molecular formula C85H147ClN26O21 B12778052 Tertomotide hydrochloride CAS No. 922174-60-5

Tertomotide hydrochloride

Cat. No.: B12778052
CAS No.: 922174-60-5
M. Wt: 1904.7 g/mol
InChI Key: FUJCIASHZNRRQI-DCQNZPEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tertomotide hydrochloride, also known as GV1001, is a synthetic 16-amino acid peptide with sequences derived from the human telomerase reverse transcriptase (hTERT) enzyme . This compound functions as a potent cancer vaccine and immunotherapeutic agent, primarily investigated for its role in stimulating the immune system to recognize and attack cancer cells . Its core mechanism of action involves being taken up by antigen-presenting cells, which then present the hTERT peptides to T-cells . This process activates both CD4+ and CD8+ T-cells, leading to a targeted cytotoxic response against telomerase-expressing tumor cells . Telomerase is an almost universal tumor antigen, as it is overexpressed in the vast majority of cancer cells but is typically inactive in normal somatic cells, making it an attractive target for immunotherapy . Due to this mechanism, this compound has been studied in clinical trials for various oncology indications, including pancreatic cancer, non-small cell lung cancer (NSCLC), and melanoma . Beyond its applications in oncology, research indicates that Tertomotide penetrates cells and interacts with heat shock proteins HSP70 and HSP90 . It also demonstrates inhibitory effects on amyloid beta and tau, suggesting a promising research value in models of neurodegenerative disease . It is currently under clinical development for Alzheimer's Disease . This product is supplied with a high purity of >99.0% and is intended for Research Use Only. It is not approved for human consumption and must not be used as a drug, in food, or for any other personal applications .

Properties

CAS No.

922174-60-5

Molecular Formula

C85H147ClN26O21

Molecular Weight

1904.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C85H146N26O21.ClH/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115;/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96);1H/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-;/m0./s1

InChI Key

FUJCIASHZNRRQI-DCQNZPEUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.Cl

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Tertomotide Hydrochloride: A Multi-Faceted Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertomotide (B12754959) hydrochloride, also known as GV1001, is a 16-amino acid synthetic peptide derived from the human telomerase reverse transcriptase (hTERT). Initially developed as a cancer vaccine to elicit an immune response against telomerase-overexpressing tumor cells, emerging evidence reveals a more complex and multi-faceted mechanism of action. Beyond its immunotherapeutic properties, tertomotide exhibits direct anti-cancer effects through modulation of key signaling pathways, interaction with cell surface receptors, and interference with the tumor microenvironment. This technical guide provides a comprehensive overview of the core mechanisms of action of tertomotide in cancer cells, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction

Telomerase, a ribonucleoprotein enzyme that maintains telomere length, is reactivated in the vast majority of human cancers, contributing to their immortality. The catalytic subunit of telomerase, hTERT, is therefore an attractive target for cancer therapy. Tertomotide (GV1001) was designed as a peptide vaccine to stimulate a T-cell-mediated immune response against hTERT-expressing cancer cells.[1][2] Clinical trials have explored its use in various cancers, including pancreatic, non-small cell lung, and prostate cancer.[1][3] Subsequent research has unveiled direct, non-immunological anti-cancer activities, broadening the therapeutic potential of this peptide. This guide will delve into both the immunomodulatory and direct cellular mechanisms of tertomotide.

Immunotherapeutic Mechanism of Action

As a cancer vaccine, tertomotide's primary proposed mechanism is the induction of a specific anti-tumor immune response.[2]

2.1. Antigen Presentation and T-Cell Activation

Tertomotide is a promiscuous HLA class II-binding peptide, enabling it to be presented by antigen-presenting cells (APCs) to CD4+ T helper cells.[4] It also contains putative HLA class I epitopes, suggesting the potential to activate CD8+ cytotoxic T lymphocytes (CTLs).[4] The proposed workflow for T-cell activation is as follows:

T_Cell_Activation tertomotide Tertomotide (GV1001) apc Antigen Presenting Cell (APC) tertomotide->apc Uptake mhc2 MHC Class II apc->mhc2 Processing & Presentation mhc1 MHC Class I apc->mhc1 Cross-presentation cd4 CD4+ T Helper Cell mhc2->cd4 Activation cd8 CD8+ Cytotoxic T Lymphocyte (CTL) mhc1->cd8 Activation cd4->cd8 Help cytokines Cytokine Release (IFN-γ, IL-2) cd4->cytokines cancer_cell hTERT+ Cancer Cell cd8->cancer_cell Recognition lysis Tumor Cell Lysis cancer_cell->lysis

Figure 1: Immunotherapeutic mechanism of tertomotide.

2.2. Clinical Immunomonitoring Data

Clinical trials have demonstrated the immunogenicity of tertomotide in cancer patients.

Cancer Type Clinical Trial Immune Response Rate Key Findings Reference
Non-Small Cell Lung CancerPhase I/II (CTN-2000)54% (13/24 patients)Immune responders showed significantly increased survival. Responders had durable T-cell memory with high IFN-γ and low IL-10 levels.[5]
Non-Small Cell Lung CancerPhase II (CTN-2006)80% (16/20 patients)Vaccination after chemoradiotherapy was well-tolerated and induced robust and durable T-cell memory.[5][6]
Pancreatic CancerPhase I/II>50%Correlation between GV1001-specific immune responses and prolonged survival.[4]
Colorectal CancerPhase II28% (7/25 patients)Modest T-cell proliferation observed.[7]

Direct Anti-Cancer Mechanisms

Tertomotide exerts direct anti-tumor effects independent of the adaptive immune system. These mechanisms involve interference with critical cancer cell signaling pathways.

3.1. Inhibition of the AKT/NF-κB/VEGF Signaling Pathway

In castration-resistant prostate cancer (CRPC) cells, tertomotide has been shown to inhibit the AKT/NF-κB/VEGF pathway, which is crucial for cell survival, proliferation, and angiogenesis.[8]

AKT_NFkB_VEGF_Pathway tertomotide Tertomotide (GV1001) akt p-AKT tertomotide->akt apoptosis Apoptosis tertomotide->apoptosis nfkb p-p65 (NF-κB) akt->nfkb proliferation Cell Proliferation & Survival akt->proliferation vegf VEGF nfkb->vegf angiogenesis Angiogenesis vegf->angiogenesis

Figure 2: Tertomotide's inhibition of the AKT/NF-κB/VEGF pathway.

3.1.1. Quantitative Effects on Prostate Cancer Cells

Parameter Cell Line Concentration (µM) Effect Reference
Cell Viability DU145200Dose-dependent reduction[8]
PC3200Dose-dependent reduction[8]
Apoptosis DU14520011% early and late apoptotic cells[8]
PC32009.66% early and late apoptotic cells[8]
Protein Expression DU145, PC3200Dose-dependent decrease in Bcl-2, increase in cleaved caspase-3[8]
DU145, PC3200Dose-dependent decrease in p-AKT and p-p65[8]
Invasion DU145200~29% inhibition[9]
PC3200~45% inhibition[9]
Angiogenesis HUVEC200Dose-dependent decrease in tube formation[10]

3.2. Interaction with Gonadotropin-Releasing Hormone Receptor (GnRHR)

Tertomotide has been identified as a novel ligand for the Gonadotropin-Releasing Hormone Receptor (GnRHR).[11] It acts as a biased agonist, selectively stimulating the Gαs-coupled cAMP signaling pathway while antagonizing Gαq-coupled Ca2+ release.[11] This interaction contributes to its anti-proliferative and anti-migratory effects in prostate cancer.[11]

GnRHR_Signaling cluster_membrane Cell Membrane gnhr GnRHR gas Gαs gnhr->gas Activation tertomotide Tertomotide (GV1001) tertomotide->gnhr Binding ac Adenylate Cyclase gas->ac camp cAMP ac->camp pka PKA camp->pka proliferation_migration Inhibition of Proliferation & Migration pka->proliferation_migration

Figure 3: Tertomotide's interaction with GnRHR signaling.

3.3. Interaction with Heat Shock Protein 90 (HSP90)

Tertomotide has been shown to act as a cell-penetrating peptide (CPP) by interacting with extracellular Heat Shock Protein 90 (eHSP90) and eHSP70.[12] This interaction facilitates the cytosolic delivery of tertomotide and may also trigger additional biological effects, contributing to its anti-cancer activity.[12]

Experimental Protocols

4.1. Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., DU145, PC3) in 96-well plates at a density of 4-5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of tertomotide (e.g., 0, 50, 100, 150, 200 µM) for 48 hours.

  • Assay: Add a cell viability reagent (e.g., PrestoBlue™) and incubate for 2 hours.

  • Measurement: Measure absorbance at 570 nm and 600 nm using an ELISA plate reader.

4.2. Apoptosis Assay (TUNEL)

  • Sample Preparation: Culture cells on coverslips and treat with tertomotide. Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Labeling: Incubate fixed cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP for 1 hour at 37°C. This labels the 3'-OH ends of fragmented DNA.

  • Staining: Counterstain nuclei with DAPI.

  • Visualization: Analyze samples using fluorescence microscopy. Apoptotic cells will show green fluorescence, while all nuclei will show blue fluorescence.

4.3. Western Blot Analysis

  • Protein Extraction: Lyse tertomotide-treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 4-15% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), Akt, phospho-p65, p65, Bcl-2, cleaved caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

4.4. In Vivo Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁶ AsPC1 or PANC1 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[8]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., after 10 days).[8]

  • Treatment: Administer tertomotide (e.g., 50 µ g/mouse , subcutaneously, daily) and/or other therapies (e.g., gemcitabine (B846) 125 mg/kg, intraperitoneally, twice a week) for a defined period (e.g., 2 weeks).[8]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[8]

  • Analysis: At the end of the study, excise tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.[8]

Xenograft_Workflow start Start implant Subcutaneous Implantation of Cancer Cells into Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth treatment Treatment with Tertomotide and/or Control tumor_growth->treatment monitoring Regular Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis (Weight, IHC) endpoint->analysis end End analysis->end

Figure 4: Experimental workflow for in vivo xenograft model.

Conclusion

Tertomotide hydrochloride's mechanism of action in cancer cells is multifaceted, extending beyond its initial design as a cancer vaccine. While its ability to induce a specific T-cell response against hTERT-expressing tumors remains a cornerstone of its therapeutic rationale, its direct anti-cancer effects through the inhibition of key survival and proliferation pathways, such as AKT/NF-κB/VEGF, and its interaction with GnRHR, highlight its potential as a multi-targeting agent. The cell-penetrating properties mediated by HSP90 interaction further add to its complex pharmacology. This comprehensive understanding of tertomotide's mechanisms is crucial for the strategic design of future clinical trials, including rational combination therapies, and for the identification of predictive biomarkers to optimize patient selection. Further research is warranted to fully elucidate the interplay between its immunomodulatory and direct anti-cancer activities and to translate these mechanistic insights into improved clinical outcomes for cancer patients.

References

GV1001 Peptide Vaccine: A Technical Guide to its Dual Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV1001 is a 16-amino acid peptide fragment of the human telomerase reverse transcriptase (hTERT) catalytic subunit, initially developed as a therapeutic cancer vaccine.[1][2] Its primary mechanism of action was thought to be the induction of a T-cell-mediated immune response against telomerase-overexpressing cancer cells. However, emerging evidence reveals a multifaceted functionality for GV1001 that extends beyond traditional immunotherapy. This technical guide provides an in-depth exploration of GV1001's dual mechanism, encompassing its role as an immunomodulatory agent and its direct, "extra-telomeric" anti-cancer and cytoprotective effects. We will delve into the underlying signaling pathways, present quantitative data from key clinical trials, and provide detailed experimental protocols for the assays used to characterize its activity.

Introduction: The Evolution of GV1001 from a Cancer Vaccine to a Multifunctional Peptide

Telomerase, a reverse transcriptase that maintains telomere length, is reactivated in the vast majority of cancer cells, making it an attractive target for cancer therapy. GV1001 was designed to elicit a robust anti-tumor immune response by presenting hTERT-derived epitopes to the immune system.[1] Clinical trials have demonstrated its ability to induce both CD4+ and CD8+ T-cell responses in cancer patients.[3]

Intriguingly, further research has unveiled non-immunological functions of GV1001. A pivotal discovery was its ability to act as a cell-penetrating peptide (CPP), a property mediated by its interaction with extracellular heat shock proteins 70 and 90 (eHSP70/90).[2][4] This CPP function allows GV1001 to enter cells and modulate intracellular signaling pathways directly, leading to a range of "extra-telomeric" effects, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective activities.[5][6][7][8] These dual mechanisms of action position GV1001 as a unique therapeutic candidate with potential applications beyond oncology.

The Immunomodulatory Pathway: Targeting Telomerase-Expressing Cancer Cells

As a peptide vaccine, GV1001's primary immunological role is to break immune tolerance to the hTERT protein, which is overexpressed in most cancer cells.

Mechanism of Immune Activation

The administration of GV1001 is intended to be taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, GV1001 is processed and its epitopes are presented on the cell surface by Major Histocompatibility Complex (MHC) class I and class II molecules. This leads to the activation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. The activated CTLs can then recognize and kill tumor cells that present the same hTERT-derived epitopes on their surface.

Gv1001_Immune_Activation cluster_extracellular Extracellular Space cluster_apc Inside APC cluster_lymph_node Lymph Node cluster_tumor_microenvironment Tumor Microenvironment GV1001 GV1001 Peptide APC Antigen-Presenting Cell (APC) GV1001->APC Uptake Processed_GV1001 Processed GV1001 Epitopes APC->Processed_GV1001 Processing MHC_I MHC Class I Processed_GV1001->MHC_I Loading MHC_II MHC Class II Processed_GV1001->MHC_II Loading CD8_T_Cell CD8+ T Cell (CTL) MHC_I->CD8_T_Cell Presentation & Activation CD4_T_Cell CD4+ T Cell (Helper) MHC_II->CD4_T_Cell Presentation & Activation Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Recognition & Killing MHC_I_Tumor MHC Class I Tumor_Cell->MHC_I_Tumor Presents Epitope

Caption: GV1001 Immune Activation Pathway
Clinical Efficacy of Immunomodulation

Clinical trials have evaluated the immunogenicity and clinical efficacy of GV1001 in various cancers. The following tables summarize key quantitative data from these studies.

Table 1: Immune Response to GV1001 in Cancer Patients

Trial IdentifierCancer TypeNumber of Evaluable PatientsImmune Response Rate (%)Reference
CTN-2006Non-Small Cell Lung Cancer (Stage III)2080%[9]
TeloVacPancreatic Cancer--[10][11][12]
Phase II Colorectal CancerMetastatic Colorectal Cancer2528% (T-cell proliferation)[13]

Table 2: Survival Outcomes in GV1001 Clinical Trials

Trial IdentifierCancer TypeTreatment ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
CTN-2006Non-Small Cell Lung Cancer (Stage III)Immune Responders371 days-[9]
CTN-2006Non-Small Cell Lung Cancer (Stage III)Non-Responders182 days-[9]
TeloVacPancreatic CancerGemcitabine/Capecitabine (B1668275)-7.9 months[12]
TeloVacPancreatic CancerSequential GV1001 + Chemo-6.9 months[12]
TeloVacPancreatic CancerConcurrent GV1001 + Chemo-8.4 months[12]
NCT02854072Pancreatic Cancer (Eotaxin-high)GV1001 + Gemcitabine/Capecitabine7.3 months11.3 months[14]
NCT02854072Pancreatic Cancer (Eotaxin-high)Gemcitabine/Capecitabine4.5 months7.5 months[14]
Phase II Colorectal CancerMetastatic Colorectal CancerGV1001 + Chemotherapy7.1 months12.8 months[13]

The "Extra-Telomeric" Pathway: Direct Cellular Effects of GV1001

Beyond its role as an immunogen, GV1001 exhibits direct biological activities upon entering cells. This is facilitated by its interaction with extracellular heat shock proteins (eHSPs), which act as carriers for its cellular uptake.[2][4]

Cell Penetration via Heat Shock Protein Interaction

GV1001 binds to eHSP70 and eHSP90 on the cell surface, which then facilitates its internalization into the cytoplasm.[2][4] This mechanism is distinct from many other cell-penetrating peptides and allows GV1001 to bypass the endosomal pathway, delivering it directly to the cytosol where it can interact with various signaling molecules.

GV1001_Cell_Penetration cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GV1001 GV1001 eHSP90 eHSP90 GV1001->eHSP90 Binds eHSP70 eHSP70 GV1001->eHSP70 Binds Cell_Membrane Cell Membrane eHSP90->Cell_Membrane Mediates eHSP70->Cell_Membrane Mediates GV1001_Internalized GV1001 Cell_Membrane->GV1001_Internalized Internalization Cytosol Cytosol GV1001_Internalized->Cytosol

Caption: GV1001 Cell Penetration Mechanism
Modulation of Intracellular Signaling Pathways

Once inside the cell, GV1001 influences several key signaling pathways implicated in cancer progression, inflammation, and cell survival.

GV1001 has been shown to suppress the Transforming Growth Factor-β (TGF-β) signaling pathway.[15] It reduces the phosphorylation of Smad2/3, key downstream effectors of the TGF-β receptor, thereby inhibiting the transcription of TGF-β target genes involved in fibrosis and epithelial-mesenchymal transition (EMT).[15]

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. GV1001 has been observed to influence this pathway, although the exact effects can be context-dependent. In some instances, it appears to promote pro-survival signals through Akt activation.[15] It also demonstrates anti-inflammatory effects by suppressing the NF-κB pathway, a key regulator of pro-inflammatory cytokine production.[7]

GV1001 can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. It has been shown to decrease the expression of VEGF and inhibit the activation of VEGFR-2 and its downstream signaling components, thereby impairing endothelial cell proliferation, migration, and tube formation.

GV1001_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad2_3 p-Smad2/3 TGFBR->Smad2_3 VEGFR2 VEGFR-2 VEGF_signaling VEGF Downstream Signaling VEGFR2->VEGF_signaling PI3K PI3K Akt p-Akt PI3K->Akt GV1001 GV1001 GV1001->Smad2_3 GV1001->Akt NFkB NF-κB GV1001->NFkB GV1001->VEGF_signaling Gene_Expression Gene Expression (Fibrosis, EMT, Inflammation, Angiogenesis) Smad2_3->Gene_Expression Akt->NFkB NFkB->Gene_Expression VEGF_signaling->Gene_Expression TGFB TGF-β TGFB->TGFBR VEGF VEGF VEGF->VEGFR2

Caption: GV1001 Modulation of Intracellular Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of GV1001's activity.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

  • Principle: In the first step, telomerase present in a cell extract adds telomeric repeats onto a synthetic TS primer. In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer. The PCR products are then visualized by gel electrophoresis.

  • Materials:

    • Cell lysis buffer (e.g., CHAPS lysis buffer)

    • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

    • Reverse primer (e.g., ACX primer)

    • dNTPs

    • Taq DNA polymerase and reaction buffer

    • PCR thermal cycler

    • Polyacrylamide gel electrophoresis (PAGE) system

    • DNA staining agent (e.g., SYBR Green)

  • Procedure:

    • Prepare cell lysates by incubating cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Set up the telomerase extension reaction by mixing the cell extract with the TS primer, dNTPs, and reaction buffer. Incubate at room temperature.

    • Perform PCR amplification of the extension products using the TS and reverse primers.

    • Analyze the PCR products by PAGE. A characteristic ladder of bands with 6-bp increments indicates telomerase activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cells to be tested

    • GV1001 peptide

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of GV1001 for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Immune Monitoring Assay (ELISpot Assay)

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

  • Principle: A plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are then added to the wells along with the GV1001 peptide. If the PBMCs contain GV1001-specific T cells, they will be stimulated to secrete the cytokine, which is then captured by the antibody on the plate. The captured cytokine is detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that produces a colored spot. Each spot represents a single cytokine-secreting cell.

  • Materials:

    • PVDF-membrane 96-well plates

    • Capture and biotinylated detection antibodies for the cytokine of interest (e.g., anti-IFN-γ)

    • PBMCs from patients

    • GV1001 peptide

    • Streptavidin-alkaline phosphatase or -horseradish peroxidase conjugate

    • Substrate (e.g., BCIP/NBT or AEC)

    • ELISpot reader

  • Procedure:

    • Coat the ELISpot plate with the capture antibody and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add PBMCs and GV1001 peptide to the wells and incubate to allow for cytokine secretion.

    • Wash away the cells and add the biotinylated detection antibody.

    • Wash and add the streptavidin-enzyme conjugate.

    • Wash and add the substrate to develop the spots.

    • Stop the reaction and count the spots using an ELISpot reader.

Conclusion

GV1001 has evolved from a singular-focused cancer vaccine to a peptide with a recognized dual mechanism of action. Its ability to both stimulate an anti-tumor immune response and directly modulate key intracellular signaling pathways presents a compelling case for its continued investigation and development. The "extra-telomeric" functions of GV1001, including its anti-inflammatory, antioxidant, and neuroprotective effects, open up new avenues for its therapeutic application in a range of diseases beyond cancer. This technical guide provides a comprehensive overview of the current understanding of GV1001's multifaceted biology, offering a valuable resource for researchers and clinicians in the field of drug development. Further research is warranted to fully elucidate the intricate interplay between its immunomodulatory and direct cellular effects and to optimize its therapeutic potential.

References

hTERT as a Target for Tertomotide Hydrochloride Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human telomerase reverse transcriptase (hTERT) is the catalytic subunit of the telomerase enzyme, a ribonucleoprotein responsible for maintaining telomere length, which is essential for the unlimited proliferative potential of cancer cells.[1] In normal somatic tissues, hTERT expression is typically repressed.[2] However, it is upregulated in approximately 85-90% of all human cancers, making it a broadly expressed and highly attractive tumor-associated antigen (TAA) for cancer immunotherapy.[1][3][4] This differential expression provides a therapeutic window for targeting cancer cells while sparing most normal tissues.

Tertomotide hydrochloride (also known as GV1001) is a peptide-based cancer vaccine designed to leverage the immunogenicity of hTERT.[5][6] It consists of a 16-amino-acid synthetic peptide corresponding to the 611-626 fragment of the hTERT protein (EARPALLTSRLRFIPK).[2][7] By stimulating a patient's own immune system to recognize and eliminate hTERT-expressing tumor cells, Tertomotide represents a targeted immunotherapy approach applicable to a wide range of malignancies, including pancreatic cancer, non-small cell lung cancer (NSCLC), and melanoma.[5][8][9]

Core Mechanism of Action

Tertomotide functions as a therapeutic vaccine, activating a specific T-cell-mediated immune response against cancer cells.[10] The 16-mer peptide is designed to bind to multiple HLA class II molecules and also contains putative HLA class I epitopes, enabling the stimulation of both CD4+ T-helper (Th) cells and CD8+ cytotoxic T-lymphocytes (CTLs).[2][9]

The proposed mechanism unfolds as follows:

  • Antigen Presentation: Following subcutaneous administration, Tertomotide is taken up by antigen-presenting cells (APCs), such as dendritic cells. The peptide is processed and presented on the APC surface via MHC class I and class II molecules.[3][11]

  • T-Cell Activation: APCs present the hTERT peptide to T-cells. The presentation via MHC class II activates CD4+ T-helper cells, which are critical for orchestrating a robust and sustained immune response.[5][11] These helper cells, in turn, provide co-stimulation for the activation and proliferation of CD8+ T-cells that recognize the peptide presented on MHC class I molecules.[5][12]

  • Tumor Cell Elimination: Activated CD8+ cytotoxic T-lymphocytes circulate, recognize the endogenous hTERT epitopes presented on the surface of tumor cells, and induce apoptosis, thereby eliminating the malignant cells.[3][5]

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation & Effector Function Tertomotide Tertomotide (GV1001) hTERT Peptide APC Antigen Presenting Cell (e.g., Dendritic Cell) Tertomotide->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents Peptide MHC_I MHC Class I APC->MHC_I Presents Peptide CD4 CD4+ T-Helper Cell MHC_II->CD4 Activates CD8 CD8+ Cytotoxic T-Lymphocyte (CTL) MHC_I->CD8 Activates CD4->CD8 Provides Help (e.g., IL-2) Tumor hTERT-expressing Tumor Cell CD8->Tumor Recognizes & Binds Apoptosis Tumor Cell Death (Apoptosis) Tumor->Apoptosis Induces

Caption: Mechanism of Action for Tertomotide Immunotherapy.

Clinical Development and Efficacy Data

Tertomotide (GV1001) has been evaluated in numerous clinical trials across various cancer types. The results have been mixed, with some early-phase trials showing promising immune responses correlated with survival, while larger phase III trials have not always met their primary endpoints.

Pancreatic Cancer

Clinical trials in pancreatic cancer have yielded varied results. While early studies suggested a survival benefit in patients who mounted an immune response, a large phase III trial did not confirm this finding.

Trial Identifier / Name Phase N Treatment Arms Key Findings Reference
TeloVacIII1,0621. Gemcitabine (B846)/Capecitabine alone2. Chemo + Sequential GV10013. Chemo + Concurrent GV1001No significant improvement in overall survival. Median OS was 7.9 months for chemo alone vs. 6.9 months for sequential and 8.4 months for concurrent.[13]
Bernhardt et al.I/II38GV1001 + GM-CSFImmune response observed in 63% (24/38) of patients. Responders had a median survival of 216 days vs. 88 days for non-responders.[14]
Buanes et al.I17GV1001 + GM-CSF + GemcitabineTreatment was safe. Telomerase-specific immune responses were weak and transient; noted in 10/17 patients.[15]
Non-Small Cell Lung Cancer (NSCLC)

Studies in NSCLC patients have suggested that Tertomotide can induce durable T-cell responses, which may correlate with improved clinical outcomes.

Trial Identifier / Name Phase N Treatment Arms Key Findings Reference
CTN-2000 (8-year update)I/II26GV1001 + HR2822 (another hTERT peptide) + GM-CSFImmune response to GV1001 in 13/24 evaluable patients. Median survival for responders was 19 months vs. 3.5 months for non-responders (P < 0.001).[16][17]
CTN-2006II23Post-chemoradiotherapy vaccination with GV1001GV1001-specific immune response in 16/20 evaluable patients. Median PFS was 371 days for responders vs. 182 days for non-responders.[17]
Other Malignancies

Tertomotide has also been investigated in other cancers, such as malignant melanoma.

Trial Phase N Treatment Arms Key Findings Reference
Melanoma TrialI/II25GV1001 + TemozolomideImmune responses were observed in approximately 60% of patients.[18]

Safety and Tolerability Profile

Across clinical trials, Tertomotide has been generally well-tolerated. The most frequently reported adverse events are mild to moderate and manageable.[5][16]

  • Common Side Effects:

    • Injection site reactions (redness, swelling, pain) are the most common adverse events. These are typically localized and resolve without intervention.[5]

    • Systemic flu-like symptoms such as fever, fatigue, and myalgia may occur. These are generally transient.[5]

  • Serious Side Effects:

    • Serious adverse events are uncommon.[5]

    • Allergic or hypersensitivity reactions can occur, though rarely.[5]

    • No significant bone marrow toxicity has been observed in long-term survivors who mounted an immune response.[16]

Key Experimental Protocols

Assessing the efficacy of Tertomotide requires specialized immunological assays to quantify the T-cell response against hTERT and to measure the direct anti-tumor activity of these cells.

Immune Response Monitoring: ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level, providing a direct measure of the vaccine-induced immune response.

G cluster_workflow ELISpot Assay Workflow A 1. Plate Coating Coat 96-well PVDF plate with anti-cytokine capture antibody (e.g., anti-IFN-γ). B 2. Cell Plating Isolate PBMCs from patient blood. Add 2x10^5 to 4x10^5 PBMCs per well. A->B C 3. Stimulation Add Tertomotide (GV1001) peptide to wells to stimulate hTERT-specific T-cells. B->C D 4. Incubation Incubate plate at 37°C, 5% CO2. Secreted cytokine is captured by the antibody. C->D E 5. Detection Wash plate, add biotinylated anti-cytokine detection antibody. D->E F 6. Visualization Add streptavidin-enzyme conjugate (e.g., ALP or HRP). E->F G 7. Spot Development Add substrate. A colored spot forms where each T-cell secreted cytokine. F->G H 8. Analysis Dry plate and count spots using an automated ELISpot reader. G->H G cluster_workflow Flow Cytometry-Based Cytotoxicity Assay A 1. Cell Preparation Prepare effector cells (patient PBMCs or isolated T-cells) and target cells (hTERT+ tumor cell line). B 2. Target Cell Labeling Label target tumor cells with a fluorescent dye (e.g., CFSE) for identification. A->B C 3. Co-incubation Co-culture effector and target cells at various E:T (Effector:Target) ratios. B->C D 4. Viability Staining After 4-18 hours, add a viability dye (e.g., 7-AAD or Propidium Iodide). C->D E 5. Data Acquisition Acquire samples on a flow cytometer. D->E F 6. Analysis Gate on the target cell population (CFSE+). Quantify the percentage of dead cells (Viability Dye+). E->F

References

The Cell-Penetrating Properties of Tertomotide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Cell-Penetrating Peptide for Therapeutic Delivery

Tertomotide hydrochloride, also known as GV1001, is a 16-amino acid synthetic peptide derived from the human telomerase reverse transcriptase (hTERT).[1][2][3] Initially developed as a cancer vaccine, Tertomotide has demonstrated unexpected and potent cell-penetrating properties, positioning it as a promising vehicle for the intracellular delivery of therapeutic macromolecules.[4][5][6] This technical guide provides a comprehensive overview of the cell-penetrating characteristics of this compound, detailing its unique mechanism of entry, summarizing available quantitative data, and outlining key experimental protocols for its study.

Mechanism of Cellular Uptake

Unlike many conventional cell-penetrating peptides (CPPs) that rely on electrostatic interactions with the cell membrane, Tertomotide utilizes a distinct mechanism mediated by extracellular heat shock proteins (eHSPs).[4][6] Specifically, it interacts with eHSP90 and eHSP70 on the cell surface, which facilitates its internalization.[1][7] This interaction is crucial for the cytosolic delivery of Tertomotide and any conjugated cargo, which can include proteins, DNA, and siRNA.[4][6] Evidence suggests that lipid raft-mediated endocytosis may also play a significant role in the cellular uptake process.[1]

Once inside the cell, Tertomotide is predominantly localized in the cytoplasm, with minimal accumulation in the nucleus.[1] This cytoplasmic localization is advantageous for therapeutic applications that target cytosolic components while avoiding potential interference with nuclear processes.

Signaling Pathways Modulated by Tertomotide

Beyond its role as a delivery vehicle, Tertomotide has been shown to modulate several intracellular signaling pathways, which may contribute to its therapeutic effects.

  • Gonadotropin-Releasing Hormone Receptor (GnRHR) Signaling: Tertomotide can act as a ligand for the GnRHR, leading to the activation of the Gαs-coupled cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[8][9][10]

    GV1001_GnRHR_Signaling GV1001 Tertomotide (GV1001) GnRHR GnRHR GV1001->GnRHR Binds to Gas Gαs GnRHR->Gas Activates AC Adenylate Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

    Caption: Tertomotide (GV1001) binding to GnRHR and activation of the Gαs/cAMP pathway.
  • AKT/NF-κB/VEGF Signaling Pathway: In the context of cancer, Tertomotide has been observed to inhibit the AKT/NF-κB/VEGF signaling pathway. This inhibition can lead to reduced cancer cell viability, induction of apoptosis, and decreased angiogenesis.

    AKT_NFkB_VEGF_Pathway AKT AKT NFkB NF-κB AKT->NFkB Activates VEGF VEGF NFkB->VEGF Promotes transcription of Angiogenesis Angiogenesis VEGF->Angiogenesis Induces GV1001 Tertomotide (GV1001) GV1001->AKT Inhibits

    Caption: Inhibition of the AKT/NF-κB/VEGF pathway by Tertomotide (GV1001).

Quantitative Data on Cell Penetration

While many studies have qualitatively described the cell-penetrating capabilities of Tertomotide, specific quantitative data remains limited. However, some key findings provide insights into its efficiency.

One study reported that Tertomotide exhibited greater cell-penetrating activity than the well-known CPP, TAT, in several cell types, particularly in immune cells like human peripheral blood mononuclear cells (PBMCs) and the Jurkat human T-cell line.[1] Another study investigating the anti-cancer effects of GV1001 in castration-resistant prostate cancer cells (DU145 and PC3) showed a dose-dependent increase in TUNEL-positive (apoptotic) cells, indicating cellular uptake and subsequent biological activity.[11]

Cell LineTertomotide (GV1001) Concentration (µM)TUNEL-Positive Cells (%)Reference
DU14501 ± 0.35[11]
10010 ± 0.44[11]
20018 ± 6.23[11]
PC302 ± 1.24[11]
1008 ± 1.46[11]
20020 ± 2.32[11]

Table 1: Dose-dependent induction of apoptosis by Tertomotide (GV1001) in prostate cancer cell lines, indicating cellular uptake and bioactivity.

Further quantitative studies employing techniques such as flow cytometry with fluorescently labeled Tertomotide are needed to establish a more comprehensive profile of its uptake kinetics and efficiency across a wider range of cell types.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cell-penetrating properties of this compound.

FITC Labeling of Tertomotide

Objective: To fluorescently label Tertomotide for visualization and quantification of cellular uptake.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • DIPEA (N,N-Diisopropylethylamine)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC system

  • Lyophilizer

Protocol:

  • Peptide Dissolution: Dissolve the Tertomotide peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[7]

  • Dye Dissolution: Immediately before use, dissolve FITC in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[12]

  • Labeling Reaction:

    • On-resin conjugation (during solid-phase peptide synthesis): Add a 3-molar excess of FITC dissolved in DMF with 6 equivalents of DIPEA to the deprotected N-terminus of the resin-bound peptide. Incubate in the dark for at least 2 hours at room temperature with agitation.[13][14]

    • In-solution conjugation: Add a 5-10 fold molar excess of the dissolved FITC to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.[7]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.[7]

  • Purification: Purify the FITC-labeled peptide from unreacted dye using a size-exclusion chromatography column or by reverse-phase HPLC.[7][13]

  • Verification: Confirm successful labeling and purity using mass spectrometry and UV-Vis spectrophotometry.

  • Lyophilization: Lyophilize the purified, labeled peptide for storage.

Cellular Uptake Analysis by Confocal Microscopy

Objective: To visualize the intracellular localization of FITC-labeled Tertomotide.

Materials:

  • Cells of interest (e.g., MCF7, Huh7, Jurkat)

  • Cell culture medium and supplements

  • FITC-labeled Tertomotide

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (4',6-diamidino-2-phenylindole)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Peptide Incubation: Treat the cells with the desired concentration of FITC-labeled Tertomotide in cell culture medium. Incubation times can vary from minutes to hours.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Fixation (for fixed-cell imaging): Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a confocal microscope with appropriate laser excitation and emission filters for FITC (green fluorescence) and DAPI (blue fluorescence).

Co-Immunoprecipitation (Co-IP) of Tertomotide with eHSPs

Objective: To demonstrate the interaction between Tertomotide and extracellular heat shock proteins (eHSP90/eHSP70).

Materials:

  • Cells expressing eHSP90 and eHSP70

  • Tertomotide (or a tagged version, e.g., GV1001-GFP fusion protein)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific for the tag (e.g., anti-GFP) or for Tertomotide

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for eHSP90 and eHSP70

Protocol:

  • Cell Lysate Preparation: Lyse the cells using an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[15]

  • Immunocomplex Formation: Incubate the cell lysate with an antibody against Tertomotide (or its tag) for 1-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.[16]

  • Capture of Immunocomplex: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complex.[13]

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.[16]

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against eHSP90 and eHSP70 to detect their presence in the co-immunoprecipitated complex.

Experimental and logical workflows

The following diagrams illustrate the workflows for assessing the cell-penetrating properties of Tertomotide and its subsequent effects on cancer cells.

Cell_Penetration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis peptide_labeling Label Tertomotide with FITC incubation Incubate Cells with FITC-Tertomotide peptide_labeling->incubation cell_culture Culture Cells of Interest cell_culture->incubation washing Wash to Remove Unbound Peptide incubation->washing imaging Image with Confocal Microscopy washing->imaging quantification Quantify Intracellular Fluorescence imaging->quantification localization Determine Subcellular Localization imaging->localization

Caption: Workflow for assessing the cell-penetrating properties of Tertomotide.

Anticancer_Effects_Workflow cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis cell_seeding Seed Cancer Cells gv1001_treatment Treat with Tertomotide (GV1001) cell_seeding->gv1001_treatment viability_assay Cell Viability Assay (e.g., MTT) gv1001_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Flow Cytometry) gv1001_treatment->apoptosis_assay angiogenesis_assay Angiogenesis Assay (e.g., Tube Formation) gv1001_treatment->angiogenesis_assay data_analysis Analyze and Quantify Results viability_assay->data_analysis apoptosis_assay->data_analysis angiogenesis_assay->data_analysis mechanism_study Investigate Signaling Pathways (Western Blot) data_analysis->mechanism_study

Caption: Workflow for evaluating the in vitro anticancer effects of Tertomotide.

Conclusion

This compound (GV1001) represents a novel and promising cell-penetrating peptide with a unique mechanism of action that distinguishes it from many other CPPs. Its ability to efficiently deliver macromolecules into the cytoplasm, coupled with its inherent bioactivity in modulating key signaling pathways, makes it an attractive candidate for the development of new therapeutic strategies. Further research focused on quantitative analysis of its uptake efficiency and the elucidation of its complex biological interactions will be crucial for realizing its full therapeutic potential.

References

The Immunomodulatory Landscape of Tertomotide Hydrochloride: A Technical Guide to its Core Effects on CD4+ and CD8+ T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertomotide (B12754959) hydrochloride, a 16-amino acid synthetic peptide vaccine also known as GV1001, represents a significant stride in cancer immunotherapy.[1][2] Derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit, it is designed to elicit a targeted immune response against telomerase, an enzyme overexpressed in the vast majority of cancer cells but largely quiescent in healthy somatic cells.[2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of tertomotide, with a specific focus on its pivotal role in activating both CD4+ helper and CD8+ cytotoxic T lymphocytes, the cornerstones of the adaptive anti-tumor immune response. We will explore the underlying signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these effects.

Introduction: Targeting Telomerase with Tertomotide (GV1001)

Telomerase is a critical enzyme for cancer cell immortality, as it maintains telomere length, allowing for limitless cell division.[3] Its high expression in approximately 85-95% of tumors, including pancreatic, lung, and breast cancers, makes it an attractive and near-universal target for cancer therapies.[1][5][6] Tertomotide hydrochloride (GV1001) is a peptide vaccine corresponding to amino acids 611-626 of hTERT (EARPALLTSRLRFIPK).[1] It is administered to stimulate the patient's own immune system to recognize and eliminate cancer cells that express telomerase.[2][3][7] Clinical trials have investigated its use in various solid tumors, such as pancreatic cancer, non-small cell lung cancer (NSCLC), and breast cancer, demonstrating its potential to induce specific T-cell responses.[1][3][4]

Core Mechanism of Action: Orchestrating a Two-Pronged T Cell Attack

The fundamental mechanism of tertomotide revolves around its ability to be processed and presented by antigen-presenting cells (APCs), such as dendritic cells, to initiate a robust T cell response.[1] As a 16-amino acid long peptide, GV1001 is capable of binding to multiple HLA class II molecules and also contains epitopes that can be cross-presented on HLA class I molecules.[4][8] This dual-presentation capability is crucial for its efficacy, as it allows for the simultaneous activation of both CD4+ and CD8+ T cells.[1][3][4]

  • CD4+ T Helper Cell Activation: When an APC presents the tertomotide peptide on an MHC class II molecule, it is recognized by the T cell receptor (TCR) on CD4+ T helper cells.[1] This activation is pivotal for orchestrating the overall anti-tumor response. Activated CD4+ T cells, particularly those of the T helper 1 (Th1) phenotype, secrete pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][6][9] These cytokines are essential for the optimal activation and proliferation of CD8+ T cells and the enhancement of a tumor-killing microenvironment.[6][9]

  • CD8+ Cytotoxic T Lymphocyte (CTL) Activation: Through cross-presentation, fragments of the tertomotide peptide are loaded onto MHC class I molecules by APCs. This complex is then recognized by the TCR on CD8+ T cells.[10] With the help of cytokines secreted by the activated CD4+ T cells, these CD8+ T cells differentiate into cytotoxic T lymphocytes (CTLs).[9] These CTLs can then identify and directly kill tumor cells that present the same hTERT epitope on their surface, primarily through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[1]

Signaling Pathway for T Cell Activation by Tertomotide

Tertomotide_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCells T Lymphocytes Tertomotide Tertomotide (GV1001) Processing Uptake & Processing Tertomotide->Processing MHC_II MHC Class II Presentation Processing->MHC_II MHC_I MHC Class I Cross-Presentation Processing->MHC_I CD4_T_Cell Naive CD4+ T Cell MHC_II->CD4_T_Cell TCR Recognition CD8_T_Cell Naive CD8+ T Cell MHC_I->CD8_T_Cell TCR Recognition Activated_CD4 Activated Th1 Cell CD4_T_Cell->Activated_CD4 Activation Cytokines Cytokine Secretion (IL-2, IFN-γ) Activated_CD4->Cytokines Produces CTL Cytotoxic T Lymphocyte (CTL) CD8_T_Cell->CTL Activation & Differentiation Tumor_Cell Tumor Cell (Expressing hTERT) CTL->Tumor_Cell Recognizes & Binds Cytokines->CD8_T_Cell Co-stimulation Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Induces

Caption: T Cell activation pathway initiated by Tertomotide.

Quantitative Data on T Cell Responses

Multiple clinical studies have demonstrated the immunogenicity of tertomotide, showing its ability to induce measurable T cell responses in cancer patients. While the magnitude of the response can be variable, a significant portion of treated patients exhibit vaccine-specific immunity.

Study PopulationKey Findings on T Cell ActivationReference
Advanced Pancreatic & Lung Cancer GV1001-specific T-cell responses were observed in over 50% of study subjects. A correlation was noted between the development of these responses and prolonged survival.[4]
Non-Small Cell Lung Cancer (NSCLC) Immune responses against GV1001 were detected in 11 of 24 evaluable patients. One patient with a complete tumor response developed GV1001-specific cytotoxic T cells. Cloned GV1001-specific CD4+ T cells displayed a Th1 cytokine profile.[9]
Advanced Solid Tumors Post-vaccination immunophenotyping showed an expansion of both CD4+ and CD8+ T cells with effector phenotypes. In vitro re-challenge with hTERT peptides confirmed the expansion of oligoclonal T cells with specificity for hTERT.[11]
Advanced Pancreatic Cancer In combination with gemcitabine (B846), telomerase-specific immune responses were seen in 10 of 17 patients across different treatment schedules. The cytokine pattern was indicative of a Th1-like profile.[5]
Cytokine Profile AnalysisObservationImplicationReference
IFN-γ / IL-10 Ratio Long-term survivors of vaccination harbored durable GV1001-specific T-cell responses with high IFN-γ to IL-10 ratios.A dominant Th1-polarized (pro-inflammatory, anti-tumor) response over a Th2/Treg (immunosuppressive) response is associated with better clinical outcomes.[4]
Polyfunctional Cytokines T-cell responses in long-term survivors were characterized by polyfunctional cytokine patterns, not strictly a Th1/Th2 delineation.The ability of T cells to simultaneously produce multiple effector cytokines (e.g., IFN-γ, IL-2, TNF-α) is a hallmark of a high-quality, effective immune response.[4][12]

Detailed Experimental Protocols for Assessing T Cell Activation

The immunogenicity of tertomotide is evaluated through a variety of established immunological assays designed to quantify the frequency and function of vaccine-specific T cells.

A. T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation with the tertomotide peptide.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: PBMCs are incubated with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that binds covalently to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved.[13]

  • Cell Culture & Stimulation: Labeled PBMCs are cultured in 96-well plates. Tertomotide peptide (GV1001) is added to the experimental wells. A positive control (e.g., Phytohaemagglutinin, PHA) and a negative control (medium only) are included.

  • Incubation: Cells are cultured for a period of 5-7 days to allow for proliferation.

  • Flow Cytometry Analysis: Cells are harvested and stained with fluorescently-conjugated antibodies against CD4 and CD8. Proliferation is measured by analyzing the dilution of CFSE fluorescence within the CD4+ and CD8+ T cell gates using a flow cytometer. A positive response is defined by a significant increase in the percentage of divided cells compared to the negative control.

B. ELISpot Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at a single-cell level.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Plating: Freshly isolated PBMCs are added to the wells along with the tertomotide peptide. Control wells are also included.

  • Incubation: The plate is incubated for 24-48 hours in a CO2 incubator, allowing T cells to activate and secrete cytokines, which are captured by the antibody on the plate surface.

  • Detection: Cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.

  • Signal Development: A streptavidin-enzyme conjugate (e.g., alkaline phosphatase) is added, followed by a substrate that precipitates and forms a colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-producing cell. Results are typically expressed as the number of spot-forming cells (SFCs) per million PBMCs.

C. Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+) and the quantification of multiple cytokines.

  • Cell Stimulation: PBMCs are stimulated with the tertomotide peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.

  • Surface Staining: Cells are stained with antibodies against cell surface markers like CD3, CD4, and CD8.

  • Fixation and Permeabilization: Cells are treated with fixation and permeabilization buffers to allow antibodies to access intracellular targets.

  • Intracellular Staining: Cells are incubated with fluorescently-conjugated antibodies against cytokines of interest (e.g., IFN-γ, IL-2, TNF-α).

  • Flow Cytometry Analysis: The frequency of cells expressing specific combinations of surface markers and intracellular cytokines is determined by multi-color flow cytometry.

General Experimental Workflow

Experimental_Workflow cluster_Sample Sample Collection cluster_Processing Cell Processing cluster_Assays Immunological Assays cluster_Analysis Data Analysis PatientBlood Patient Blood Sample (Pre- and Post-Vaccination) PBMC_Isolation PBMC Isolation (Ficoll Gradient) PatientBlood->PBMC_Isolation ELISpot ELISpot (Cytokine Frequency) PBMC_Isolation->ELISpot Proliferation CFSE Proliferation Assay (Cell Division) PBMC_Isolation->Proliferation ICS Intracellular Staining (Cytokine Profile) PBMC_Isolation->ICS Data Quantification of CD4+ & CD8+ T Cell Responses ELISpot->Data Proliferation->Data ICS->Data

Caption: Workflow for assessing T cell responses to Tertomotide.

Conclusion

This compound operates as a classic peptide vaccine, leveraging the body's own immune machinery to combat cancer. Its strength lies in its ability to target the near-ubiquitous tumor antigen hTERT and to elicit a coordinated immune attack involving both CD4+ helper and CD8+ cytotoxic T cells.[3][4] The induction of a durable, polyfunctional, Th1-polarized T cell response is associated with favorable clinical outcomes, highlighting the importance of activating both arms of the cellular adaptive immune system.[4] The experimental protocols detailed herein provide a standardized framework for evaluating the immunogenicity of tertomotide and similar cancer vaccines, ensuring that robust and comparable data can be generated to guide future clinical development. As research progresses, optimizing combination therapies to overcome tumor-induced immunosuppression will be key to maximizing the therapeutic potential of tertomotide-activated T cells.

References

In-Depth Technical Guide to the Physicochemical Properties of Tertomotide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide, also known by the development code GV1001, is a synthetic peptide vaccine investigated primarily for its therapeutic potential in oncology.[1][2] It is a 16-amino acid sequence derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of cancer cells but present at very low levels in most normal somatic cells.[1][3] The hydrochloride salt of Tertomotide is the common form used in research and clinical investigations. This document provides a comprehensive overview of the fundamental physicochemical properties of Tertomotide hydrochloride, detailed experimental methodologies for their determination, and an exploration of its primary mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and biological activity. While specific experimental data for some properties like melting point and pKa are not publicly available, this section summarizes known information and provides theoretical values where applicable.

Data Presentation

The quantitative physicochemical data for Tertomotide and its hydrochloride salt are summarized in Table 1.

PropertyTertomotideThis compoundData Source
Appearance White to off-white lyophilized powderWhite to off-white lyophilized powder[4]
Molecular Formula C₈₅H₁₄₆N₂₆O₂₁C₈₅H₁₄₇ClN₂₆O₂₁[1][4][5]
Amino Acid Sequence H-Glu-Ala-Arg-Pro-Ala-Leu-Leu-Thr-Ser-Arg-Leu-Arg-Phe-Ile-Pro-Lys-OH (EARPALLTSRLRFIPK)H-Glu-Ala-Arg-Pro-Ala-Leu-Leu-Thr-Ser-Arg-Leu-Arg-Phe-Ile-Pro-Lys-OH · HCl[1][4][5]
Molecular Weight 1868.23 g/mol 1904.69 g/mol [4][5][6]
Purity (by HPLC) ≥98.0%Not Specified[4]
Water Content (Karl Fischer) ≤10.0%Not Specified[4]
Storage Conditions Store at -20°C or colder for long-term storage.Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5][6]
Solubility
  • Water/Aqueous Buffers: this compound is expected to be soluble in water and aqueous buffers. The net positive charge at neutral pH, due to the presence of arginine and lysine (B10760008) residues, should facilitate solubility in aqueous media.

  • Organic Solvents: For peptides with hydrophobic residues, which Tertomotide contains (e.g., Leucine, Isoleucine, Phenylalanine, Proline), initial dissolution in a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer is a common practice.

Melting Point

A specific melting point for this compound has not been reported. Peptides, particularly larger ones, often do not exhibit a sharp melting point and may decompose at elevated temperatures.

pKa and Isoelectric Point (pI)

Experimentally determined pKa values for the individual ionizable groups of Tertomotide are not available. The pKa values of the amino acid side chains, the N-terminal amine, and the C-terminal carboxylic acid are influenced by the local microenvironment within the peptide. The theoretical isoelectric point (pI), the pH at which the peptide carries no net electrical charge, can be calculated based on the pKa values of its constituent amino acids. The pI of Tertomotide is predicted to be in the basic range due to the higher number of basic residues (Arginine, Lysine) compared to acidic residues (Glutamic acid).

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound, based on standard practices for peptide chemistry.

Synthesis and Purification

dot

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Isolation cluster_analysis Quality Control Resin Resin Support (e.g., Rink Amide or Wang resin) Coupling_Deprotection Iterative Cycles: 1. Fmoc Deprotection (Piperidine/DMF) 2. Amino Acid Coupling (HBTU/DIPEA) Resin->Coupling_Deprotection C- to N-terminal elongation Cleavage Cleavage from Resin (e.g., TFA cocktail with scavengers) Coupling_Deprotection->Cleavage Completed Peptide Sequence Precipitation Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Analysis Analytical RP-HPLC (Purity) Mass Spectrometry (Identity) Lyophilization->Analysis

Fig. 1: General workflow for the synthesis and purification of Tertomotide.

3.1.1 Solid-Phase Peptide Synthesis (SPPS)

Tertomotide is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A suitable resin, such as Rink Amide or pre-loaded Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Glutamic acid). In each cycle, the Fmoc protecting group on the N-terminal of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF. The next Fmoc-protected amino acid is then activated with a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus.

  • Iteration: These deprotection and coupling steps are repeated for each amino acid in the sequence.

3.1.2 Cleavage and Purification

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.

  • Precipitation and Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether. The resulting solid is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Final Product Preparation: The purified peptide fractions are pooled and lyophilized to obtain the final product as a fluffy, white powder. The hydrochloride salt can be obtained by treating the purified peptide with a controlled amount of hydrochloric acid before the final lyophilization step.

Characterization Methods

3.2.1 Purity Determination by RP-HPLC

  • Principle: RP-HPLC separates the peptide from impurities based on hydrophobicity.

  • Method:

    • Column: A C18 stationary phase column is commonly used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run to elute the peptide and any impurities.

    • Detection: UV absorbance is monitored, typically at 210-220 nm.

    • Analysis: The purity is determined by calculating the peak area of the main peptide as a percentage of the total peak area.

3.2.2 Identity Confirmation by Mass Spectrometry

  • Principle: Mass spectrometry (MS) is used to determine the molecular weight of the peptide, confirming its identity.

  • Method:

    • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

    • Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide. The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.

3.2.3 Solubility Assessment

  • Principle: A shake-flask method can be used to determine the solubility of the peptide in a given solvent.

  • Method:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

    • The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The solution is filtered to remove any undissolved solid.

    • The concentration of the peptide in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or RP-HPLC with a calibration curve.

3.2.4 Melting Point Determination

  • Principle: Due to potential decomposition, differential scanning calorimetry (DSC) is a suitable method.

  • Method:

    • A small, accurately weighed sample of the lyophilized peptide is placed in an aluminum pan.

    • The pan is heated at a controlled rate in the DSC instrument.

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is observed as an endothermic peak on the DSC thermogram. Any decomposition would also be visible as an exothermic or complex endothermic event.

3.2.5 pKa Determination

  • Principle: Potentiometric titration can be used to determine the pKa values of the ionizable groups in the peptide.

  • Method:

    • A solution of this compound of known concentration is prepared.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points for each ionizable group.

Mechanism of Action: Immunostimulation

Tertomotide's primary mechanism of action as a cancer vaccine is to elicit a T-cell-mediated immune response against cancer cells that overexpress hTERT.[1][3]

G

References

Tertomotide Hydrochloride: A Technical Guide to its Role in Stimulating Anti-Tumor Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertomotide (B12754959) hydrochloride, also known as GV1001, is a synthetic peptide vaccine designed to elicit a targeted immune response against cancer cells.[1][2][3] It consists of a 16-amino acid sequence derived from the catalytic site of human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the vast majority of human cancers but largely absent in normal somatic cells.[1][4][5][6] This differential expression makes hTERT an attractive and near-universal tumor-associated antigen for cancer immunotherapy.[7] This technical guide provides an in-depth analysis of tertomotide's mechanism of action, a summary of quantitative data from key clinical studies, detailed experimental protocols for immunological monitoring, and visualizations of the core pathways and workflows.

Core Mechanism of Action

Tertomotide functions as an immunotherapeutic agent, specifically a peptide vaccine, that stimulates the patient's own immune system to recognize and eliminate cancer cells.[1][2] The mechanism is multifaceted, involving the activation of both the cellular and humoral arms of the immune system.

1.1. Antigen Presentation and T-Cell Activation

The primary mechanism revolves around inducing a T-cell-mediated immune response against telomerase-expressing tumor cells.[6]

  • Uptake and Processing: Following intradermal or subcutaneous administration, tertomotide is taken up by professional Antigen-Presenting Cells (APCs), such as dendritic cells (DCs).[8][9]

  • MHC Class II Presentation: Inside the APC, the 16-amino acid peptide is processed and loaded onto Major Histocompatibility Complex (MHC) class II molecules.[8] These peptide-MHC complexes are then presented on the APC surface.

  • CD4+ T-Helper Cell Activation: The peptide-MHC class II complex is recognized by T-cell receptors on naïve CD4+ T-helper cells. This interaction, along with co-stimulatory signals from the APC, leads to the activation and proliferation of hTERT-specific CD4+ T-cells.[1][8] These activated T-helper cells play a crucial role in orchestrating the overall anti-tumor response, primarily through the secretion of Th1-type cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][10]

  • MHC Class I Cross-Presentation and CD8+ CTL Activation: Although GV1001 is a class II epitope, it can be processed and "cross-presented" on MHC class I molecules by APCs.[11][12] This allows for the activation of naïve CD8+ T-cells, which differentiate into cytotoxic T-lymphocytes (CTLs).[1][11]

  • Tumor Cell Lysis: The activated hTERT-specific CTLs circulate throughout the body, identify tumor cells presenting the same hTERT epitope on their MHC class I molecules, and induce apoptosis (programmed cell death) through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[1][6][7][8]

G

1.2. Additional Mechanisms

Beyond its primary role as a T-cell vaccine, research has uncovered other biological activities of GV1001 that may contribute to its anti-tumor effects.

  • Cell-Penetrating Peptide (CPP) Function: GV1001 can bind to extracellular heat shock proteins (eHSP90 and eHSP70), which facilitates its entry into the cytosol of cells.[11][13] This CPP property may enhance its processing and presentation by APCs, contributing to a more robust immune response compared to other peptide vaccines.[11]

  • Anti-Angiogenic Effects: Studies have shown that GV1001 can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[14] It achieves this by markedly inhibiting vascular endothelial growth factor-A (VEGF-A)-stimulated endothelial cell responses and down-regulating the VEGFR-2 signaling pathway.[14]

  • Direct Anti-Tumor Effects: Some reports suggest GV1001 may have direct anti-cancer properties, potentially related to its CPP function or other yet-to-be-defined interactions.[8][9][11]

G GV1001 Tertomotide (GV1001) APC_Activation APC_Activation GV1001->APC_Activation CPP CPP GV1001->CPP Anti_Angio Anti_Angio GV1001->Anti_Angio

Quantitative Data from Clinical Studies

Tertomotide has been evaluated in numerous clinical trials for various cancers, often in combination with chemotherapy or adjuvants like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). The induction of a GV1001-specific immune response frequently correlates with improved clinical outcomes.[4]

Cancer Type Trial Phase No. of Patients (evaluable) Treatment Regimen Immune Response Rate Key Clinical Findings Reference
Pancreatic Cancer Phase I/II48GV1001 (3 dose levels) + GM-CSF63% overall. 75% in the intermediate dose group.Median survival was significantly longer in the intermediate dose group, suggesting a correlation between immune response and survival.[12]
Non-Small Cell Lung Cancer (NSCLC) Phase I/II24GV1001 + HR2822 + GM-CSF11/24 (46%) during primary regimen. Additional 2 patients responded after booster injections.Treatment was well-tolerated. One patient with a GV1001-specific CTL response had a complete tumor response.[10]
Non-Small Cell Lung Cancer (NSCLC) Phase II (CTN-2006)20Radiotherapy + Docetaxel, followed by GV100116/20 (80%)Immune responders had a median Progression-Free Survival (PFS) of 371 days vs. 182 days for non-responders.[12]
Malignant Melanoma Phase I/II23GV1001 + Temozolomide18/23 (78%)1 complete remission, 5 partial tumor regressions, 6 stable disease.[12]
Hepatocellular Carcinoma (HCC) Phase II37GV1001 + low-dose CyclophosphamideNo GV1001-specific immune responses were detected.No complete or partial responses. 17/37 patients had stable disease at 6 months.[12]

Experimental Protocols for Immunomonitoring

Assessing the immunogenicity of a peptide vaccine is critical. Standardized laboratory protocols are used to quantify the T-cell response to tertomotide.

3.1. T-Cell Proliferation Assay

This assay measures the expansion of antigen-specific T-cells in vitro.

  • Objective: To quantify the proliferation of T-cells from a vaccinated patient in response to stimulation with the GV1001 peptide.

  • Methodology:

    • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient heparinized blood using Ficoll-Paque density gradient centrifugation.

    • Cell Staining (CFSE Method): Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by the halving of fluorescence intensity.

    • Cell Culture: Plate 2x10^5 PBMCs per well in a 96-well round-bottom plate.

    • Stimulation: Add GV1001 peptide (typically 10-20 µg/mL) to experimental wells. Use a negative control (medium or irrelevant peptide) and a positive control (e.g., Phytohaemagglutinin, PHA).

    • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

    • Data Acquisition: Harvest cells and acquire data on a flow cytometer.

    • Analysis: Gate on the lymphocyte population (e.g., CD3+ cells) and analyze the CFSE fluorescence histogram. Proliferation is identified by the appearance of peaks with successively halved fluorescence intensity. A proliferation index can be calculated.

3.2. Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

  • Objective: To determine the frequency of GV1001-specific T-cells that secrete a particular cytokine, most commonly IFN-γ.

  • Methodology:

    • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

    • Cell Plating: Add 2-3x10^5 PBMCs per well.

    • Stimulation: Add GV1001 peptide (10-20 µg/mL) to experimental wells. Use negative and positive controls.

    • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2. During this time, activated T-cells will secrete cytokine, which is captured by the antibody on the membrane.

    • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 2 hours.

    • Signal Amplification: Wash and add Streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase). Incubate for 1 hour.

    • Spot Development: Wash and add a substrate (e.g., BCIP/NBT). Dark, circular spots will form on the membrane, with each spot representing a single cytokine-producing cell.

    • Analysis: Allow the plate to dry and count the spots using an automated ELISpot reader. The frequency is expressed as spot-forming units (SFU) per million PBMCs.

3.3. Delayed-Type Hypersensitivity (DTH) Skin Test

DTH is an in vivo measure of cell-mediated immunity.

  • Objective: To assess the patient's recall immune response to the GV1001 antigen.

  • Methodology:

    • Baseline Measurement: Measure the thickness of the skin at the injection site (typically the forearm) before injection.

    • Injection: Inject a sterile solution of GV1001 peptide intradermally. A saline or irrelevant peptide injection at a separate site serves as a control.

    • Evaluation: After 48-72 hours, measure the diameter of induration (hardening) and erythema (redness) at the injection site.

    • Interpretation: A positive DTH reaction, typically defined as an induration of >5 mm in diameter, indicates the presence of a memory T-cell response to the antigen.

G Patient Patient Vaccinated with Tertomotide Blood_Draw Blood Sample Collection Patient->Blood_Draw Timepoints: Baseline, Post-vaccination PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Draw->PBMC_Isolation ELISpot ELISpot Frequency of\nAntigen-Specific Cells Frequency of Antigen-Specific Cells ELISpot->Frequency of\nAntigen-Specific Cells Proliferation Proliferation Expansion of\nAntigen-Specific Cells Expansion of Antigen-Specific Cells Proliferation->Expansion of\nAntigen-Specific Cells Flow_Cyto Flow_Cyto T-Cell Subset\nCharacterization T-Cell Subset Characterization Flow_Cyto->T-Cell Subset\nCharacterization DTH_Test DTH_Test Cell-Mediated\nImmunity Recall Cell-Mediated Immunity Recall DTH_Test->Cell-Mediated\nImmunity Recall

Conclusion

Tertomotide hydrochloride represents a targeted immunotherapeutic strategy that leverages the near-universal expression of telomerase in cancer cells. Its mechanism is centered on the activation of a robust, hTERT-specific T-cell response, involving both CD4+ helper and CD8+ cytotoxic T-lymphocytes, which can lead to the destruction of tumor cells.[1][8] Clinical data have demonstrated its immunogenicity and suggested a correlation between the induced immune response and improved patient survival, particularly when used in combination with other cancer therapies.[4][12] Furthermore, emerging evidence of its roles as a cell-penetrating peptide and an anti-angiogenic agent suggests a more complex and potentially more potent anti-tumor profile than initially conceived.[11][14] Continued research and well-designed clinical trials are necessary to fully elucidate its therapeutic potential and optimize its use in the oncology setting.

References

An In-Depth Technical Guide on the Interaction Between Extracellular Heat Shock Proteins and the GV1001 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV1001, a 16-amino acid peptide derived from human telomerase reverse transcriptase (hTERT), has emerged as a multifaceted therapeutic agent with roles extending beyond its original design as an anti-cancer vaccine.[1][2] A critical aspect of its mechanism of action involves its interaction with extracellular heat shock proteins (eHSPs), particularly Hsp90 and Hsp70. This interaction facilitates the cellular uptake of GV1001, functioning as a cell-penetrating peptide (CPP), and subsequently modulates various intracellular signaling pathways.[3][4] This technical guide provides a comprehensive overview of the core interaction between GV1001 and eHSPs, detailing the associated biological effects, experimental methodologies to study this interaction, and the signaling pathways implicated in its anti-inflammatory and anti-cancer activities.

The GV1001-eHSP Interaction: A Gateway into the Cell

GV1001's ability to traverse the cell membrane is not an intrinsic property but is mediated by its binding to eHSP90 and eHSP70.[3][4] Unlike many other CPPs that rely on electrostatic interactions, GV1001 forms a complex with these chaperones, which then facilitates its entry into the cell.[1][3] This process is thought to involve lipid raft-mediated endocytosis.[3] Once inside the cell, the GV1001-eHSP complex can influence a range of cellular processes.

Quantitative Data on GV1001-eHSP Interaction

While the interaction between GV1001 and eHSPs is well-established qualitatively, specific quantitative data on binding affinities and kinetics are not extensively reported in publicly available literature. The following table summarizes the types of quantitative data that are crucial for a thorough understanding of this interaction and indicates their current availability.

ParameterDescriptioneHSP90eHSP70
Binding Affinity (Kd) Dissociation constant, indicating the strength of the binding interaction. A lower Kd signifies a stronger affinity.Data not availableData not available
Association Rate (ka) The rate at which the GV1001-eHSP complex forms.Data not availableData not available
Dissociation Rate (kd) The rate at which the GV1001-eHSP complex breaks apart.Data not availableData not available
Cellular Uptake Kinetics The rate and efficiency of GV1001 entry into cells mediated by eHSPs.Concentration-dependent uptake observed[5]Concentration-dependent uptake observed[5]
Dose-Response The relationship between GV1001 concentration and its biological effects (e.g., inhibition of inflammatory pathways).Dose-dependent inhibition of NF-κB and AKT/NF-κB/VEGF pathways reported[2][6]Dose-dependent inhibition of NF-κB reported[2]

Note: The absence of specific binding constants (Kd) in the literature highlights a key area for future research to fully characterize the GV1001-eHSP interaction.

Biological Consequences of the GV1001-eHSP Interaction

The formation of the GV1001-eHSP complex initiates a cascade of events that contribute to the peptide's therapeutic effects.

Anti-Inflammatory Effects

GV1001 has demonstrated significant anti-inflammatory properties by suppressing key inflammatory signaling pathways.[2][7][8] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][7] By preventing the activation of NF-κB, GV1001 downregulates the expression of pro-inflammatory cytokines.[2]

Direct Anti-Cancer Effects

Beyond its initial design as a cancer vaccine, GV1001 exhibits direct anti-cancer activity.[1][6] This is partly attributed to its ability to inhibit the AKT/NF-κB/VEGF signaling pathway, which is crucial for cancer cell survival, proliferation, and angiogenesis.[6]

Experimental Protocols for Studying the GV1001-eHSP Interaction

Characterizing the interaction between GV1001 and eHSPs requires a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Confirm Interaction

This technique is used to demonstrate the physical interaction between GV1001 and eHSPs in a cellular context.

Objective: To pull down eHSP90 or eHSP70 and detect the presence of co-precipitated GV1001.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells known to express eHSPs on their surface (e.g., various cancer cell lines).

    • Treat cells with GV1001 for a specified time.

    • Wash cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for either Hsp90 or Hsp70 overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for GV1001 to detect its presence in the immunoprecipitated complex.

    • As a positive control, probe a separate membrane with the anti-Hsp90 or anti-Hsp70 antibody to confirm the pulldown of the target protein.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.

Objective: To determine the association (ka), dissociation (kd), and affinity (Kd) constants of the GV1001-eHSP interaction.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize purified recombinant Hsp90 or Hsp70 onto the activated chip surface via amine coupling. The protein should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate pre-concentration on the negatively charged carboxymethyl-dextran surface.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Injection and Binding Measurement:

    • Prepare a series of concentrations of GV1001 peptide in a suitable running buffer (e.g., HBS-EP).

    • Inject the GV1001 solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which corresponds to the binding of GV1001 to the immobilized HSP.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove bound GV1001 without denaturing the immobilized HSP.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

GV1001_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GV1001 GV1001 Peptide Complex GV1001-eHSP Complex GV1001->Complex eHSP90 eHSP90 eHSP90->Complex eHSP70 eHSP70 eHSP70->Complex LipidRaft Lipid Raft Complex->LipidRaft Binds to AKT AKT Complex->AKT Inhibits IKK IKK Complex->IKK Inhibits Endocytosis Endocytosis LipidRaft->Endocytosis Mediates Cytoplasm Cytoplasm Endocytosis->Cytoplasm Internalization NFkB_Inhibitor IκBα NFkB NF-κB (p65/p50) p_AKT p-AKT AKT->p_AKT Phosphorylation IKK->NFkB_Inhibitor Phosphorylates p_AKT->IKK Activates NFkB_Inhibitor->NFkB Inhibits p_NFkB_Inhibitor p-IκBα NFkB_Inhibitor->p_NFkB_Inhibitor Nucleus Nucleus NFkB->Nucleus Translocates to VEGF_Gene VEGF Gene Transcription NFkB->VEGF_Gene Activates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates Ub_Proteasome Ubiquitin/ Proteasome Degradation p_NFkB_Inhibitor->Ub_Proteasome Targeted for VEGF_Protein VEGF Protein VEGF_Gene->VEGF_Protein Leads to Inflammatory_Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Inflammatory_Cytokines Leads to Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Inflammation Inflammation Inflammatory_Cytokines->Inflammation Experimental_Workflows cluster_coip Co-Immunoprecipitation Workflow cluster_spr Surface Plasmon Resonance Workflow coip_start Start: Cell Lysate containing GV1001 and eHSPs coip1 Incubate with anti-HSP antibody coip_start->coip1 coip2 Add Protein A/G beads coip1->coip2 coip3 Wash beads coip2->coip3 coip4 Elute proteins coip3->coip4 coip5 SDS-PAGE and Western Blot coip4->coip5 coip_end Detect GV1001 coip5->coip_end spr_start Start: Immobilize eHSP on sensor chip spr1 Inject GV1001 (Analyte) spr_start->spr1 spr2 Measure Association spr1->spr2 spr3 Inject buffer spr2->spr3 spr4 Measure Dissociation spr3->spr4 spr5 Regenerate chip spr4->spr5 spr_end Calculate Kinetic Parameters (ka, kd, Kd) spr5->spr_end

References

Tertomotide Hydrochloride: An In-Depth Technical Guide on Its In Vitro Impact on Telomerase-Related Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertomotide (B12754959) hydrochloride (GV1001) is a 16-amino acid peptide fragment of the human telomerase reverse transcriptase (hTERT) catalytic subunit. Initially developed as a cancer vaccine to elicit an immune response against telomerase-overexpressing tumor cells, emerging evidence reveals a multifaceted role for tertomotide that extends beyond immunotherapy. This technical guide provides a comprehensive overview of the in vitro effects of tertomotide, with a particular focus on its "extra-telomeric" functions—activities independent of its immunogenic properties. These include the modulation of key signaling pathways, such as VEGF and TGF-β, and direct anti-proliferative and anti-angiogenic effects. While direct quantitative data on the enzymatic modulation of telomerase activity in vitro is limited in publicly available literature, this document synthesizes the current understanding of tertomotide's mechanisms of action, supported by detailed experimental protocols and visual representations of the involved cellular pathways.

Introduction

Telomerase, a ribonucleoprotein enzyme, is crucial for maintaining telomere length and is reactivated in approximately 85-90% of cancer cells, making it a prime target for anti-cancer therapies.[1] Tertomotide (also known as GV1001) is a synthetic peptide derived from the active site of the human telomerase reverse transcriptase (hTERT) subunit.[2][3] Originally conceived as an immunotherapeutic agent, the binding of this peptide to Major Histocompatibility Complex (MHC) class I and II molecules is intended to trigger a T-cell mediated immune response against cancer cells expressing telomerase.[4]

However, recent research has unveiled a broader spectrum of biological activities for tertomotide that are not mediated by the immune system. These "extra-telomeric" functions include anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as the modulation of critical cellular signaling pathways.[5][6] This guide delves into these direct in vitro effects of tertomotide, providing a resource for researchers investigating its therapeutic potential.

In Vitro Effects on Cellular Proliferation and Angiogenesis

In vitro studies have demonstrated that tertomotide can directly inhibit key processes involved in tumor growth and progression, independent of an immune response.

Anti-Proliferative Effects

Tertomotide has been shown to dose-dependently inhibit the proliferation of various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) cells (A549 and H1299), tertomotide treatment resulted in a significant reduction in mitogen-stimulated cell growth.[7] Notably, these effects were observed at concentrations that did not impact cell viability, suggesting a cytostatic rather than cytotoxic mechanism.[7]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Tertomotide exhibits potent anti-angiogenic properties in vitro. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that tertomotide can inhibit several stages of the angiogenic cascade, including:

  • Endothelial cell proliferation: It dose-dependently inhibits VEGF-A-stimulated HUVEC proliferation.[7]

  • Cell migration and invasion: Treatment with tertomotide has been observed to suppress the migration and invasion of endothelial cells.[7]

  • Tube formation: The ability of endothelial cells to form capillary-like structures in vitro is significantly impaired in the presence of tertomotide.[7]

  • Endothelial permeability: Tertomotide has been found to inhibit VEGF-A-stimulated endothelial cell permeability.[7]

These anti-angiogenic effects are linked to tertomotide's ability to interfere with the VEGF/VEGFR-2 signaling pathway.[7][8]

Modulation of Signaling Pathways

Tertomotide's "extra-telomeric" functions are largely attributed to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

VEGF/VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central to the process of angiogenesis. Tertomotide has been shown to inhibit VEGF-A-induced signaling in endothelial cells.[7][9] This inhibition is achieved by downregulating the phosphorylation of key downstream signaling molecules, including FAK, Src, MEK, ERK, and Akt.[10] Furthermore, tertomotide can suppress the expression of VEGFR-2 itself.[7][9]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 FAK FAK VEGFR-2->FAK Src Src VEGFR-2->Src FAK->Src MEK MEK Src->MEK Akt Akt Src->Akt ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt->Angiogenesis Tertomotide Tertomotide Tertomotide->VEGFR-2

Caption: Tertomotide's inhibition of the VEGF/VEGFR-2 signaling pathway.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and fibrosis. In the context of cancer, it can have both tumor-suppressive and tumor-promoting roles. In vitro studies have shown that tertomotide can suppress TGF-β signaling.[11] This is particularly relevant in the context of radiation-induced fibrosis, where tertomotide has been shown to ameliorate the fibrotic phenotype by inhibiting this pathway. The mechanism involves the suppression of Smad2/3 phosphorylation and the expression of downstream mesenchymal markers.[11]

TGFB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription (e.g., ZEB1, FN, Snail) Tertomotide Tertomotide Tertomotide->p-Smad2/3

Caption: Tertomotide's suppression of the TGF-β signaling pathway.

Quantitative Data Summary

While direct in vitro quantitative data on the enzymatic inhibition or activation of telomerase by tertomotide is not extensively available in the literature, studies on its anti-angiogenic and anti-proliferative effects provide quantifiable endpoints. The following tables summarize representative data from in vitro studies.

Table 1: In Vitro Anti-Proliferative and Anti-Angiogenic Effects of Tertomotide (GV1001)

Cell LineAssayTreatmentConcentration RangeResultReference
HUVECCell ProliferationVEGF-A + GV10010.05 - 5 µMDose-dependent inhibition of proliferation[7]
HUVECEndothelial PermeabilityVEGF-A + GV10010.05 - 5 µMDose-dependent inhibition of permeability[7]
HUVECTube FormationVEGF-A + GV10010.05 - 5 µMDose-dependent inhibition of tube formation[7]
A549 (NSCLC)Cell Proliferation10% FBS + GV10010.05 - 5 µMDose-dependent inhibition of proliferation[7]
H1299 (NSCLC)Cell Proliferation10% FBS + GV10010.05 - 5 µMDose-dependent inhibition of proliferation[7]

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

The TRAP assay is a standard, highly sensitive PCR-based method to detect and quantify telomerase activity.[12]

TRAP_Assay_Workflow cluster_workflow TRAP Assay Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with Tertomotide) Cell_Lysis 2. Cell Lysis (CHAPS or NP-40 Lysis Buffer) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., Bradford Assay) Cell_Lysis->Protein_Quant Telomerase_Ext 4. Telomerase Extension (TS Primer, dNTPs, Cell Lysate) Protein_Quant->Telomerase_Ext PCR_Amp 5. PCR Amplification (TS & ACX Primers, Taq Polymerase) Telomerase_Ext->PCR_Amp Detection 6. Detection & Quantification (Gel Electrophoresis or Real-Time PCR) PCR_Amp->Detection

Caption: General workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells of interest to logarithmic growth phase.

    • Treat cells with varying concentrations of tertomotide hydrochloride or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., CHAPS or NP-40 lysis buffer) at a specified cell density.[12]

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20-30 minutes.

    • Collect the supernatant containing the cell extract.

  • Protein Quantification:

    • Determine the protein concentration of the cell extracts using a standard method like the Bradford or BCA assay to ensure equal protein loading in the TRAP reaction.

  • TRAP Reaction:

    • Prepare a master mix containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and a reverse primer (e.g., ACX).[12]

    • Add a standardized amount of cell extract (e.g., 1 µg of protein) to the master mix.

    • Incubate at a temperature suitable for telomerase extension (e.g., 25-30°C) for 30-60 minutes.

    • Heat-inactivate the telomerase at 95°C for 5 minutes.

  • PCR Amplification:

    • Perform PCR amplification of the telomerase-extended products using a thermal cycler.

  • Detection and Quantification:

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize with a DNA stain (e.g., SYBR Green). Telomerase activity is indicated by a characteristic ladder of 6-bp repeats.

    • For quantitative analysis, a real-time quantitative TRAP (RTQ-TRAP) assay can be performed, which measures the amount of PCR product in real-time.[13]

In Vitro Angiogenesis (Tube Formation) Assay

Methodology:

  • Preparation:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

    • Starve HUVECs in a low-serum medium for several hours.

  • Treatment and Seeding:

    • Resuspend the starved HUVECs in a basal medium containing VEGF-A and different concentrations of this compound or a vehicle control.

    • Seed the HUVEC suspension onto the prepared Matrigel-coated plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 4-12 hours to allow for the formation of capillary-like structures.

  • Analysis:

    • Visualize the tube formation using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[7]

Conclusion

This compound is a multifaceted peptide with a complex mechanism of action that goes beyond its initial design as a cancer vaccine. The in vitro evidence strongly supports its role as a direct modulator of key cellular processes involved in cancer progression, particularly angiogenesis and cell proliferation, through its interaction with the VEGF and TGF-β signaling pathways. While the direct enzymatic impact of tertomotide on telomerase activity in vitro requires further quantitative investigation, its well-documented "extra-telomeric" functions present compelling avenues for its therapeutic application. This guide provides a foundational understanding for researchers and drug development professionals to further explore the potential of tertomotide as a novel anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with GV1001 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GV1001 is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] It has been investigated as a cancer vaccine due to its ability to elicit both CD4+ and CD8+ T-cell responses.[1] These application notes provide a detailed protocol for the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with the GV1001 peptide to assess T-cell activation, proliferation, and cytokine release. The protocols described herein are intended as a starting point and may require optimization for specific experimental conditions.

Principle of the Assay

The GV1001 peptide is recognized by antigen-presenting cells (APCs) within the PBMC population. APCs process the peptide and present it via MHC class II molecules to CD4+ T-helper cells and can also lead to cross-presentation on MHC class I molecules, activating CD8+ cytotoxic T-lymphocytes. This activation leads to T-cell proliferation and the secretion of effector cytokines, such as Interferon-gamma (IFN-γ), which can be quantified to measure the peptide-specific immune response.

Data Presentation

Table 1: Recommended Reagent Concentrations for PBMC Stimulation
ReagentWorking ConcentrationPurposeReference
GV1001 Peptide20 µg/mLPrimary antigenic stimulus[1]
Anti-CD3 Antibody1 µg/mLCo-stimulation (T-cell receptor activation)[1]
Anti-CD28 Antibody1 µg/mLCo-stimulation (secondary signal for T-cell activation)[1]
Phytohemagglutinin (PHA)5-10 µg/mLPositive control for T-cell proliferation
Complete RPMI-1640N/ACell culture medium
Table 2: Experimental Parameters for T-Cell Proliferation and IFN-γ ELISpot Assays
ParameterT-Cell Proliferation (CFSE)IFN-γ ELISpotReference
Cell Type Human PBMCsHuman PBMCs
Seeding Density 1 x 10^5 cells/well (96-well plate)2.5 x 10^5 cells/well (96-well ELISpot plate)[1][2]
Incubation Time 72 hours18-24 hours[1][3]
Readout CFSE dilution by flow cytometryNumber of spot-forming cells (SFCs)
Positive Control PHA or Anti-CD3/CD28PHA or PMA/Ionomycin
Negative Control Unstimulated cellsUnstimulated cells

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), sterile

  • Complete RPMI-1640 medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Method:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

  • Resuspend the cells in complete RPMI-1640 medium to the desired concentration for downstream applications.

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

Materials:

  • Isolated Human PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • GV1001 peptide (stock solution)

  • Anti-CD3 and Anti-CD28 antibodies (for co-stimulation)

  • Phytohemagglutinin (PHA) (positive control)

  • 96-well round-bottom culture plate

  • Flow cytometer

Method:

  • Wash the isolated PBMCs once with PBS.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and mix immediately by vortexing.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well round-bottom plate.

  • Prepare the following stimulation conditions in triplicate:

    • Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.

    • GV1001 Stimulation: Add 100 µL of complete RPMI-1640 medium containing GV1001 at a final concentration of 20 µg/mL, anti-CD3 at 1 µg/mL, and anti-CD28 at 1 µg/mL.[1]

    • Positive Control: Add 100 µL of complete RPMI-1640 medium containing PHA at a final concentration of 5-10 µg/mL.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry, gating on the lymphocyte population and then on T-cell subsets. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

Protocol 3: IFN-γ ELISpot Assay

Materials:

  • Human IFN-γ ELISpot kit (including capture and detection antibodies, and substrate)

  • PVDF-membrane 96-well ELISpot plates

  • Isolated Human PBMCs

  • Complete RPMI-1640 medium

  • GV1001 peptide (stock solution)

  • PHA or PMA/Ionomycin (positive control)

  • ELISpot plate reader

Method:

  • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile water.

  • Coat the plate with the anti-IFN-γ capture antibody diluted in sterile PBS according to the manufacturer's instructions. Incubate overnight at 4°C.

  • The next day, wash the plate four times with sterile PBS and block with complete RPMI-1640 medium for at least 30 minutes at room temperature.

  • During the blocking step, prepare the PBMC suspension at a concentration of 2.5 x 10^6 cells/mL in complete RPMI-1640 medium.[2]

  • Remove the blocking solution from the plate and add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well.

  • Prepare the following stimulation conditions in triplicate:

    • Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.

    • GV1001 Stimulation: Add 100 µL of complete RPMI-1640 medium containing GV1001 at a final concentration of 20 µg/mL.

    • Positive Control: Add 100 µL of complete RPMI-1640 medium containing PHA or PMA/Ionomycin at the recommended concentration.

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • Following incubation, wash the plate and proceed with the detection antibody, streptavidin-enzyme conjugate, and substrate steps according to the ELISpot kit manufacturer's protocol.

  • Allow the spots to develop until distinct spots are visible. Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep PBMC Preparation cluster_assays Functional Assays cluster_prolif Proliferation Assay cluster_elispot IFN-γ ELISpot Assay blood Whole Blood ficoll Ficoll Gradient Centrifugation blood->ficoll pbmcs Isolated PBMCs ficoll->pbmcs cfse CFSE Staining pbmcs->cfse stim_elispot Stimulation with GV1001 (18-24 hours) pbmcs->stim_elispot stim_prolif Stimulation with GV1001 (72 hours) cfse->stim_prolif facs Flow Cytometry Analysis stim_prolif->facs develop ELISpot Development stim_elispot->develop read Spot Counting develop->read

Caption: Experimental workflow for PBMC stimulation with GV1001 peptide.

T_cell_activation_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell gv1001 GV1001 Peptide mhc2 MHC Class II gv1001->mhc2 Processing & Presentation tcr T-Cell Receptor (TCR) mhc2->tcr Signal 1 signaling Intracellular Signaling Cascade tcr->signaling cd4 CD4 cd4->mhc2 cd28 CD28 cd28->signaling Co-stimulation activation T-Cell Activation signaling->activation proliferation Proliferation activation->proliferation cytokines Cytokine Release (e.g., IFN-γ) activation->cytokines

Caption: Simplified signaling pathway of GV1001-mediated T-cell activation.

References

Application Notes and Protocols for Detecting hTERT-Specific T Cell Response Using ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the detection of secreted proteins, such as cytokines, at the single-cell level. This technique is particularly valuable for monitoring antigen-specific T cell responses, making it a cornerstone in immunology research, vaccine development, and cancer immunotherapy. Human telomerase reverse transcriptase (hTERT) is an attractive target for cancer immunotherapy as it is overexpressed in the vast majority of human cancers but shows limited expression in most normal somatic cells. Detecting and quantifying hTERT-specific T cell responses can provide crucial insights into the efficacy of hTERT-based cancer vaccines and other immunotherapeutic strategies.

These application notes provide a detailed protocol for the detection of interferon-gamma (IFN-γ)-secreting hTERT-specific T cells from peripheral blood mononuclear cells (PBMCs) using the ELISpot assay.

Data Presentation

The frequency of hTERT-specific T cells can vary significantly among individuals and depends on factors such as disease state, prior immunizations, and the specific hTERT epitopes used for stimulation. The following table summarizes representative quantitative data for IFN-γ ELISpot assays targeting hTERT.

ParameterTypical Value/RangeNotes
PBMC Seeding Density 2 x 10⁵ to 4 x 10⁵ cells/wellOptimization may be required based on the expected frequency of responding cells.
hTERT Peptide Pool Concentration 1 - 10 µg/mL per peptideThe final concentration of each peptide in the pool should be optimized. High concentrations can lead to toxicity.
Positive Control (PHA) Concentration 5 - 10 µg/mLPhytohemagglutinin (PHA) is a potent mitogen that induces strong IFN-γ secretion.
Positive Control (Anti-CD3/CD28) Concentration Varies by supplierFollow manufacturer's recommendations.
Negative Control (Unstimulated) SFU < 10 SFU / 10⁶ PBMCsRepresents the baseline spontaneous cytokine secretion.
hTERT-Specific SFU (Healthy Donors) Generally low to undetectableLow-level responses may be present due to immunosurveillance.
hTERT-Specific SFU (Cancer Patients, pre-treatment) 0 to ~40 SFU / 10⁶ PBMCsFrequency can be low but detectable. One study reported a range of 0 to 1 response per 2,600 cells in melanoma patients before vaccination.[1]
hTERT-Specific SFU (Cancer Patients, post-vaccination) Can increase significantlyA significant increase in SFU count post-vaccination is indicative of a successful immune response.

SFU: Spot Forming Units

Experimental Protocols

This protocol outlines the key steps for performing an IFN-γ ELISpot assay to detect hTERT-specific T cells.

Materials and Reagents
  • Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)

  • PVDF-membrane 96-well plates

  • hTERT peptide pool (e.g., ProMix™ hTERT Peptide Pool consisting of defined HLA class I-restricted T cell epitopes)

  • Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (Positive Control)

  • DMSO (for peptide reconstitution)

  • Sterile PBS

  • 35% Ethanol (B145695) in sterile water

  • Automated ELISpot reader or dissecting microscope

Experimental Workflow Diagram

ELISpot_Workflow cluster_prep Plate Preparation cluster_cells Cell Culture cluster_detection Detection & Analysis PreWet 1. Pre-wet Plate with 35% Ethanol Wash1 2. Wash with Sterile PBS PreWet->Wash1 Coat 3. Coat with Anti-IFN-γ Capture Antibody (Overnight at 4°C) Wash1->Coat Wash2 4. Wash to Remove Unbound Antibody Coat->Wash2 Block 5. Block with Serum-containing Medium (2 hours at 37°C) Wash2->Block AddStimulants 7. Add Stimulants to Wells (hTERT Peptides, Positive/Negative Controls) Block->AddStimulants PrepareCells 6. Prepare PBMC Suspension AddCells 8. Add PBMCs to Wells PrepareCells->AddCells AddStimulants->AddCells Incubate 9. Incubate Plate (18-24 hours at 37°C, 5% CO2) AddCells->Incubate WashCells 10. Wash to Remove Cells Incubate->WashCells AddDetectionAb 11. Add Biotinylated Anti-IFN-γ Detection Antibody WashCells->AddDetectionAb Incubate2 12. Incubate (2 hours at RT) AddDetectionAb->Incubate2 Wash3 13. Wash Incubate2->Wash3 AddEnzyme 14. Add Streptavidin-Enzyme Conjugate Wash3->AddEnzyme Incubate3 15. Incubate (1 hour at RT) AddEnzyme->Incubate3 Wash4 16. Wash Incubate3->Wash4 AddSubstrate 17. Add Substrate and Develop Spots Wash4->AddSubstrate StopReaction 18. Stop Reaction by Washing with Water AddSubstrate->StopReaction Dry 19. Dry Plate StopReaction->Dry Analyze 20. Analyze Spots (ELISpot Reader) Dry->Analyze

Caption: Experimental workflow for the hTERT-specific T cell ELISpot assay.

Step-by-Step Protocol

Day 1: Plate Coating

  • Pre-wet the PVDF membrane: Add 15 µL of 35% ethanol to each well of the 96-well plate and incubate for 1 minute at room temperature.

  • Wash: Aspirate the ethanol and wash the wells three times with 200 µL/well of sterile PBS.

  • Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation and Culture

  • Prepare PBMCs: Thaw cryopreserved PBMCs or use freshly isolated cells. Ensure cell viability is high (>90%). Resuspend the cells in complete cell culture medium.

  • Wash and block the plate: Aspirate the coating antibody solution and wash the wells three times with 200 µL/well of sterile PBS. Add 200 µL/well of complete cell culture medium to block the plate for at least 2 hours at 37°C.

  • Prepare stimulants:

    • hTERT Peptides: Reconstitute the hTERT peptide pool in DMSO and then dilute to the desired final concentration in cell culture medium. The final DMSO concentration in the well should be below 0.5% to avoid toxicity.

    • Positive Control: Prepare a working solution of PHA (e.g., 10 µg/mL) or anti-CD3/CD28 antibodies in cell culture medium.

    • Negative Control: Use cell culture medium alone.

  • Add stimulants and cells to the plate:

    • Aspirate the blocking medium from the wells.

    • Add 100 µL of the appropriate stimulant (hTERT peptides, positive control, or negative control) to the designated wells.

    • Add 100 µL of the PBMC suspension (containing 2 x 10⁵ to 4 x 10⁵ cells) to each well.

  • Incubate: Gently tap the sides of the plate to ensure even distribution of cells. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂. Do not disturb the plate during incubation to avoid the formation of elongated or "comet-tailed" spots.

Day 3: Spot Development and Analysis

  • Wash away cells: Aspirate the cell suspension from the wells. Wash the wells four times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBST containing 1% BSA. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate for 2 hours at room temperature.

  • Wash: Wash the wells four times with 200 µL/well of PBST.

  • Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate in PBST with 1% BSA. Add 100 µL of the diluted conjugate to each well.

  • Incubate: Seal the plate and incubate for 1 hour at room temperature.

  • Wash: Wash the wells four times with 200 µL/well of PBST, followed by two washes with 200 µL/well of PBS.

  • Develop spots: Add 100 µL of the substrate solution to each well. Monitor spot development, which typically takes 5-15 minutes. Stop the reaction when distinct spots are visible and the background remains clear.

  • Stop the reaction: Stop the color development by washing the wells thoroughly with distilled water.

  • Dry the plate: Allow the plate to air dry completely in the dark.

  • Analyze: Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as Spot Forming Units (SFU) per million plated cells.

T Cell Activation Signaling Pathway

The recognition of an hTERT peptide presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC) to the T cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T cell activation and cytokine secretion.

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APC APC MHC pMHC TCR TCR MHC->TCR Peptide Recognition CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation CD4_8 CD4/CD8 Lck Lck CD4_8->Lck Lck->CD3 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK PI3K PI3K-AKT Pathway LAT->PI3K Cytokine Cytokine Secretion (e.g., IFN-γ) PLCg1->Cytokine MAPK->Cytokine PI3K->Cytokine

Caption: Simplified T cell activation signaling pathway.

Troubleshooting

Common issues encountered in ELISpot assays and their potential solutions are outlined below.

ProblemPossible Cause(s)Recommended Solution(s)
High Background - Inadequate washing- Non-specific antibody binding- Contaminated reagents or cells- Over-development of spots- Increase the number and rigor of wash steps.- Ensure proper blocking.- Use sterile techniques and filter reagents.- Reduce substrate incubation time.
No or Few Spots - Low frequency of responding cells- Poor cell viability- Inactive reagents (peptides, antibodies, enzyme)- Suboptimal cell stimulation- Increase the number of cells per well.[2]- Use fresh, healthy cells.- Check reagent storage and expiration dates.- Optimize peptide concentration and incubation time.
Fuzzy or "Comet-like" Spots - Plate movement during incubation- Over-development- Ensure the incubator is stable and plates are not disturbed.- Reduce substrate incubation time.
Inconsistent Results Between Replicates - Uneven cell distribution- Pipetting errors- Gently mix cell suspension before plating.- Ensure accurate and consistent pipetting.

References

Application Notes and Protocols: Flow Cytometry Gating Strategy for Tertomotide-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide (also known as GV1001) is a peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) protein, a component of the telomerase enzyme.[1][2] Telomerase is overexpressed in the majority of cancer cells, making it an attractive target for cancer immunotherapy.[1] Tertomotide is designed to stimulate the patient's immune system to recognize and eliminate cancer cells by inducing a T-cell response against hTERT.[1][2] Specifically, it has been shown to activate both CD4+ and CD8+ T cells.[1] Monitoring the frequency and phenotype of Tertomotide-specific T cells is crucial for evaluating vaccine efficacy in clinical trials and research settings.

This document provides detailed application notes and protocols for identifying and characterizing Tertomotide-specific T cells using flow cytometry. The methodologies described include intracellular cytokine staining (ICS) following in vitro stimulation with the Tertomotide peptide and a conceptual framework for using hTERT-peptide MHC tetramers.

Data Presentation

Table 1: Immunogenicity of Tertomotide (GV1001) in Clinical Trials
Clinical Trial PhaseCancer TypeNumber of Evaluable PatientsPercentage of Patients with GV1001-Specific T-Cell ResponseMethod of DetectionAssociated Clinical OutcomeReference
Phase I/IINon-Small Cell Lung Cancer2454% (13/24)DTH, in vitro T-cell proliferationCorrelation with prolonged survival[3]
Phase I/IIPancreatic CancerNot Specified>50%DTH, proliferation, ELISPOT, cytokine secretionCorrelation with prolonged survival[4]
Phase I/IIMalignant MelanomaNot Specified50-80%T-helper responsesNot specified[4]

DTH: Delayed-Type Hypersensitivity

Table 2: Phenotypic and Functional Characteristics of Tertomotide-Specific T Cells
T-Cell SubsetKey Phenotypic MarkersCytokine ProfileFunctional CharacteristicsReference
CD4+ T cellsEffector Memory PhenotypeTh1 profile (IFN-γ, TNF-α)Recognize naturally processed hTERT protein; Cytotoxic potential[3][5][6]
CD8+ T cellsNot explicitly detailedNot explicitly detailedCytotoxic T cells capable of killing tumor cells[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tertomotide-Induced T-Cell Activation

Tertomotide_Signaling Tertomotide Tertomotide (GV1001 peptide) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Tertomotide->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents peptide MHC_I MHC Class I APC->MHC_I Cross-presentation CD4_T_Cell Naive CD4+ T Cell MHC_II->CD4_T_Cell TCR Engagement CD8_T_Cell Naive CD8+ T Cell MHC_I->CD8_T_Cell TCR Engagement Activated_CD4 Activated Th1 Cell CD4_T_Cell->Activated_CD4 Activation & Differentiation Activated_CD8 Activated Cytotoxic T Lymphocyte (CTL) CD8_T_Cell->Activated_CD8 Activation & Differentiation Activated_CD4->Activated_CD8 Help Cytokines IFN-γ, TNF-α Activated_CD4->Cytokines Secretion Tumor_Cell Tumor Cell (hTERT+) Activated_CD8->Tumor_Cell Recognition & Killing

Caption: Tertomotide peptide is processed by APCs and presented on MHC class I and II molecules to activate CD8+ and CD4+ T cells, respectively.

Experimental Workflow for Intracellular Cytokine Staining (ICS)

ICS_Workflow cluster_0 Cell Stimulation cluster_1 Staining cluster_2 Data Acquisition & Analysis PBMCs Isolate PBMCs Stimulate Stimulate with Tertomotide peptide (e.g., 20 µg/mL for 6-8 hours) PBMCs->Stimulate Inhibitor Add Protein Transport Inhibitor (e.g., Brefeldin A) Stimulate->Inhibitor Surface_Stain Stain for surface markers (e.g., CD3, CD4, CD8, memory markers) Inhibitor->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Gate Gating and Data Analysis Acquire->Gate

Caption: Workflow for detecting Tertomotide-specific T cells by intracellular cytokine staining after peptide stimulation.

Logical Gating Strategy for Tertomotide-Specific T Cells

Gating_Strategy Start Total Acquired Events G1 Singlets (FSC-A vs FSC-H) Start->G1 G2 Live Cells (Viability Dye) G1->G2 G3 Lymphocytes (FSC-A vs SSC-A) G2->G3 G4 T Cells (CD3+) G3->G4 G5_CD4 CD4+ T Cells G4->G5_CD4 G5_CD8 CD8+ T Cells G4->G5_CD8 G6_CD4 Antigen-Specific CD4+ (e.g., IFN-γ+ and/or TNF-α+) G5_CD4->G6_CD4 G6_CD8 Antigen-Specific CD8+ (e.g., IFN-γ+ and/or TNF-α+) G5_CD8->G6_CD8

Caption: A sequential gating strategy to identify Tertomotide-specific CD4+ and CD8+ T cells based on cytokine production.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for Tertomotide-Specific T Cells

This protocol is for the detection of Tertomotide-specific T cells by measuring intracellular cytokine production following in vitro stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

  • Tertomotide (GV1001) peptide (lyophilized).

  • Protein transport inhibitor (e.g., Brefeldin A).

  • Cell stimulation cocktail (e.g., PMA/Ionomycin) as a positive control.

  • DMSO (for peptide reconstitution).

  • Phosphate Buffered Saline (PBS).

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Viability dye (e.g., Zombie NIR™ or similar).

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel).

  • Fixation/Permeabilization Buffer Kit.

Table 3: Suggested Antibody Panel for ICS

Marker Fluorochrome Purpose
Viability Dye e.g., Zombie NIR™ Exclude dead cells
CD3 e.g., APC-H7 Pan T-cell marker
CD4 e.g., BUV395 Helper T-cell marker
CD8 e.g., PerCP-Cy5.5 Cytotoxic T-cell marker
CD45RA e.g., FITC Naive T-cell marker
CCR7 e.g., PE-Cy7 Naive/Central Memory T-cell marker
IFN-γ e.g., PE Th1 cytokine
TNF-α e.g., APC Pro-inflammatory cytokine

| IL-2 | e.g., BV421 | T-cell growth factor |

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs or use freshly isolated cells.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

    • Prepare a working solution of Tertomotide peptide at a final concentration of 20 µg/mL.

    • Add the Tertomotide peptide solution to the appropriate wells.

    • Include an unstimulated control (vehicle, e.g., DMSO) and a positive control (e.g., PMA/Ionomycin).

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells.

    • Continue incubation for an additional 4-6 hours.

  • Staining:

    • Harvest cells and wash with PBS.

    • Stain with a viability dye according to the manufacturer's protocol.

    • Wash with FACS buffer.

    • Stain for cell surface markers (CD3, CD4, CD8, CD45RA, CCR7) for 30 minutes at 4°C in the dark.

    • Wash twice with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.

    • Wash twice with permeabilization buffer.

    • Resuspend cells in FACS buffer for acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire a minimum of 200,000 lymphocyte events per sample.

    • Use single-stain controls for compensation.

    • Analyze the data using a sequential gating strategy as outlined in the diagram above.

    • Tertomotide-specific T cells are identified as cytokine-positive (e.g., IFN-γ+ and/or TNF-α+) within the CD4+ and CD8+ T-cell gates.

Protocol 2: hTERT-Peptide MHC Tetramer Staining (Conceptual)

This protocol describes the general steps for identifying Tertomotide-specific T cells using hTERT-peptide MHC class I or class II tetramers. Specific tetramers for the GV1001 peptide would need to be custom synthesized.

Materials:

  • PBMCs.

  • FACS Buffer.

  • Viability dye.

  • Fluorochrome-conjugated hTERT-peptide MHC tetramers (e.g., PE-conjugated).

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8).

Procedure:

  • Cell Preparation:

    • Resuspend 1-2 x 10^6 PBMCs in 50 µL of FACS buffer.

  • Tetramer Staining:

    • Add the hTERT-peptide MHC tetramer at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Surface Marker Staining:

    • Without washing, add the antibody cocktail for surface markers.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend in FACS buffer for immediate acquisition.

  • Data Analysis:

    • Gate on live, singlet lymphocytes.

    • Within the CD3+ gate, further gate on CD4+ or CD8+ T cells.

    • Identify the Tertomotide-specific T cells as the tetramer-positive population within the CD4+ or CD8+ gates.

Concluding Remarks

The protocols outlined provide a robust framework for the identification and characterization of Tertomotide-specific T cells by flow cytometry. The ICS assay is a functional measure of the T-cell response, while tetramer staining allows for the direct enumeration of antigen-specific T cells. The choice of assay will depend on the specific research question and available resources. For clinical trial immune monitoring, a combination of these techniques can provide a comprehensive understanding of the vaccine-induced T-cell response. It is essential to include appropriate controls, such as unstimulated samples and positive controls, to ensure the validity of the results. Further optimization of peptide concentrations and incubation times may be necessary for specific experimental systems.

References

Protocol for In Vitro T-Cell Proliferation Assay Using Tertomotide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tertomotide (GV1001) is a synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of cancer cells.[1][2][3] As a cancer immunotherapy agent, Tertomotide is designed to stimulate the patient's immune system to recognize and eliminate tumor cells.[4][5] The mechanism of action involves the activation of T-lymphocytes. The 16-amino acid peptide is processed by antigen-presenting cells (APCs) and presented on Major Histocompatibility Complex (MHC) class I and class II molecules.[1][2] This leads to the activation and proliferation of both CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells, which orchestrate a targeted immune response against telomerase-expressing cancer cells.[2]

This document provides a detailed protocol for an in vitro T-cell proliferation assay to assess the immunomodulatory activity of Tertomotide. The assay measures the proliferation of T-cells isolated from peripheral blood mononuclear cells (PBMCs) in response to stimulation with Tertomotide. The recommended method utilizes carboxyfluorescein succinimidyl ester (CFSE) dye dilution analysis via flow cytometry, a robust and widely used technique to track cell division.[4][6]

Principle of the Assay

The CFSE-based T-cell proliferation assay is a sensitive method for monitoring lymphocyte division. CFSE is a fluorescent dye that covalently labels intracellular proteins.[6] When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[6] This allows for the visualization of distinct generations of proliferating cells by flow cytometry. By stimulating CFSE-labeled PBMCs with Tertomotide, the resulting T-cell proliferation can be quantified by analyzing the pattern of CFSE dilution in the T-cell population.

Experimental Workflow

G cluster_prep Cell Preparation cluster_stim Cell Culture and Stimulation cluster_acq Data Acquisition & Analysis pbmc Isolate PBMCs from whole blood cfse Label PBMCs with CFSE dye pbmc->cfse plate Plate CFSE-labeled PBMCs cfse->plate stim Add Tertomotide & Controls plate->stim culture Incubate for 5-7 days stim->culture stain Stain with T-cell specific antibodies (e.g., CD3, CD4, CD8) culture->stain flow Acquire data on a flow cytometer stain->flow analyze Analyze CFSE dilution to quantify proliferation flow->analyze

Caption: Workflow for the in vitro T-cell proliferation assay using Tertomotide.

Materials and Reagents

ReagentSupplierCatalog No.
Tertomotide (GV1001)Custom SynthesisN/A
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
L-GlutamineGibco25030081
CFSE Cell Division Tracker KitBioLegend423801
Human CD3 Monoclonal AntibodyBioLegend(e.g., 300406)
Human CD4 Monoclonal AntibodyBioLegend(e.g., 317410)
Human CD8 Monoclonal AntibodyBioLegend(e.g., 344708)
Phytohemagglutinin (PHA)Sigma-AldrichL1668
DMSO (cell culture grade)Sigma-AldrichD2650

Experimental Protocol

Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute human whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new conical tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.

  • Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

CFSE Labeling
  • Centrifuge the required number of PBMCs (e.g., 10-20 x 10^6 cells) and resuspend the pellet in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

  • Add CFSE to a final concentration of 0.5-5 µM (optimization may be required).

  • Immediately vortex the cells and incubate for 10 minutes at 37°C, protected from light.

  • To quench the staining reaction, add 5 volumes of ice-cold complete RPMI 1640 medium.

  • Incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.

  • Resuspend the CFSE-labeled cells in complete RPMI 1640 medium at a final concentration of 1-2 x 10^6 cells/mL.

Cell Culture and Stimulation
  • Plate 100 µL of the CFSE-labeled cell suspension into each well of a 96-well round-bottom plate (1-2 x 10^5 cells/well).

  • Prepare working solutions of Tertomotide and controls in complete RPMI 1640 medium.

  • Add 100 µL of the appropriate stimulus to each well in triplicate:

    • Negative Control (Unstimulated): Complete RPMI 1640 medium only.

    • Tertomotide: Final concentration of 20 µg/mL.[7]

    • Positive Control: Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.

  • Incubate the plate for 5-7 days in a humidified incubator at 37°C with 5% CO2.

Staining and Flow Cytometry
  • After the incubation period, harvest the cells from each well into flow cytometry tubes.

  • Wash the cells with PBS containing 2% FBS.

  • Resuspend the cells in a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) in PBS with 2% FBS.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with PBS with 2% FBS.

  • Resuspend the cells in 200-400 µL of PBS for flow cytometry analysis.

  • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.

Data Analysis and Presentation

Data analysis is performed using flow cytometry software. After gating on the lymphocyte population and then on CD3+ T-cells (and subsequently CD4+ and CD8+ subsets), a histogram of CFSE fluorescence is generated. The unstimulated control will show a single bright peak, representing the parent generation. Proliferating cells will appear as a series of peaks with progressively lower fluorescence intensity.

Quantitative Data Summary

Treatment GroupProliferation Index% Divided Cells
Unstimulated Control1.0 ± 0.12.5 ± 0.8
Tertomotide (20 µg/mL)3.2 ± 0.465.8 ± 5.2
PHA (5 µg/mL)5.8 ± 0.692.1 ± 3.1

Note: The data presented in this table are representative and may vary depending on the donor PBMCs and experimental conditions.

T-Cell Activation Signaling Pathway

Upon engagement of the T-cell receptor (TCR) by the Tertomotide peptide-MHC complex on an APC, a cascade of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus apc APC tcr TCR/CD3 apc->tcr Tertomotide-MHC lck Lck tcr->lck activates cd28 CD28 zap70 ZAP-70 lck->zap70 activates lat LAT zap70->lat phosphorylates plcg1 PLCγ1 lat->plcg1 recruits & activates dag DAG plcg1->dag cleaves PIP2 to ip3 IP3 plcg1->ip3 cleaves PIP2 to pkc PKCθ dag->pkc activates ras_mapk Ras-MAPK Pathway dag->ras_mapk activates calcineurin Calcineurin ip3->calcineurin via Ca2+ release nfkB NF-κB pkc->nfkB activates nfat NFAT calcineurin->nfat activates ap1 AP-1 ras_mapk->ap1 activates gene Gene Transcription (e.g., IL-2) nfat->gene ap1->gene nfkB->gene prolif T-Cell Proliferation gene->prolif

Caption: Simplified signaling pathway of T-cell activation by Tertomotide.

References

Application Notes and Protocols for Tertomotide Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide hydrochloride, also known as GV1001, is a synthetic 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] Telomerase is overexpressed in the majority of cancer cells, playing a crucial role in their immortalization and proliferation, while its activity is limited in most normal somatic cells.[2][3] This differential expression makes hTERT an attractive target for cancer immunotherapy. Tertomotide was initially developed as a peptide vaccine to stimulate the immune system, specifically CD4+ and CD8+ T cells, to recognize and eliminate telomerase-expressing cancer cells.[3]

Beyond its immunotherapeutic effects, preclinical and clinical studies have revealed that Tertomotide possesses additional biological functions. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties.[4] These multifaceted activities have expanded its potential therapeutic applications to neurodegenerative diseases like Alzheimer's disease.[4][5] In cell culture experiments, Tertomotide has been observed to penetrate cells, interact with heat shock proteins (HSP70 and HSP90), and modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis.[4][6]

These application notes provide detailed protocols for the preparation and use of this compound in various cell-based assays, offering a guide for researchers investigating its mechanism of action and therapeutic potential.

Preparation and Storage of this compound

Proper preparation and storage of this compound are critical for maintaining its bioactivity and ensuring reproducible experimental results.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Based on general peptide handling guidelines, sterile water or PBS are recommended for reconstitution.[7][8] Carefully add the required volume of sterile water or PBS to the vial to achieve a desired stock concentration (e.g., 1-2 mg/mL or a specific molarity).

  • Dissolution: Gently agitate or vortex the vial to dissolve the peptide completely. If necessary, sonication in a water bath for a few minutes can aid dissolution. Avoid vigorous shaking, which can cause peptide degradation.

  • Sterilization: For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the reconstituted peptide solution through a 0.22 µm sterile syringe filter into a sterile polypropylene tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes repeated freeze-thaw cycles, which can degrade the peptide.

Storage Conditions
FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CUp to 6 monthsStore in a desiccator to prevent moisture absorption. Keep protected from light.
Stock Solution -20°C or -80°CUp to 1 monthAvoid repeated freeze-thaw cycles. For long-term storage, -80°C is preferred.
Working Dilutions 2-8°CUse on the same dayIt is recommended to prepare fresh working dilutions from the frozen stock solution for each experiment.

Experimental Protocols

The working concentration of this compound should be optimized for each cell line and experimental setup. The following table summarizes concentrations used in published studies and can serve as a starting point.

Cell Line(s)Assay Type(s)Working Concentration Range
HUVEC, A549, H1299Proliferation, Viability, Migration, Invasion0.05 - 5 µM
AsPC1, PANC1Proliferation, Apoptosis5 - 100 µM
DU145, PC3Viability, Apoptosis, Migration50 - 200 µM
Rat Neural Stem CellsNeuroprotection, Viability, ProliferationNot specified in molarity
Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Tertomotide on cell viability and proliferation using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted Tertomotide solutions. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Tertomotide using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Cell-Based Assays cluster_assays Analysis reconstitute Reconstitute Lyophilized This compound stock Prepare Stock Solution (e.g., 1 mg/mL in sterile water) reconstitute->stock aliquot Aliquot and Store at -20°C / -80°C stock->aliquot treat Treat Cells with Tertomotide Dilutions aliquot->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time Period treat->incubate viability Viability/Proliferation (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI Staining) incubate->apoptosis other Other Assays (Migration, Western Blot) incubate->other

Caption: Experimental workflow for this compound in cell culture.

Signaling Pathway of this compound

signaling_pathway cluster_pi3k PI3K/Akt Pathway tertomotide Tertomotide (GV1001) hsp90 HSP90 tertomotide->hsp90 interacts hsp70 HSP70 tertomotide->hsp70 interacts pi3k PI3K tertomotide->pi3k modulates vegfr2 VEGFR-2 tertomotide->vegfr2 inhibits expression akt Akt hsp90->akt chaperones pi3k->akt mtor mTOR akt->mtor apoptosis ↓ Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation angiogenesis ↓ Angiogenesis vegfr2->angiogenesis

Caption: Simplified signaling pathways modulated by this compound.

References

Application Notes and Protocols for GV1001 Loading of Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the loading of dendritic cells (DCs) with the telomerase-derived peptide vaccine, GV1001. The information is intended to guide researchers in the development of GV1001-based immunotherapies.

Introduction

GV1001 is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of cancer cells. As a cancer vaccine, GV1001 aims to stimulate the patient's immune system to recognize and eliminate tumor cells. Dendritic cells, as the most potent antigen-presenting cells (APCs), are central to initiating the anti-tumor T-cell response. Proper loading of DCs with GV1001 is a critical step in ensuring the effective presentation of the peptide to T cells and the subsequent activation of an adaptive immune response.

Recent studies have revealed that GV1001 possesses cell-penetrating peptide (CPP) properties, a characteristic that enhances its uptake by DCs.[1][2] This uptake is uniquely mediated by its interaction with extracellular heat shock proteins (eHSPs), particularly eHSP90 and eHSP70.[1][2] This complex is then internalized by DCs, and GV1001 is processed and presented on both MHC class I and class II molecules, leading to the activation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[1][3]

While clinical trials have established dosages for direct injection of GV1001, the optimal concentration for ex vivo loading of dendritic cells for research and therapeutic development is a key parameter. This document provides a synthesis of available data and protocols to guide the determination of this optimal concentration.

Data Summary: GV1001 Concentrations in In Vitro Studies

The following table summarizes the concentrations of GV1001 used in various in vitro experimental settings. It is important to note that a definitive dose-response study to determine the optimal concentration for DC loading is not yet available in the public domain. The provided data offers a range of effective concentrations for different, yet related, applications.

ApplicationCell TypeGV1001 ConcentrationOutcomeReference
T-cell Proliferation AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)20 µg/mLStimulation of GV1001-specific T-cell proliferation.[4]
Endothelial Cell ProtectionHuman Umbilical Vein Endothelial Cells (HUVECs)10 µg/mLPrevention of doxorubicin-induced endothelial-to-mesenchymal transition.[5]
General Peptide Pulsing of DCsDendritic Cells1 - 100 µg/mLGeneral range for peptide loading of DCs for vaccine purposes.General Knowledge

Signaling Pathways and Experimental Workflow

GV1001 Uptake and Presentation by Dendritic Cells

The following diagram illustrates the proposed mechanism of GV1001 uptake and subsequent antigen presentation by dendritic cells.

Caption: GV1001 uptake and antigen presentation pathway in dendritic cells.
Experimental Workflow for Determining Optimal GV1001 Concentration

This diagram outlines a logical workflow for researchers to empirically determine the optimal GV1001 concentration for their specific experimental system.

GV1001_Optimization_Workflow Start Start: Generate Immature DCs Dose_Escalation Incubate DCs with varying concentrations of GV1001 (e.g., 1, 5, 10, 20, 50 µg/mL) Start->Dose_Escalation Maturation_Stimulus Add Maturation Stimulus (e.g., LPS, TNF-α) Dose_Escalation->Maturation_Stimulus DC_Analysis Analyze DC Maturation Maturation_Stimulus->DC_Analysis TCell_Coculture Co-culture GV1001-loaded DCs with autologous T cells DC_Analysis->TCell_Coculture Assess CD80, CD86, MHC-II, IL-12 production TCell_Analysis Analyze T Cell Activation and Function TCell_Coculture->TCell_Analysis Optimal_Concentration Determine Optimal GV1001 Concentration TCell_Analysis->Optimal_Concentration Assess IFN-γ, Granzyme B, CTL cytotoxicity

Caption: Workflow for optimizing GV1001 concentration for DC loading.

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Monocyte Selection: Enrich for monocytes (CD14+ cells) from the PBMC population using magnetic-activated cell sorting (MACS) or by plastic adherence. For plastic adherence, plate PBMCs in a T75 flask for 2 hours at 37°C, then wash away non-adherent cells.

  • DC Differentiation: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL recombinant human interleukin-4 (IL-4).

  • Culture Maintenance: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator. Add fresh medium with cytokines every 2-3 days.

  • Harvest Immature DCs: On day 5 or 7, harvest the non-adherent and loosely adherent cells, which are the immature DCs.

Protocol 2: Loading of Dendritic Cells with GV1001
  • Prepare GV1001 Stock Solution: Reconstitute lyophilized GV1001 peptide in sterile, endotoxin-free water or DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

  • DC Plating: Plate immature DCs in a 24-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium without cytokines.

  • GV1001 Pulsing (Loading): Add GV1001 to the DC culture at the desired final concentrations. Based on available data, a starting range of 1 to 50 µg/mL is recommended for optimization experiments.

  • Incubation: Incubate the DCs with GV1001 for 2 to 4 hours at 37°C to allow for peptide uptake.

  • DC Maturation: After the pulsing period, add a maturation stimulus to the DC culture. A common maturation cocktail consists of lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL). Other stimuli such as a cocktail of TNF-α, IL-1β, IL-6, and PGE2 can also be used.

  • Mature DC Culture: Culture the DCs for an additional 18-24 hours to allow for maturation.

Protocol 3: Analysis of DC Maturation and Function
  • Flow Cytometry: Harvest the mature, GV1001-loaded DCs and stain with fluorescently-labeled antibodies against surface markers of maturation, including CD80, CD83, CD86, HLA-DR, and CCR7. Analyze by flow cytometry.

  • Cytokine Analysis: Collect the supernatant from the DC culture and measure the concentration of secreted cytokines, particularly IL-12p70, using an enzyme-linked immunosorbent assay (ELISA).

Protocol 4: T-Cell Co-culture and Activation Assay
  • Isolate T Cells: Isolate autologous T cells (CD3+) from the same donor's PBMCs using negative selection MACS.

  • Co-culture: Co-culture the GV1001-loaded and matured DCs with the isolated T cells at a DC:T cell ratio of 1:10 in a 96-well U-bottom plate for 5-7 days.

  • T-Cell Proliferation Assay: Label the T cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After the incubation period, analyze CFSE dilution by flow cytometry to assess T-cell proliferation.

  • Effector Function Analysis (ELISpot): To quantify the frequency of GV1001-specific, IFN-γ-producing T cells, perform an IFN-γ ELISpot assay.

  • Cytotoxicity Assay: To assess the cytotoxic potential of the activated CD8+ T cells, perform a standard chromium-51 (B80572) release assay or a flow cytometry-based cytotoxicity assay using a target cell line that expresses hTERT and the appropriate HLA molecules.

Conclusion

The optimal concentration of GV1001 for dendritic cell loading is a critical parameter for the successful development of GV1001-based immunotherapies. While a definitive concentration has not been established, the provided application notes and protocols offer a robust framework for researchers to determine this value empirically within their experimental systems. The unique cell-penetrating properties of GV1001, mediated by eHSPs, provide a strong rationale for its use in DC-based cancer vaccines. By systematically evaluating a range of concentrations and their effects on DC maturation and subsequent T-cell activation, researchers can optimize their protocols for maximal therapeutic efficacy.

References

Application Notes and Protocols: Tertomotide Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide hydrochloride, also known as GV1001, is a 16-amino acid synthetic peptide derived from the human telomerase reverse transcriptase (hTERT).[1] Initially developed as a cancer vaccine to elicit an immune response against telomerase-overexpressing tumor cells, its applications have expanded to neurodegenerative diseases and other conditions.[2] These notes provide a comprehensive overview of the dosage, administration, and mechanistic insights of this compound in various in vivo mouse models, compiled from preclinical research.

Data Presentation: Dosage and Administration

The following tables summarize the reported dosages and administration routes for this compound (GV1001) in different mouse models.

Table 1: this compound Dosage in Neurodegenerative and Age-Related Disease Models

Mouse Model Disease/Condition Dosage Administration Route Dosing Schedule Reference
3xTg-ADAlzheimer's Disease1 mg/kgSubcutaneous (s.c.)3 times per week[3][4][5]
Kanamycin-induced ototoxicityHearing Loss0.1, 1, 10, or 100 mg/kgIntraperitoneal (i.p.)Twice daily for 7-14 days
Noise-inducedHearing Loss10 mg/kgSubcutaneous (s.c.)Single dose immediately after noise exposure
Collagen-inducedArthritisNot SpecifiedNot SpecifiedTherapeutic (not preventative)
ApoE-deficient with P. gingivalis-induced periodontitisPeriodontal Disease, Atherosclerosis, Alzheimer's-like conditionsNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: this compound Dosage in Cancer Models

Mouse Model Cancer Type Dosage Administration Route Dosing Schedule Reference
XenograftCastration-Resistant Prostate Cancer (CRPC)Effective in suppressing tumor growthNot Specified in abstractNot Specified in abstract[7]
PANC-1 XenograftPancreatic CancerNot Specified in abstractNot Specified in abstractNot Specified in abstract

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mouse models.

Protocol 1: Alzheimer's Disease Mouse Model

Objective: To evaluate the neuroprotective and anti-aging effects of this compound in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD).

Materials:

  • This compound (GV1001)

  • Sterile 0.9% saline solution for injection

  • 3xTg-AD mice (aged)

  • Standard laboratory equipment for subcutaneous injections

Procedure:

  • Preparation of Tertomotide Solution:

    • If this compound is in a lyophilized form, reconstitute it with sterile 0.9% saline to the desired stock concentration. Follow the manufacturer's instructions for reconstitution, which typically involves gently swirling the vial to dissolve the powder. Avoid vigorous shaking.

    • Dilute the stock solution with sterile 0.9% saline to a final concentration that allows for the administration of 1 mg/kg in a suitable injection volume (e.g., 100 µL).

  • Animal Dosing:

    • House the 3xTg-AD mice under standard laboratory conditions.

    • Administer 1 mg/kg of the Tertomotide solution via subcutaneous injection.

    • Repeat the administration three times per week for the duration of the study.

    • A control group should receive subcutaneous injections of the vehicle (0.9% saline) on the same schedule.

  • Monitoring and Analysis:

    • Monitor the survival and general health of the mice throughout the study.

    • At the study endpoint, sacrifice the mice and collect brain tissue for analysis.

    • Perform molecular and histological analyses, including:

      • Western blotting and immunohistochemistry to measure levels of Aβ1-42, β-secretase (BACE), and phosphorylated tau.[3][5]

      • Measurement of hippocampal volume.

      • Assays for markers of cellular senescence (e.g., β-galactosidase staining), telomere length, and telomerase activity.[3][5]

Protocol 2: Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a CRPC xenograft mouse model.

Materials:

  • This compound (GV1001)

  • Sterile 0.9% saline solution

  • CRPC cell line (e.g., PC-3, DU145)

  • Immunocompromised mice (e.g., NOD-SCID)

  • Matrigel (or similar)

  • Standard laboratory equipment for cell culture and subcutaneous injections

Procedure:

  • Tumor Cell Implantation:

    • Culture the chosen CRPC cell line under standard conditions.

    • Harvest the cells and resuspend them in a mixture of sterile saline or culture medium and Matrigel (typically a 1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Preparation and Administration of Tertomotide:

    • Prepare the Tertomotide solution in sterile 0.9% saline as described in Protocol 1. The specific dosage will need to be optimized for the model, but in vitro studies have shown effects at concentrations of 50-200 µM.

    • Administer this compound to the treatment group via a chosen route (e.g., subcutaneous or intraperitoneal injection) on a predetermined schedule.

    • The control group should receive vehicle injections.

  • Efficacy Evaluation:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • At the end of the study, excise the tumors and perform analyses such as:

      • Western blotting to assess the expression of proteins in the AKT/NF-κB/VEGF signaling pathway.[7]

      • TUNEL assays to evaluate apoptosis.[7]

      • Immunohistochemistry for markers of angiogenesis (e.g., CD31).

Signaling Pathways and Mechanisms of Action

This compound exhibits multiple mechanisms of action, which can be broadly categorized as immunological and non-immunological.

1. Immunological Mechanism in Cancer:

As a peptide vaccine, Tertomotide is designed to stimulate an immune response against cells overexpressing telomerase, a common feature of cancer cells.[2] The peptide is presented by antigen-presenting cells to activate both CD4+ (helper) and CD8+ (cytotoxic) T cells, leading to the targeted killing of tumor cells.[2]

2. Non-Immunological Mechanisms:

Recent studies have revealed direct cellular effects of Tertomotide independent of its role as an immune stimulant.

  • Anti-Angiogenesis: Tertomotide has been shown to inhibit angiogenesis by targeting the VEGF/VEGFR-2 signaling pathway. It can suppress VEGF-A-stimulated endothelial cell proliferation, migration, and tube formation.[8] This is achieved by inhibiting the phosphorylation of VEGFR-2 and downstream signaling molecules such as FAK, Src, MEK, ERK, and AKT.

  • Neuroprotection and Anti-Aging: In neurodegenerative models, Tertomotide has demonstrated neuroprotective effects. It can cross the blood-brain barrier and has been shown to reduce levels of Aβ oligomers and phosphorylated tau.[3][5][8] This is thought to be mediated, at least in part, through the activation of gonadotropin-releasing hormone (GnRH) receptors and their downstream signaling pathways, which can suppress neuroinflammation.[6][8]

  • Direct Anti-Cancer Effects: In CRPC cells, Tertomotide has been found to inhibit cell viability and induce apoptosis by suppressing the AKT/NF-κB/VEGF signaling pathway.[7][9]

Visualizations

experimental_workflow_alzheimers cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Analysis reconstitute Reconstitute Tertomotide in 0.9% Saline dosing Administer 1 mg/kg s.c. to 3xTg-AD mice (3x/week) reconstitute->dosing sacrifice Sacrifice and Tissue Collection dosing->sacrifice analysis Molecular & Histological Analysis (Aβ, p-tau, Senescence) sacrifice->analysis

Caption: Workflow for Tertomotide administration in an Alzheimer's mouse model.

experimental_workflow_cancer cluster_prep Tumor Model Generation cluster_treatment Treatment cluster_evaluation Efficacy Evaluation implant Implant CRPC cells in immunocompromised mice growth Allow tumor growth to palpable size implant->growth randomize Randomize mice into treatment & control groups growth->randomize administer Administer Tertomotide or vehicle randomize->administer measure Measure tumor volume administer->measure analyze Excise tumor for pathway analysis measure->analyze

Caption: Workflow for a CRPC xenograft mouse model with Tertomotide treatment.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response tertomotide Tertomotide (GV1001) gnrhr GnRHR tertomotide->gnrhr Activates vegfr2 VEGFR-2 tertomotide->vegfr2 Inhibits (via downstream effects) plc PLC gnrhr->plc pi3k PI3K vegfr2->pi3k Inhibited by Tertomotide erk ERK vegfr2->erk Inhibited by Tertomotide akt AKT nfkb NF-κB akt->nfkb Inhibited by Tertomotide apoptosis ↑ Apoptosis akt->apoptosis vegf VEGF nfkb->vegf Inhibited by Tertomotide neuroinflammation ↓ Neuroinflammation nfkb->neuroinflammation angiogenesis ↓ Angiogenesis vegf->angiogenesis pi3k->akt erk->angiogenesis plc->pi3k

Caption: Simplified signaling pathways of this compound.

References

Application Notes and Protocols: Long-Term Storage and Stability of Lyophilized Tertomotide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide hydrochloride, also known as GV1001, is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT).[1] It has been investigated for its potential therapeutic effects in various cancers and neurodegenerative diseases like Alzheimer's.[1][2] As a peptide-based therapeutic, ensuring its long-term stability in a lyophilized form is critical for maintaining its potency, safety, and efficacy.

This document provides detailed application notes and protocols for the long-term storage and stability assessment of lyophilized this compound. These guidelines are based on established principles of peptide stability, regulatory recommendations, and common analytical practices.

Recommended Long-Term Storage Conditions

To minimize degradation and preserve the integrity of lyophilized this compound, the following storage conditions are recommended:

ParameterConditionRationale
Temperature -20°C or colder (e.g., -80°C)Reduces the rate of chemical degradation reactions such as hydrolysis, oxidation, and deamidation.[3][4][5]
Humidity Store in a desiccated environmentMinimizes moisture absorption, which can lead to hydrolysis and other degradation pathways even in a lyophilized state.[4][6]
Light Protect from lightPrevents photodegradation of light-sensitive amino acid residues that may be present in the peptide sequence.[4][5]
Atmosphere Store in an inert atmosphere (e.g., nitrogen or argon)Minimizes oxidation, particularly of susceptible amino acid residues like methionine or cysteine, if present.[7]
Container Tightly sealed, airtight vialsPrevents exposure to moisture and atmospheric oxygen.[3][4]

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[8] For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of this compound and quantifying its degradation products.[4][7][9]

3.1.1. Protocol: RP-HPLC for Purity and Degradation Product Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5-60% B (linear gradient)

    • 35-40 min: 60-95% B (linear gradient)

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B (linear gradient)

    • 50-60 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Reconstitute lyophilized this compound in water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Integrate the peak areas of the main Tertomotide peak and any degradation product peaks. Calculate the percentage purity and the relative amount of each impurity.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is essential for identifying the molecular weights of degradation products and elucidating their structures.[1][2][3]

3.2.1. Protocol: LC-MS for Degradation Product Identification

  • Instrumentation: An LC-MS system (e.g., Q-TOF or Orbitrap) capable of high-resolution mass analysis and MS/MS fragmentation.

  • LC Conditions: Use the same RP-HPLC method as described in section 3.1.1.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Full Scan (MS1): Acquire data over a mass range appropriate for Tertomotide and its expected degradation products (e.g., m/z 500-2500).

    • Tandem MS (MS/MS): Perform data-dependent fragmentation of the most abundant ions to obtain structural information.

  • Data Analysis: Compare the mass spectra of the degradation products with the parent peptide to identify modifications such as oxidation (+16 Da), deamidation (+1 Da), or hydrolysis.

Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[10][11][12] These studies help to identify potential degradation pathways and demonstrate the specificity of the stability-indicating analytical methods.[11]

4.1. Protocol: Forced Degradation of Lyophilized this compound

  • Sample Preparation: Prepare multiple vials of lyophilized this compound.

  • Stress Conditions (apply separately):

    • Acid Hydrolysis: Reconstitute in 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Reconstitute in 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Reconstitute in 3% H₂O₂ and store at room temperature for 24-48 hours.

    • Thermal Stress: Store the lyophilized powder at 80°C for 7 days.

    • Photostability: Expose the lyophilized powder to light according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples and analyze all stressed samples using the validated RP-HPLC and LC-MS methods described above.

  • Evaluation: Compare the chromatograms and mass spectra of the stressed samples to an unstressed control to identify and characterize the degradation products.

Long-Term Stability Study Design

A long-term stability study is designed to evaluate the physical, chemical, and biological characteristics of the drug substance over its intended shelf life.[10] The study should be conducted according to ICH Q1A(R2) and Q5C guidelines.[10][13]

5.1. Protocol: Long-Term Stability Study

  • Batches: Use at least three primary batches of lyophilized this compound.

  • Storage Conditions:

    • Long-term: -20°C ± 5°C.

    • Accelerated: 5°C ± 3°C.

    • Intermediate (if applicable): 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Stability-Indicating Parameters:

    • Appearance: Visual inspection for color, clarity, and cake appearance.

    • Purity and Impurities: RP-HPLC.

    • Identity: Mass Spectrometry or another suitable technique.

    • Moisture Content: Karl Fischer titration.

    • Potency (if applicable): A suitable bioassay.

Data Presentation

Quantitative data from stability studies should be summarized in tables for easy comparison and trend analysis.

Table 1: Example of Long-Term Stability Data for Lyophilized this compound at -20°C

Time Point (Months)AppearancePurity (%) by HPLCTotal Impurities (%)Moisture Content (%)Potency (%)
0White, intact cake99.50.51.2100
3White, intact cake99.40.61.399.5
6White, intact cake99.50.51.2101.0
12White, intact cake99.30.71.499.0
24White, intact cake99.20.81.598.5
36White, intact cake99.10.91.698.0

Table 2: Example of Accelerated Stability Data for Lyophilized this compound at 25°C/60% RH

Time Point (Months)AppearancePurity (%) by HPLCTotal Impurities (%)Moisture Content (%)Potency (%)
0White, intact cake99.50.51.2100
3White, intact cake98.02.02.595.0
6Slightly shrunken cake96.53.53.890.5

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stability Storage cluster_2 Analytical Testing cluster_3 Data Evaluation start Lyophilized Tertomotide HCl long_term Long-Term (-20°C) start->long_term accelerated Accelerated (5°C) start->accelerated forced_degradation Forced Degradation (Heat, pH, Oxidation) start->forced_degradation hplc RP-HPLC (Purity & Impurities) long_term->hplc kf Karl Fischer (Moisture) long_term->kf bioassay Bioassay (Potency) long_term->bioassay accelerated->hplc accelerated->kf accelerated->bioassay forced_degradation->hplc lcms LC-MS (Impurity ID) hplc->lcms end Shelf-Life Determination hplc->end lcms->end kf->end bioassay->end G cluster_degradation Degradation Pathways cluster_products Degradation Products peptide Intact Tertomotide Peptide hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis Moisture, pH oxidation Oxidation (e.g., Met, Cys) peptide->oxidation Oxygen, Light deamidation Deamidation (e.g., Asn, Gln) peptide->deamidation pH, Temperature aggregation Aggregation peptide->aggregation Temperature, Concentration fragments Peptide Fragments hydrolysis->fragments oxidized Oxidized Peptides oxidation->oxidized isoaspartate Isoaspartate/ Aspartate Forms deamidation->isoaspartate aggregates Aggregates aggregation->aggregates

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Tertomotide-Induced T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide (also known as GV1001) is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit (amino acid sequence: EARPALLTSRLRFIPK)[1][2]. As a tumor-associated antigen, hTERT is overexpressed in the majority of cancer cells, making it an attractive target for cancer immunotherapy[1]. Tertomotide is designed to stimulate the patient's immune system to recognize and eliminate cancer cells by inducing both CD4+ and CD8+ T cell responses[3][4]. The assessment of the cytotoxic potential of Tertomotide-induced T cells is a critical step in evaluating its therapeutic efficacy.

These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to measure the ability of Tertomotide-induced T cells to kill target cancer cells. The protocols described include the widely used chromium-51 (B80572) release assay, the non-radioactive lactate (B86563) dehydrogenase (LDH) release assay, and a flow cytometry-based assay.

Principle of the Assays

The fundamental principle of these assays is to co-culture Tertomotide-induced effector T cells with hTERT-expressing target cancer cells. The extent of target cell lysis mediated by the effector T cells is then quantified.

  • Chromium-51 Release Assay: This classic and sensitive method involves pre-loading target cells with radioactive chromium-51 (⁵¹Cr). If the effector T cells lyse the target cells, ⁵¹Cr is released into the cell culture supernatant, and the amount of radioactivity is measured to determine the percentage of specific lysis.

  • Lactate Dehydrogenase (LDH) Release Assay: This non-radioactive alternative measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH released is proportional to the number of lysed cells.

  • Flow Cytometry-Based Assay: This method allows for a more detailed analysis of cytotoxicity at the single-cell level. Target cells are labeled with a fluorescent dye (e.g., CFSE), and after co-culture with effector T cells, a viability dye (e.g., Propidium Iodide or 7-AAD) is added. Flow cytometry is then used to distinguish between live and dead target cells, providing a precise measure of cytotoxicity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in structured tables to facilitate clear comparison and interpretation of the results.

Table 1: Raw Data from Chromium-51 Release Assay

Effector:Target (E:T) RatioReplicate 1 (CPM)Replicate 2 (CPM)Replicate 3 (CPM)Mean (CPM)Std. Dev.
Spontaneous Release 250265240251.6712.58
Maximum Release 2100215020802110.0036.06
40:1 1500155014801510.0036.06
20:1 1200123011801203.3325.17
10:1 900925880901.6722.55
5:1 650670640653.3315.28
Control (No T cells) 255260250255.005.00

Table 2: Calculated Percent Specific Lysis (Chromium-51 Release Assay)

Effector:Target (E:T) RatioMean Experimental Release (CPM)Percent Specific Lysis (%)
40:1 1510.0067.72
20:1 1203.3351.22
10:1 901.6735.00
5:1 653.3321.62
Control (No T cells) 255.000.18

% Specific Lysis = [(Mean Experimental Release - Mean Spontaneous Release) / (Mean Maximum Release - Mean Spontaneous Release)] x 100

Table 3: Raw Data from LDH Release Assay (Absorbance at 490nm)

Effector:Target (E:T) RatioReplicate 1 (Abs)Replicate 2 (Abs)Replicate 3 (Abs)Mean (Abs)Std. Dev.
Spontaneous Release 0.2100.2250.2000.2120.013
Maximum Release 1.8501.9001.8201.8570.040
40:1 1.3501.4001.3201.3570.040
20:1 1.1001.1301.0801.1030.025
10:1 0.8500.8750.8300.8520.023
5:1 0.6000.6200.5900.6030.015
Control (No T cells) 0.2150.2200.2100.2150.005

Table 4: Calculated Percent Cytotoxicity (LDH Release Assay)

Effector:Target (E:T) RatioMean Experimental AbsorbancePercent Cytotoxicity (%)
40:1 1.35769.58
20:1 1.10354.16
10:1 0.85238.91
5:1 0.60323.77
Control (No T cells) 0.2150.18

% Cytotoxicity = [(Mean Experimental Absorbance - Mean Spontaneous Release) / (Mean Maximum Release - Mean Spontaneous Release)] x 100

Table 5: Data from Flow Cytometry-Based Cytotoxicity Assay

Effector:Target (E:T) RatioPercent Live Target Cells (CFSE+/PI-)Percent Dead Target Cells (CFSE+/PI+)Percent Cytotoxicity (%)
40:1 32.567.567.5
20:1 48.251.851.8
10:1 65.134.934.9
5:1 78.921.121.1
Control (No T cells) 98.51.51.5

% Cytotoxicity = [(% Dead Target Cells in Experimental Sample) - (% Dead Target Cells in Control)] / [100 - (% Dead Target Cells in Control)] x 100

Experimental Protocols

Part 1: Generation of Tertomotide-Specific T Cells (Effector Cells)

This protocol describes the in vitro stimulation and expansion of Tertomotide-specific T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors or patients.

  • Tertomotide (GV1001) peptide.

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Recombinant human IL-2.

  • Anti-CD3 and Anti-CD28 antibodies (for initial stimulation, optional).

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Plate the PBMCs in a 24-well plate at a density of 2 x 10⁶ cells/well.

  • For the initial stimulation, you can either use anti-CD3/CD28 antibodies or directly stimulate with the Tertomotide peptide.

    • Antibody Stimulation: Coat the wells with anti-CD3 antibody (1 µg/mL) and add soluble anti-CD28 antibody (1 µg/mL) to the cell suspension.

    • Peptide Stimulation: Add Tertomotide peptide to the cell culture at a final concentration of 10 µg/mL.

  • Incubate the cells at 37°C in a humidified 5% CO₂ incubator.

  • After 2-3 days, add recombinant human IL-2 to the culture at a final concentration of 50 IU/mL.

  • Restimulate the T cells with Tertomotide peptide every 7 days. To do this, collect the T cells, wash them, and co-culture them with irradiated autologous PBMCs pulsed with the Tertomotide peptide.

  • Continue to expand the T cells in the presence of IL-2 for 2-3 weeks.

  • Prior to the cytotoxicity assay, assess the viability and count the expanded T cells.

Part 2: Preparation of Target Cells

This protocol describes the preparation of hTERT-expressing cancer cell lines to be used as targets in the cytotoxicity assay.

Materials:

  • hTERT-expressing cancer cell line (e.g., A549, MCF-7, or other suitable cell line).

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Trypsin-EDTA.

Protocol:

  • Culture the target cancer cell line in complete RPMI-1640 medium.

  • Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before the assay.

  • On the day of the assay, harvest the cells using Trypsin-EDTA.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

  • For some assays, target cells may be pulsed with the Tertomotide peptide (10 µg/mL) for 1-2 hours at 37°C to enhance recognition by the effector T cells, followed by washing to remove excess peptide.

Part 3: Chromium-51 Release Assay

Materials:

  • Chromium-51 (⁵¹Cr) as sodium chromate.

  • Complete RPMI-1640 medium.

  • 96-well V-bottom plates.

  • Gamma counter.

  • 1% Triton X-100 solution.

Protocol:

  • Labeling of Target Cells:

    • Resuspend 1 x 10⁶ target cells in 100 µL of FBS.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.

    • Wash the labeled cells three times with 10 mL of complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 100 µL of the labeled target cell suspension (1 x 10⁴ cells) to each well of a 96-well V-bottom plate.

    • Add 100 µL of the effector T cell suspension at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • For spontaneous release controls, add 100 µL of medium instead of effector cells.

    • For maximum release controls, add 100 µL of 1% Triton X-100 solution instead of effector cells.

    • Set up all conditions in triplicate.

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer to tubes suitable for a gamma counter.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

  • Calculation of Percent Specific Lysis:

    • Use the formula provided in the Data Presentation section.

Part 4: LDH Release Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well flat-bottom plates.

  • Microplate reader.

Protocol:

  • Assay Setup:

    • Add 50 µL of target cell suspension (5 x 10³ cells) to each well of a 96-well flat-bottom plate.

    • Add 50 µL of effector T cell suspension at various E:T ratios.

    • For spontaneous release controls, add 50 µL of medium instead of effector cells.

    • For maximum release controls, add a lysis solution provided in the kit.

    • Set up all conditions in triplicate.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of LDH Activity:

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves centrifuging the plate, transferring the supernatant to a new plate, and adding a reaction mixture.

    • After a specified incubation period, measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation of Percent Cytotoxicity:

    • Use the formula provided in the Data Presentation section.

Part 5: Flow Cytometry-Based Cytotoxicity Assay

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).

  • FACS tubes or 96-well U-bottom plates.

  • Flow cytometer.

Protocol:

  • Labeling of Target Cells:

    • Resuspend target cells at 1 x 10⁶ cells/mL in PBS.

    • Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.

    • Quench the staining by adding an equal volume of FBS.

    • Wash the cells three times with complete RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 100 µL of the CFSE-labeled target cell suspension (1 x 10⁴ cells) to each well of a 96-well U-bottom plate or FACS tubes.

    • Add 100 µL of the effector T cell suspension at various E:T ratios.

    • For the control (no T cells), add 100 µL of medium instead of effector cells.

    • Set up all conditions in triplicate.

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes.

    • Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.

  • Staining and Analysis:

    • After incubation, add PI or 7-AAD to each well at the manufacturer's recommended concentration.

    • Incubate for 15 minutes at room temperature in the dark.

    • Acquire the samples on a flow cytometer.

    • Gate on the CFSE-positive population (target cells) and then determine the percentage of PI/7-AAD positive (dead) and negative (live) cells within this gate.

  • Calculation of Percent Cytotoxicity:

    • Use the formula provided in the Data Presentation section.

Visualizations

Signaling Pathways and Experimental Workflows

T_Cell_Activation_and_Killing T Cell Activation and Cytotoxic Killing Pathway cluster_activation T Cell Activation cluster_killing CTL-Mediated Killing APC Antigen Presenting Cell (APC) MHC_II MHC Class II TCR T Cell Receptor (TCR) MHC_II->TCR Tertomotide Tertomotide (hTERT peptide) Tertomotide->MHC_II Presented by T_Cell CD4+ Helper T Cell IL2_Production IL-2 Production T_Cell->IL2_Production TCR->T_Cell Signal 1 CD4 CD4 CD4->MHC_II CD28 CD28 CD28->T_Cell Signal 2 (Co-stimulation) B7 B7 B7->CD28 CTL_Activation CD8+ CTL Activation IL2_Production->CTL_Activation Signal 3 CTL Activated CD8+ CTL CTL_Activation->CTL Granzyme_Perforin Perforin/Granzyme Release CTL->Granzyme_Perforin FasL FasL CTL->FasL Target_Cell TERT+ Cancer Cell MHC_I MHC Class I CTL_TCR TCR MHC_I->CTL_TCR TERT_Epitope TERT Epitope TERT_Epitope->MHC_I Presented by CD8 CD8 CD8->MHC_I Granzyme_Perforin->Target_Cell Pore formation & Granzyme entry Apoptosis Target Cell Apoptosis Granzyme_Perforin->Apoptosis Fas Fas FasL->Fas Binding Fas->Apoptosis

Caption: T Cell Activation and Cytotoxic Killing Pathway.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow cluster_effector_prep Effector Cell Preparation cluster_target_prep Target Cell Preparation cluster_assays Cytotoxicity Measurement PBMC_Isolation Isolate PBMCs T_Cell_Stimulation Stimulate with Tertomotide PBMC_Isolation->T_Cell_Stimulation T_Cell_Expansion Expand T Cells with IL-2 T_Cell_Stimulation->T_Cell_Expansion Co_Culture Co-culture Effector and Target Cells at various E:T Ratios T_Cell_Expansion->Co_Culture Culture_Target_Cells Culture TERT+ Cancer Cells Label_Target_Cells Label Target Cells (51Cr, CFSE, etc.) Culture_Target_Cells->Label_Target_Cells Label_Target_Cells->Co_Culture Cr51_Assay Chromium-51 Release Assay Co_Culture->Cr51_Assay LDH_Assay LDH Release Assay Co_Culture->LDH_Assay Flow_Assay Flow Cytometry Assay Co_Culture->Flow_Assay Data_Analysis Data Analysis and Calculation of % Cytotoxicity Cr51_Assay->Data_Analysis LDH_Assay->Data_Analysis Flow_Assay->Data_Analysis

Caption: In Vitro Cytotoxicity Assay Workflow.

References

Troubleshooting & Optimization

Tertomotide Hydrochloride In Vitro T-Cell Response: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a low T-cell response to Tertomotide hydrochloride in vitro.

Troubleshooting Guide

A diminished or absent T-cell response to this compound in vitro can arise from multiple factors. This guide provides a systematic approach to identifying and resolving common issues in assays such as ELISpot and Intracellular Cytokine Staining (ICS).

Question: We are observing a weak or absent T-cell response to this compound. What are the potential causes and solutions?

Answer: A low T-cell response can be attributed to issues with reagents, experimental protocols, or the assays themselves. Below is a detailed troubleshooting guide.

Reagent and Compound Integrity
  • This compound Quality: Ensure the peptide is of high purity and has been stored according to the manufacturer's instructions to prevent degradation. It is advisable to prepare fresh solutions for each experiment.

  • Peptide Solubility: Peptides can be prone to solubility issues and aggregation. Confirm that this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in the cell culture medium.[1] Sonication may be used to aid dissolution.

  • Cell Viability: The viability of peripheral blood mononuclear cells (PBMCs) or isolated T-cells should be greater than 95% at the start of the experiment.[2] Low cell viability will inherently result in a poor immune response.

Experimental Setup and Protocol
  • Antigen-Presenting Cells (APCs): T-cell activation by peptides requires effective presentation by APCs.[3] Ensure that your PBMC population contains a sufficient number of healthy APCs. If using isolated T-cells, they must be co-cultured with autologous APCs.

  • HLA Haplotype: Tertomotide is a peptide from human telomerase reverse transcriptase (hTERT) and its presentation is often restricted by specific HLA molecules.[4] It is crucial that the T-cell donor expresses the appropriate HLA haplotype for the specific Tertomotide peptide being used.

  • Peptide Concentration: The concentration of Tertomotide is a critical parameter. A dose-response experiment is highly recommended to identify the optimal concentration for T-cell stimulation.[5] Concentrations that are too high may lead to T-cell exhaustion or toxicity, while concentrations that are too low will not elicit a significant response.[5]

Table 1: Recommended Titration Range for this compound

ConcentrationExpected Outcome
0.1 µg/mLLow or no response
1-10 µg/mLOptimal response range for many peptides[5]
>10 µg/mLPotential for non-specific activation or toxicity[5]
  • Incubation Time: The duration of stimulation is crucial for T-cell activation and cytokine production. Typical incubation times for peptide stimulation range from 6 hours for ICS to 18-24 hours for ELISpot assays.[6][7]

Assay-Specific Troubleshooting
  • ELISpot: High background can obscure a positive response. This can be caused by improper plate washing, cell debris, or high concentrations of DMSO.[1][8] Ensure that the DMSO concentration in the well is kept below 0.5%.[1]

  • ICS: A common issue is a failure to detect intracellular cytokines due to ineffective protein transport inhibition. Ensure that a protein transport inhibitor, such as Brefeldin A, is added for the appropriate duration of the stimulation.[7]

Logical Troubleshooting Workflow

G start Low T-Cell Response reagent Check Reagent Integrity - Tertomotide Quality - Cell Viability start->reagent protocol Review Experimental Protocol - APC Function - HLA Haplotype - Peptide Concentration start->protocol assay Verify Assay Performance - ELISpot Background - ICS Staining start->assay solution Implement Solutions: - Use Fresh Reagents - Optimize Protocol - Validate Assay reagent->solution protocol->solution assay->solution

Caption: A systematic approach to troubleshooting a low T-cell response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a peptide-based vaccine candidate composed of a 16-amino acid sequence from the human telomerase reverse transcriptase (hTERT).[9][10] Telomerase is overexpressed in the majority of cancer cells, making it an attractive target for immunotherapy.[11][12] The proposed mechanism involves the activation of the immune system to recognize and eliminate cancer cells that express telomerase.[11][12] When administered, Tertomotide is taken up by APCs, processed, and presented on MHC class I and class II molecules. This leads to the activation of both CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells, which then target and kill tumor cells expressing the hTERT peptide.[11]

Signaling Pathway for T-Cell Activation

G cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell apc APC mhc MHC Molecule tcr T-Cell Receptor (TCR) mhc->tcr Recognition tertomotide Tertomotide tertomotide->mhc Processed & Presented activation T-Cell Activation - Cytokine Release - Proliferation tcr->activation

Caption: T-cell activation is initiated by the recognition of the Tertomotide-MHC complex.

Q2: What is the recommended procedure for preparing this compound for in vitro assays?

A2:

  • Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Reconstitute in a small amount of sterile, endotoxin-free DMSO to create a concentrated stock solution.

  • Solubilization: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • Working Solution: Immediately before use, dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are the essential experimental controls for a Tertomotide T-cell response assay?

A3:

  • Negative Control: PBMCs cultured in medium alone to establish the baseline level of T-cell activation.

  • Positive Control: A mitogen like Phytohemagglutinin (PHA) or a pool of known immunodominant peptides (e.g., from CMV, EBV, and Influenza viruses) to confirm the overall responsiveness of the T-cells.

  • Irrelevant Peptide Control: An HLA-matched peptide from an unrelated antigen to ensure that the observed response is specific to Tertomotide.

Table 2: Standard Controls for In Vitro T-Cell Assays

Control TypeReagentPurpose
NegativeCulture MediumMeasures background T-cell activation
PositivePHA or Viral Peptide PoolConfirms T-cell functionality
SpecificityIrrelevant HLA-matched PeptideEnsures the response is Tertomotide-specific

Key Experimental Protocols

ELISpot Assay for IFN-γ Release

This protocol outlines the primary steps for quantifying the frequency of IFN-γ-secreting T-cells in response to Tertomotide.

Experimental Workflow for ELISpot

G plate Coat PVDF Plate with Anti-IFN-γ Ab block Block Plate plate->block cells Add PBMCs and Tertomotide block->cells incubate Incubate (18-24h, 37°C) cells->incubate detect Add Biotinylated Anti-IFN-γ Ab incubate->detect strep Add Streptavidin-ALP detect->strep develop Add Substrate & Develop Spots strep->develop analyze Analyze Spots develop->analyze

Caption: A summary of the key steps in an IFN-γ ELISpot assay.

Methodology
  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a sterile blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating: Add PBMCs at a density of 2-3 x 10^5 cells per well.

  • Stimulation: Add this compound at the predetermined optimal concentration, along with positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis: Stop the reaction by washing with distilled water. Once dry, count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the detection of intracellular IFN-γ in Tertomotide-stimulated T-cells.

Methodology
  • Cell Stimulation: Stimulate 1 x 10^6 PBMCs per well with this compound for approximately 6 hours at 37°C. Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation.[7]

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Following fixation, permeabilize the cells using a permeabilization buffer.

  • Intracellular Staining: Stain the cells with a fluorescently-conjugated anti-human IFN-γ antibody for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Gate on the CD3+CD4+ and CD3+CD8+ T-cell populations to determine the percentage of cells expressing IFN-γ.

References

How to improve GV1001 peptide solubility for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubilization of the GV1001 peptide for research use.

Frequently Asked Questions (FAQs)

Q1: What is the GV1001 peptide?

A1: GV1001 is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT).[1][2][3][4] Its sequence is H-Glu-Ala-Arg-Pro-Ala-Leu-Leu-Thr-Ser-Arg-Leu-Arg-Phe-Ile-Pro-Lys-OH.[1] Initially developed as an anti-cancer vaccine, it has since been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[5][6][7] GV1001 also functions as a cell-penetrating peptide (CPP), facilitating the delivery of macromolecules into cells by interacting with extracellular heat shock proteins (eHSP), such as eHSP90 and eHSP70.[1][8][9]

Q2: What are the physicochemical properties of GV1001?

A2: Understanding the physicochemical properties of GV1001 is essential for its proper handling and solubilization. Below is a summary of its key characteristics.

PropertyValueReference
Amino Acid Sequence EARPALLTSRLRFIPK[1][4]
Molecular Weight 1868.33 g/mol [1]
Theoretical Isoelectric Point (pI) 10.7 (Predicted)
Net Charge at pH 7.0 +3 (Predicted)
Hydrophobicity Moderately hydrophobic

Q3: How should lyophilized GV1001 peptide be stored?

A3: For optimal stability, lyophilized GV1001 peptide should be stored at -20°C in a dry and dark environment. When stored correctly, the lyophilized peptide can be stable for several years. It is advisable to aliquot the peptide upon receipt to avoid repeated freeze-thaw cycles and exposure to moisture.

Q4: What is the recommended solvent for reconstituting GV1001?

A4: The choice of solvent for GV1001 depends on the experimental application. Based on its predicted basic nature (net positive charge at neutral pH), the following solvents can be considered:

  • Sterile distilled water or sterile buffers (e.g., PBS, Tris at pH 7): This should be the first choice for reconstitution.

  • Aqueous solutions of weak acids (e.g., 10-25% acetic acid): If the peptide does not dissolve in water or buffer, a slightly acidic solution can improve solubility.

  • Organic solvents (e.g., DMSO): For applications where an organic solvent is permissible, dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the peptide, which can then be diluted into an aqueous buffer.

Q5: What is the role of Trifluoroacetic acid (TFA) in GV1001 peptide preparations?

A5: GV1001 is often supplied as a trifluoroacetate (B77799) salt, a remnant of the HPLC purification process. The presence of TFA can increase the peptide's solubility in aqueous solutions.[1] For most in vitro assays, the residual amount of TFA is unlikely to interfere with the experiment. However, for highly sensitive cellular studies, its presence should be taken into consideration.[1]

Troubleshooting Guide: GV1001 Solubility Issues

This guide addresses common problems researchers may encounter when dissolving the GV1001 peptide.

Problem 1: The GV1001 peptide does not dissolve in water or PBS.

  • Possible Cause: The peptide may have a tendency to aggregate due to its hydrophobic residues.

  • Solution:

    • Sonication: Briefly sonicate the peptide solution in a water bath to aid dissolution.

    • pH Adjustment: Since GV1001 is a basic peptide, lowering the pH of the solution can increase its solubility. Add a small amount of a weak acid, such as 10-25% acetic acid, dropwise while vortexing until the peptide dissolves.

    • Use of Organic Solvents: If the above methods fail, dissolve the peptide in a minimal amount of DMSO first. Then, slowly add this stock solution to your aqueous buffer while stirring to reach the desired final concentration. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.

Problem 2: The peptide solution is hazy or contains visible particles after dissolution.

  • Possible Cause: The peptide may not be fully dissolved or has formed aggregates.

  • Solution:

    • Gentle Warming: Gently warm the solution to 30-40°C to encourage dissolution. Avoid excessive heat, which can degrade the peptide.

    • Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully collect the supernatant for your experiment.

    • Filtration: For sterile applications, the solution can be filtered through a 0.22 µm filter to remove any remaining particles.

Problem 3: The peptide precipitates out of solution after dilution in buffer.

  • Possible Cause: The peptide's solubility limit has been exceeded in the final buffer.

  • Solution:

    • Re-dissolve and Dilute Slowly: If using an organic solvent stock, ensure that you are adding it to the aqueous buffer very slowly while continuously stirring. This helps to prevent rapid precipitation.

    • Lower the Final Concentration: It may be necessary to work with a lower final concentration of the peptide in your experiments.

    • Change the Buffer: Consider using a different buffer system that may better maintain the peptide's solubility.

Experimental Protocols

Protocol 1: Reconstitution of GV1001 for In Vitro Cell-Based Assays
  • Preparation:

    • Allow the vial of lyophilized GV1001 to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Reconstitution:

    • Based on the desired stock concentration, calculate the required volume of solvent.

    • For a 1 mg/mL stock solution, add 1 mL of sterile phosphate-buffered saline (PBS) at pH 7.4 to 1 mg of GV1001.

    • Gently swirl or vortex the vial to dissolve the peptide. If solubility is an issue, refer to the troubleshooting guide.

  • Sterilization and Storage:

    • For sterile applications, filter the reconstituted peptide solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of GV1001 for Animal Studies (Subcutaneous Injection)
  • Reconstitution:

    • Reconstitute the lyophilized GV1001 in sterile 0.9% sodium chloride (normal saline) to the desired concentration. For example, a dose of 1 mg/kg for a 25g mouse would require 0.025 mg of GV1001.

  • Dilution:

    • Dilute the reconstituted peptide in sterile 0.9% normal saline to the final injection volume, typically 100-200 µL for a mouse.

  • Administration:

    • Administer the GV1001 solution subcutaneously.

Signaling Pathways and Experimental Workflows

GV1001 as a Cell-Penetrating Peptide

GV1001 utilizes its cell-penetrating properties to enter cells by binding to extracellular heat shock proteins (eHSPs), primarily eHSP90 and eHSP70. This interaction facilitates the internalization of GV1001 and any conjugated cargo.

GV1001_CPP_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GV1001 GV1001 Peptide Complex GV1001-eHSP Complex GV1001->Complex Binds to eHSP eHSP90 / eHSP70 eHSP->Complex Internalized Internalized Complex Complex->Internalized Internalization Release Release of GV1001 Internalized->Release Target Intracellular Targets Release->Target Interacts with

Caption: Workflow of GV1001 cell penetration via eHSP interaction.

GV1001 Inhibition of VEGF Signaling Pathway

In the context of angiogenesis, GV1001 has been shown to inhibit the VEGF/VEGFR-2 signaling pathway. This inhibition can lead to a reduction in endothelial cell proliferation, migration, and tube formation.[2][10]

GV1001_VEGF_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK GV1001 GV1001 GV1001->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_Akt->Angiogenesis MAPK->Angiogenesis

Caption: GV1001 inhibits the VEGF/VEGFR-2 signaling pathway.

GV1001 Neuroprotective Signaling

GV1001 has demonstrated neuroprotective effects, potentially through its interaction with gonadotropin-releasing hormone receptors (GnRHR) and subsequent downstream signaling that promotes cell survival and reduces inflammation.[11]

GV1001_Neuroprotection_Pathway GV1001 GV1001 GnRHR GnRH Receptor GV1001->GnRHR Binds to Downstream Downstream Signaling (e.g., cAMP) GnRHR->Downstream Activates AntiInflammatory Anti-inflammatory Effects Downstream->AntiInflammatory CellSurvival Enhanced Cell Survival Downstream->CellSurvival

Caption: Proposed neuroprotective signaling pathway of GV1001 via GnRHR.

References

Reasons for high background in hTERT peptide ELISpot assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in human Telomerase Reverse Transcriptase (hTERT) peptide ELISpot assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical background level for an hTERT peptide ELISpot assay?

A typical background level for an IFN-γ ELISpot assay is generally below 6 spots per 100,000 peripheral blood mononuclear cells (PBMCs).[1] However, this can vary depending on the cell quality, reagents, and specific protocol used. Some studies note that a background of up to 50 spot-forming units (SFU) per million cells might be acceptable, but assays with a background exceeding this threshold may need to be repeated.[2]

Q2: Can the hTERT peptide itself cause non-specific T-cell activation?

While hTERT peptides are designed to be specific, issues with peptide quality, such as impurities or aggregation, can potentially lead to non-specific T-cell activation and contribute to high background. It is crucial to use high-purity, well-characterized hTERT peptides for your assay.

Q3: How does the viability of PBMCs affect the assay background?

Cell viability is a critical factor. A high number of dead or dying cells can release factors that non-specifically activate other cells or stick to the membrane, leading to a patchy or dark background.[3][4] It is recommended to use cells with at least 89% viability for reliable results.[3]

Q4: Can the serum in the cell culture medium contribute to high background?

Yes, serum is a common cause of high background. Human serum can contain cytokines that bind to capture antibodies or heterophilic antibodies that cross-link the capture and detection antibodies.[3][5] It is advisable to use serum that has been pre-screened for low background staining or to use a serum-free medium if compatible with your cells.[6]

Troubleshooting Guide: High Background in hTERT Peptide ELISpot Assay

High background in an ELISpot assay can obscure true positive results and make data interpretation difficult. The following guide details potential causes and solutions, categorized by the experimental stage.

I. Cell-Related Issues
Potential Cause Recommended Solution
Low Cell Viability - Assess cell viability before starting the experiment; aim for >95%.[3] - Handle cells gently to minimize damage. - If using cryopreserved cells, allow them to rest for a few hours after thawing before use.[7]
Cell Clumping - Gently but thoroughly resuspend the cell pellet to create a single-cell suspension before plating.[4][5]
Contamination (Bacterial/Fungal) - Maintain sterile technique throughout the procedure. - Use sterile-filtered reagents and solutions.[5]
Carryover of Cytokines from Pre-incubation - Wash cells thoroughly after any pre-stimulation steps and before adding them to the ELISpot plate.[4][5][8]
Too Many Cells per Well - Optimize the number of cells per well. A typical starting point for PBMCs is 250,000 cells/well.[3][9]
Spontaneous Cytokine Secretion - This may be due to the intrinsic activation state of the cells.[1][10] Ensure a true negative control (cells with media only) is included to determine the baseline.
II. Reagent and Solution-Related Issues
Potential Cause Recommended Solution
Suboptimal Antibody Concentrations - Titrate both capture and detection antibodies to determine the optimal concentrations that provide a high signal-to-noise ratio.[7][9][11]
Non-specific Antibody Binding - Ensure adequate blocking of the plate.[6][7] - Filter the detection antibody solution to remove aggregates.[2][4]
Contaminated Reagents - Use fresh, sterile reagents. Discard any solutions that appear turbid or show signs of contamination.[5]
Issues with Serum - Use pre-screened, low-background serum or a serum-free medium.[3][5][6] - Heat-inactivate the serum.[9]
High DMSO Concentration - Keep the final DMSO concentration in the wells below 0.5%, as higher concentrations can damage the membrane and increase background.[3]
Substrate Solution Issues - Ensure the substrate solution is properly prepared and stored. Precipitates can form over time and cause a patchy background.[3] - Do not overdevelop the plate; monitor spot formation closely.[5][8][9]
III. Assay Procedure-Related Issues
Potential Cause Recommended Solution
Inadequate Washing - Follow the washing protocol carefully, ensuring a sufficient number of washes with the correct volume and technique.[5][8][9] - Wash both sides of the membrane after removing the underdrain.[5]
Improper Plate Handling - Do not move or disturb the plates during cell incubation to avoid creating streaks or poorly defined spots.[4][5] - Avoid stacking plates during incubation to ensure even temperature distribution.[5]
Membrane Damage - Do not touch the membrane with pipette tips.[3][8] - Avoid using harsh detergents like Tween-20 in washing buffers, as they can damage the PVDF membrane.[3]
Incomplete Plate Drying - Allow the plate to dry completely before reading, as wet membranes can appear dark.[4][5]

Experimental Protocols

Key Experiment: Optimization of Cell Number

To minimize background and achieve optimal spot density, it is crucial to determine the ideal number of cells per well.

Methodology:

  • Prepare a single-cell suspension of your PBMCs with high viability (>95%).

  • Create a serial dilution of the cell suspension to test a range of cell concentrations (e.g., 5 x 10^5, 2.5 x 10^5, 1.25 x 10^5, and 0.625 x 10^5 cells/well).

  • Plate each cell concentration in triplicate for both the negative control (media only) and the hTERT peptide stimulation.

  • Follow your standard ELISpot protocol for incubation, washing, and development.

  • Analyze the wells to identify the cell concentration that provides a low background in the negative control wells and a clear, quantifiable spot count in the stimulated wells.

Key Experiment: Checkerboard Titration of Antibodies

This experiment helps to identify the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.

Methodology:

  • Prepare a series of dilutions for the capture antibody (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL).

  • Coat different rows of the ELISpot plate with each dilution of the capture antibody.

  • After the cell incubation and washing steps, prepare a series of dilutions for the biotinylated detection antibody (e.g., 2 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.25 µg/mL).

  • Add each dilution of the detection antibody to different columns of the plate.

  • Proceed with the subsequent steps of your ELISpot protocol.

  • The combination of capture and detection antibody concentrations that yields the highest number of well-defined spots in the positive control wells with the lowest background in the negative control wells is the optimal condition.

Visualizations

Experimental Workflow for hTERT Peptide ELISpot Assay

ELISpot_Workflow cluster_prep Plate Preparation cluster_cells Cell Culture cluster_detection Detection cluster_analysis Analysis p1 Pre-wet PVDF Plate with 35% Ethanol p2 Wash with Sterile Water/PBS p1->p2 p3 Coat with Capture Antibody (anti-IFN-γ) p2->p3 p4 Block with Serum-Containing Medium p3->p4 c2 Add Cells to Wells p4->c2 Plate Ready c1 Prepare Single-Cell Suspension of PBMCs c1->c2 c3 Add hTERT Peptide (Stimulation) or Media (Negative Control) c2->c3 c4 Incubate at 37°C, 5% CO2 c3->c4 d1 Wash to Remove Cells c4->d1 Incubation Complete d2 Add Biotinylated Detection Antibody d1->d2 d3 Wash d2->d3 d4 Add Streptavidin-Enzyme Conjugate d3->d4 d5 Wash d4->d5 d6 Add Substrate and Develop Spots d5->d6 d7 Stop Reaction and Dry Plate d6->d7 a1 Count Spots with ELISpot Reader d7->a1 Developed Plate a2 Calculate Spot Forming Units (SFU) a1->a2

Caption: Standard workflow for an hTERT peptide ELISpot assay.

Troubleshooting Logic for High Background

High_Background_Troubleshooting cluster_cells Cell-Related Issues cluster_reagents Reagent-Related Issues cluster_procedure Procedure-Related Issues start High Background Observed cat1 Check Cell Quality start->cat1 cat2 Review Reagents & Solutions start->cat2 cat3 Evaluate Assay Procedure start->cat3 c_viability Low Viability? cat1->c_viability r_ab Antibody Conc. Optimized? cat2->r_ab p_wash Washing Sufficient? cat3->p_wash c_clumps Cell Clumps? c_viability->c_clumps No sol_viability Use fresh/rested cells with >95% viability c_viability->sol_viability Yes c_contamination Contamination? c_clumps->c_contamination No sol_clumps Ensure single-cell suspension c_clumps->sol_clumps Yes sol_contamination Use aseptic technique c_contamination->sol_contamination Yes r_serum Serum Pre-screened? r_ab->r_serum No sol_ab Perform checkerboard titration r_ab->sol_ab Yes r_dmso DMSO < 0.5%? r_serum->r_dmso No sol_serum Use low-background serum r_serum->sol_serum Yes sol_dmso Reduce DMSO concentration r_dmso->sol_dmso Yes p_handling Plate Handled Gently? p_wash->p_handling No sol_wash Increase wash steps/volume p_wash->sol_wash Yes p_dev Over-development? p_handling->p_dev No sol_handling Avoid disturbing plates p_handling->sol_handling Yes sol_dev Reduce substrate incubation time p_dev->sol_dev Yes

Caption: A decision tree for troubleshooting high background in ELISpot assays.

hTERT and T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell htert hTERT Protein proteasome Proteasome htert->proteasome peptide hTERT Peptide proteasome->peptide mhc MHC Class I peptide->mhc tcr T-Cell Receptor (TCR) mhc->tcr Signal 1: Antigen Recognition cd8 CD8 mhc->cd8 signal Signal Transduction Cascade (e.g., PI3K/AKT, NF-κB) tcr->signal cd8->signal cytokine IFN-γ Secretion signal->cytokine apc_costim Co-stimulatory Molecule (e.g., B7) tcell_costim CD28 apc_costim->tcell_costim Signal 2: Co-stimulation tcell_costim->signal

Caption: Simplified pathway of hTERT antigen presentation and T-cell activation.

References

Technical Support Center: Optimizing Tertomotide Hydrochloride for In Vitro T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tertomotide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro T-cell assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as GV1001, is a synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] Telomerase is an enzyme that is overexpressed in most cancer cells and is crucial for their immortalization and proliferation.[1] Tertomotide acts as a cancer immunotherapy agent by stimulating the immune system to recognize and attack these cancer cells.[1] Specifically, it activates both CD4+ (helper) and CD8+ (cytotoxic) T-cells to mount an immune response against telomerase-expressing tumor cells.[1]

Q2: What are the common in vitro T-cell assays used with this compound?

A2: Common in vitro T-cell assays used with this compound include:

  • T-Cell Proliferation Assays: To measure the expansion of T-cells in response to the peptide. A common method is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

  • Cytokine Release Assays: To quantify the release of cytokines, such as Interferon-gamma (IFN-γ), from activated T-cells. The Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry are frequently used.

  • Cytotoxicity Assays: To determine the ability of Tertomotide-stimulated T-cells to kill target tumor cells.

Q3: What is the recommended concentration range for this compound in these assays?

A3: The optimal concentration of this compound can vary depending on the specific assay, cell type, and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup. However, based on published studies, a general starting range can be suggested.

Assay TypeTertomotide (GV1001) Concentration Range
T-Cell Proliferation (CFSE)10 - 20 µg/mL
Cytokine Release (ELISpot/ICS)1 - 10 µg/mL
In vitro T-cell stimulation1 - 10 µg/mL

Note: These are starting recommendations. Optimization is crucial for reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro T-cell assays with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No T-Cell Activation Suboptimal Peptide Concentration: The concentration of Tertomotide is too low to elicit a response.Perform a dose-response titration to identify the optimal concentration for your assay (e.g., 0.1, 1, 10, 20, 50 µg/mL).
Poor Peptide Solubility: The lyophilized peptide is not fully dissolved, leading to a lower effective concentration.Ensure the peptide is completely dissolved. Tertomotide is a peptide and may require a specific solvent or pH for full solubilization. Refer to the manufacturer's instructions.
Peptide Degradation: Improper storage has led to the degradation of the peptide.Store lyophilized Tertomotide at -20°C or -80°C, protected from light and moisture. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Low Viability of Peripheral Blood Mononuclear Cells (PBMCs): The cells used in the assay are not healthy.Use freshly isolated PBMCs whenever possible. If using cryopreserved cells, ensure proper thawing and recovery procedures are followed to maintain high viability.
High Background Signal Contaminants in Peptide Preparation: The peptide preparation may contain impurities that non-specifically activate T-cells.Use high-purity this compound (e.g., >95%). Be aware of potential contaminants like trifluoroacetic acid (TFA) from the synthesis process, which can affect cell viability and growth. If necessary, use TFA-removed peptide preparations.
Endotoxin (B1171834) Contamination: Lipopolysaccharide (endotoxin) contamination can cause non-specific immune stimulation.Use endotoxin-free reagents and consumables. Test the peptide preparation for endotoxin levels.
Non-Specific Cell Death: High concentrations of the peptide or solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of any solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Perform a cell viability assay (e.g., Trypan Blue or a fluorescence-based assay) to assess toxicity at different peptide concentrations.
Inconsistent or Irreproducible Results Variability in Cell Donors: PBMCs from different donors can have varying levels of T-cell precursors specific for the hTERT antigen.When possible, use PBMCs from the same donor for comparative experiments. If using multiple donors, be aware of this potential source of variability and analyze the data accordingly.
Inconsistent Assay Conditions: Minor variations in cell numbers, incubation times, or reagent concentrations can lead to different outcomes.Standardize all assay parameters, including cell density, incubation times, and reagent preparation. Use positive and negative controls in every experiment to monitor assay performance.
Peptide Oxidation: Peptides containing certain amino acids (e.g., methionine, cysteine, tryptophan) are prone to oxidation, which can reduce their activity.Store the peptide properly and minimize its exposure to air and light.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines the steps for measuring Tertomotide-induced T-cell proliferation using CFSE staining and flow cytometry.

Materials:

  • This compound (lyophilized)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • PBMC Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in complete RPMI-1640.

  • CFSE Staining:

    • Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Prepare a 2X working solution of this compound in complete RPMI-1640.

    • Add 100 µL of the 2X Tertomotide solution to the wells to achieve the desired final concentration (e.g., 10-20 µg/mL).

    • Include appropriate controls:

      • Unstimulated control (cells with media only)

      • Positive control (e.g., phytohemagglutinin (PHA) at 1-5 µg/mL)

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and transfer them to FACS tubes.

    • Wash the cells with PBS.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and observing the dilution of the CFSE signal, which indicates cell division.

IFN-γ ELISpot Assay

This protocol describes the measurement of IFN-γ secreting T-cells in response to Tertomotide stimulation.

Materials:

  • This compound (lyophilized)

  • PBMCs

  • IFN-γ ELISpot plate and reagents (capture antibody, detection antibody, substrate)

  • Complete RPMI-1640 medium

  • Sterile PBS

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

    • The next day, wash the plate four times with sterile PBS to remove unbound antibody.

    • Block the plate with complete RPMI-1640 for at least 1 hour at 37°C.

  • Cell Preparation and Plating:

    • Prepare a single-cell suspension of PBMCs in complete RPMI-1640.

    • Remove the blocking solution from the ELISpot plate.

    • Add 2-3 x 10^5 PBMCs in 100 µL of complete RPMI-1640 to each well.

  • Stimulation:

    • Prepare a 2X working solution of this compound in complete RPMI-1640.

    • Add 100 µL of the 2X Tertomotide solution to the wells to achieve the desired final concentration (e.g., 1-10 µg/mL).

    • Include appropriate controls:

      • Unstimulated control (cells with media only)

      • Positive control (e.g., PHA at 1-5 µg/mL)

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

  • Spot Development and Analysis:

    • Add the substrate solution and incubate until spots develop.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Visualizations

T-Cell Activation Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC) displaying a peptide like Tertomotide on an MHC molecule.

T_Cell_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Binding Tertomotide Tertomotide Tertomotide->MHC CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation AP1 AP-1 LAT->AP1 via Ras/MAPK pathway DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFkB->Gene NFAT->Gene AP1->Gene

Caption: T-Cell Receptor (TCR) signaling cascade upon peptide-MHC binding.

Experimental Workflow for T-Cell Proliferation Assay

This diagram outlines the major steps in a CFSE-based T-cell proliferation assay.

T_Cell_Proliferation_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood CFSE_Stain 2. Stain PBMCs with CFSE Isolate_PBMCs->CFSE_Stain Plate_Cells 3. Plate CFSE-labeled PBMCs CFSE_Stain->Plate_Cells Add_Tertomotide 4. Add Tertomotide hydrochloride Plate_Cells->Add_Tertomotide Incubate 5. Incubate for 5-7 days Add_Tertomotide->Incubate Stain_Markers 6. Stain for T-cell surface markers (CD3, CD4, CD8) Incubate->Stain_Markers Flow_Cytometry 7. Acquire on Flow Cytometer Stain_Markers->Flow_Cytometry Analyze_Data 8. Analyze CFSE dilution Flow_Cytometry->Analyze_Data

References

Preventing aggregation of GV1001 peptide in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the GV1001 peptide in aqueous solutions, with a primary focus on preventing aggregation.

Troubleshooting Guide: Preventing GV1001 Aggregation

Encountering aggregation of the GV1001 peptide can compromise experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: GV1001 peptide is precipitating or forming visible aggregates in my aqueous solution.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Suboptimal pH Adjust the pH of the solution to be at least 2 units away from the peptide's isoelectric point (pI).The theoretical isoelectric point (pI) of GV1001 (EARPALLTSRLRFIPK) is calculated to be approximately 10.02 . At a pH close to its pI, the peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation. Since GV1001 is a basic peptide, dissolving it in an acidic buffer (e.g., pH 4.0-6.0) will ensure a net positive charge, promoting repulsion and enhancing solubility.
Inappropriate Solvent Initially dissolve the lyophilized GV1001 peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before adding the aqueous buffer.GV1001 contains several hydrophobic amino acids (Pro, Ala, Leu, Phe, Ile). For peptides with hydrophobic character, initial solubilization in a minimal amount of a compatible organic solvent can disrupt hydrophobic interactions that lead to aggregation. Subsequently, the aqueous buffer should be added slowly while vortexing.
High Peptide Concentration Work with the lowest feasible peptide concentration for your experiment. If a high concentration is necessary, consider a step-wise dilution from a concentrated stock.Higher peptide concentrations increase the probability of intermolecular interactions and aggregation. Preparing a concentrated stock solution under optimal conditions (e.g., in DMSO or an acidic buffer) and then diluting it to the final experimental concentration can help maintain solubility.
Temperature Fluctuations Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes. Maintain a consistent temperature during handling.Repeated changes in temperature can induce conformational changes in the peptide, exposing hydrophobic regions and promoting aggregation. Storing the peptide in smaller, single-use aliquots at a constant, low temperature (-20°C or -80°C) is recommended.
Lack of Stabilizing Excipients Consider the addition of excipients to your buffer.Excipients can stabilize peptides in solution. For GV1001, which is intended for injection, common stabilizers for peptide vaccines and cell-penetrating peptides could be beneficial. These may include sugars (e.g., sucrose, mannitol) as cryoprotectants and bulking agents, or non-ionic surfactants (e.g., Polysorbate 80) at low concentrations to reduce surface tension and prevent adsorption.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving lyophilized GV1001 peptide?

A1: For optimal dissolution and to minimize aggregation, follow this step-by-step protocol:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized GV1001 to warm to room temperature to prevent condensation.

  • Initial Solubilization (for hydrophobic peptides): Add a small volume of sterile DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL). Vortex gently until the peptide is fully dissolved.

  • Aqueous Dilution: Slowly add your desired sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the DMSO-peptide solution, vortexing gently during the addition. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1% v/v).

  • Alternative for Basic Peptides: As GV1001 is a basic peptide, you can try direct dissolution in a slightly acidic, sterile aqueous solution (e.g., 10% acetic acid) and then dilute with your experimental buffer.

  • Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new tube.

Q2: What is the isoelectric point (pI) of GV1001 and why is it important?

A2: The theoretically calculated isoelectric point (pI) of GV1001 (H-Glu-Ala-Arg-Pro-Ala-Leu-Leu-Thr-Ser-Arg-Leu-Arg-Phe-Ile-Pro-Lys-OH) is approximately 10.02 . The pI is the pH at which the peptide has no net electrical charge. Peptides are least soluble at their pI because the lack of electrostatic repulsion allows molecules to aggregate more easily. To maintain GV1001 in solution, the pH of the buffer should be at least 2 units below its pI (i.e., pH < 8.0).

Q3: Can I store my dissolved GV1001 peptide solution? If so, under what conditions?

A3: Yes, but proper storage is crucial to prevent degradation and aggregation. For short-term storage (1-2 days), keep the solution at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Are there any specific excipients that can be used to stabilize GV1001 in an aqueous solution?

A4: While specific formulation details for GV1001 are not publicly available, general strategies for stabilizing injectable peptide formulations can be applied. Commonly used excipients for peptide and vaccine formulations include:

Excipient Type Examples Purpose
Sugars/Polyols Sucrose, Mannitol, TrehaloseCryoprotectant, Lyoprotectant, Bulking agent
Surfactants Polysorbate 80, Polysorbate 20Prevent surface adsorption and aggregation
Amino Acids Arginine, GlycineCan inhibit aggregation and act as stabilizers
Buffers Phosphate, Citrate, AcetateMaintain optimal pH

The choice of excipient and its concentration should be optimized for your specific application and experimental conditions.

Q5: How can I detect if my GV1001 solution has aggregated?

A5: Aggregation can be detected through several methods:

  • Visual Inspection: The most straightforward method is to look for visible precipitates, cloudiness, or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in the solution, allowing for the detection of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates based on their size.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregate Detection

This assay is used to detect the presence of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) at 1 mM in water.

    • Prepare your GV1001 peptide solution at the desired concentration in the appropriate buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 180 µL of your GV1001 solution (and a buffer-only control).

    • Add 20 µL of the 1 mM ThT stock solution to each well for a final concentration of 100 µM.

    • Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

    • An increase in fluorescence intensity compared to the control indicates the presence of fibrillar aggregates.

Signaling Pathways and Mechanisms of Action

GV1001 exerts its biological effects through multiple mechanisms, including its function as a cell-penetrating peptide (CPP) and its interaction with various signaling pathways.

GV1001_CPP_Mechanism GV1001 GV1001 Peptide eHSP90_70 Extracellular HSP90/70 GV1001->eHSP90_70 Binds Complex GV1001-eHSP Complex eHSP90_70->Complex Internalization Receptor-Mediated Endocytosis Complex->Internalization Mediates CellMembrane Cell Membrane Cytosol Cytosol Internalization->Cytosol Internalization Cargo Macromolecular Cargo (e.g., siRNA, DNA) Cargo->GV1001

Caption: GV1001 as a Cell-Penetrating Peptide (CPP).

GV1001_Signaling_Pathways GV1001 GV1001 GnRHR GnRHR GV1001->GnRHR Binds VEGFR2 VEGFR-2 GV1001->VEGFR2 Inhibits (Downstream Signaling) TGF_beta_R TGF-β Receptor GV1001->TGF_beta_R Suppresses (Signaling) G_alpha_s Gαs GnRHR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression1 Gene Expression (Anti-proliferative) CREB->Gene_Expression1 PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt Angiogenesis Inhibition of Angiogenesis PI3K_Akt->Angiogenesis Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Smad4 Smad4 Smad2_3->Smad4 Smad_Complex Smad Complex Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Expression2 Gene Expression (Anti-fibrotic) Nucleus->Gene_Expression2

Caption: Overview of GV1001 Signaling Pathways.

Troubleshooting_Workflow Start GV1001 Aggregation Observed Check_pH Is pH at least 2 units away from pI (~10.02)? Start->Check_pH Adjust_pH Adjust pH to acidic range (e.g., pH 4.0-6.0) Check_pH->Adjust_pH No Check_Solvent Was an organic solvent (e.g., DMSO) used for initial dissolution? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Use_DMSO Re-dissolve using a minimal amount of DMSO first Check_Solvent->Use_DMSO No Check_Concentration Is peptide concentration high? Check_Solvent->Check_Concentration Yes Use_DMSO->Check_Concentration Lower_Concentration Lower the working concentration or use serial dilution Check_Concentration->Lower_Concentration Yes Consider_Excipients Consider adding stabilizing excipients (sugars, surfactants) Check_Concentration->Consider_Excipients No Lower_Concentration->Consider_Excipients End Aggregation Resolved Consider_Excipients->End

Caption: Troubleshooting Workflow for GV1001 Aggregation.

References

Technical Support Center: Enhancing Immunogenicity of Synthetic Peptide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working with synthetic peptide vaccines, using Tertomotide (GV1001) as a case study to address the common challenge of weak immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What is Tertomotide and what is its mechanism of action?

A: Tertomotide, also known as GV1001, is a synthetic peptide vaccine containing a 16-amino acid sequence from the human telomerase reverse transcriptase (hTERT).[1][2] hTERT is an enzyme that is overexpressed in the majority of cancer cells, allowing them to proliferate indefinitely, but is typically inactive in most normal somatic cells.[3] The vaccine works by presenting this peptide as an antigen to the immune system, stimulating a response against telomerase-expressing cancer cells.[3][4] This process is intended to activate both CD4+ (helper) and CD8+ (cytotoxic) T cells, which can orchestrate an attack and directly kill cancer cells.[3]

Q2: Why do synthetic peptide vaccines like Tertomotide often exhibit weak immunogenicity?

A: The weak immunogenicity of synthetic peptides is a significant challenge in vaccine development.[5][6][7] Key reasons include:

  • Small Size and Simplicity: Peptides are small molecules and may not be efficiently recognized by the immune system as a threat, unlike larger pathogens. Their simplicity can limit the number of epitopes presented.[5]

  • Lack of PAMPs: Unlike whole pathogens, synthetic peptides lack Pathogen-Associated Molecular Patterns (PAMPs), which are necessary to trigger a strong innate immune response and subsequently, a powerful adaptive response.

  • Rapid Degradation: Peptides can be quickly broken down by enzymes in the body, limiting their availability for uptake by antigen-presenting cells (APCs).[7]

  • MHC Binding Affinity: The peptide must bind effectively to Major Histocompatibility Complex (MHC) molecules on APCs to be presented to T cells. Peptides with low binding affinity may fail to elicit a response.

  • T-cell Tolerance: Short peptides can sometimes bind directly to MHC molecules on non-professional APCs, which can lead to T-cell tolerance instead of activation.[6]

Q3: What are the primary strategies to overcome the weak immunogenicity of peptide vaccines?

A: Several strategies are employed to boost the immune response to synthetic peptides:

  • Use of Adjuvants: Adjuvants are substances that enhance the body's immune response to an antigen.[8] They can help by creating an antigen depot at the injection site, activating innate immune cells, and promoting a more robust and durable adaptive response.[8][9]

  • Advanced Delivery Systems: Encapsulating peptides in delivery vehicles like liposomes or nanoparticles can protect them from degradation, improve their uptake by APCs, and act as an adjuvant.[6][9]

  • Peptide Modification: The peptide sequence can be modified to improve its stability or its binding affinity to MHC molecules.[10]

  • Conjugation to Carrier Proteins: Linking the peptide to a larger, more immunogenic carrier protein can provide T-cell help and enhance the overall immune response.[11]

  • Combining with Other Immunotherapies: Peptide vaccines can be used in combination with other treatments, such as checkpoint inhibitors, to overcome immune suppression within the tumor microenvironment.[3]

Troubleshooting Guide

This section addresses common experimental issues encountered when developing and testing peptide vaccines.

Problem: Low or undetectable antigen-specific T-cell response in vitro (e.g., ELISpot, Intracellular Cytokine Staining).

This is a frequent and critical issue. The workflow below outlines a systematic approach to troubleshooting this problem.

G cluster_0 Troubleshooting Low T-Cell Response start Low/No T-Cell Response Detected cause1 1. Peptide Issue start->cause1 Potential Causes cause2 2. Adjuvant/Formulation Issue start->cause2 Potential Causes cause3 3. APC Issue start->cause3 Potential Causes cause4 4. Assay Issue start->cause4 Potential Causes sol1a Check peptide purity/sequence (Mass Spec) cause1->sol1a Solutions sol1b Assess peptide stability and solubility cause1->sol1b Solutions sol1c Verify predicted HLA binding affinity cause1->sol1c Solutions sol2a Select a more potent adjuvant (e.g., TLR agonist) cause2->sol2a Solutions sol2b Optimize peptide:adjuvant ratio cause2->sol2b Solutions sol2c Evaluate delivery system (e.g., liposomes) cause2->sol2c Solutions sol3a Ensure healthy, functional APCs (e.g., Dendritic Cells) cause3->sol3a Solutions sol3b Confirm APCs express correct MHC allele cause3->sol3b Solutions sol4a Optimize assay (cell numbers, peptide conc.) cause4->sol4a Solutions sol4b Include positive/negative controls cause4->sol4b Solutions sol4c Validate reagents (antibodies, cytokines) cause4->sol4c Solutions

Caption: Troubleshooting workflow for low T-cell response.

Data Presentation: Enhancing Immunogenicity with Adjuvants

Choosing the right adjuvant is critical. Adjuvants work by stimulating the innate immune system, which is essential for initiating a strong adaptive T-cell response.[12] Different adjuvants activate different pathways.

G cluster_0 Adjuvant Mechanism of Action Adjuvant Adjuvant (e.g., TLR4 agonist) APC Antigen Presenting Cell (Dendritic Cell) Adjuvant->APC 1. Binds to PRR (e.g., TLR4) APC->APC 2. Upregulates Co-stimulatory molecules (CD80/86) & Cytokine release (IL-12) TCell Naive T-Cell APC->TCell 3. Presents Peptide-MHC + Co-stimulation ActivatedTCell Activated Effector T-Cell TCell->ActivatedTCell 4. Activation & Proliferation

Caption: Simplified signaling for adjuvant-mediated T-cell activation.

Table 1: Comparison of Adjuvant Types for Peptide Vaccines

The table below summarizes common adjuvant classes and their typical effects on the immune response. TLR (Toll-like receptor) agonists are a modern class of adjuvants that activate specific innate immune pathways.[12]

Adjuvant ClassExample(s)Primary MechanismTypical T-Cell Response SkewKey Considerations
Mineral Salts Aluminum salts (Alum)Antigen depot formation, inflammasome activationPrimarily Th2 (humoral immunity)Widely used in licensed vaccines, but less effective at inducing strong cellular (Th1) immunity.[13]
Oil-in-Water Emulsions MF59, AS03, AddaVaxEnhanced antigen uptake and presentation by APCsBalanced Th1/Th2 or Th1-skewedInduce potent, broad immune responses.[8][]
TLR Agonists MPLA (TLR4), CpG ODN (TLR9)Direct activation of innate immunity via Pattern Recognition Receptors (PRRs)Strong Th1 (cellular immunity)Excellent for cancer vaccines where a cytotoxic T-cell response is desired.[12]
Saponins QS-21Forms pores in cell membranes, activates inflammasomeStrong Th1 and cytotoxic T-lymphocyte (CTL) responseHighly potent but can be associated with higher reactogenicity.[]

Experimental Protocols

Protocol: IFN-γ ELISpot Assay for Quantifying Antigen-Specific T-Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[15] It is a gold standard for measuring T-cell responses in vaccine trials.

G cluster_0 ELISpot Experimental Workflow step1 1. Coat Plate Coat ELISpot plate with anti-IFN-γ capture Ab step2 2. Add Cells Add PBMCs/splenocytes and peptide antigen step1->step2 step3 3. Incubate Incubate 18-24h to allow cytokine secretion step2->step3 step4 4. Detect Add biotinylated anti-IFN-γ detection Ab step3->step4 step5 5. Visualize Add Streptavidin-HRP and substrate step4->step5 step6 6. Analyze Spots form where T-cells secreted IFN-γ. Count spots. step5->step6

Caption: High-level workflow for the ELISpot assay.

Detailed Methodology
  • Plate Coating:

    • Prepare a sterile 96-well PVDF membrane plate.

    • Pre-wet the membrane with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile PBS.

    • Coat each well with 100 µL of anti-human IFN-γ capture antibody (concentration typically 5-10 µg/mL in PBS).

    • Seal the plate and incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate 5 times with sterile PBS to remove excess capture antibody.

    • Block the membrane by adding 200 µL of complete RPMI medium (containing 10% FBS) to each well and incubate for 2 hours at 37°C.

    • Thaw and count peripheral blood mononuclear cells (PBMCs) or splenocytes. Ensure cell viability is >90%.

    • Resuspend cells in complete RPMI medium. Add 2x10⁵ to 5x10⁵ cells per well.

    • Prepare peptide stocks. Add the Tertomotide peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Controls are essential:

      • Negative Control: Cells with media only (no peptide).

      • Positive Control: Cells with a mitogen like Phytohaemagglutinin (PHA) to confirm cell viability and function.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.

    • Add 100 µL of biotinylated anti-human IFN-γ detection antibody (typically 1-2 µg/mL in PBST) to each well.

    • Incubate for 2 hours at room temperature.

  • Visualization and Analysis:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of Streptavidin-Alkaline Phosphatase (or HRP) conjugate to each well. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST, followed by 2 washes with PBS.

    • Add 100 µL of a chromogenic substrate (e.g., BCIP/NBT). Monitor for the development of dark purple spots (5-30 minutes).

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

References

Technical Support Center: Overcoming Resistance to Tertomotide Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Tertomotide hydrochloride (also known as GV1001). The content is designed to address specific issues that may arise during experiments aimed at overcoming resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peptide vaccine containing a 16-amino acid sequence from the human telomerase reverse transcriptase (hTERT).[1] Its primary mechanism is to act as an antigen, stimulating the immune system, particularly CD4+ and CD8+ T cells, to recognize and attack cancer cells that overexpress telomerase.[2][3]

Q2: My cancer cell line is not responding to this compound treatment in my in vitro co-culture model with immune cells. What are the possible reasons for this "resistance"?

A2: Resistance to Tertomotide in this context is likely not due to classic drug resistance mechanisms like target mutation, as the hTERT sequence is crucial for tumor immortality.[4] Instead, the lack of response is often attributable to immunological factors:

  • Insufficient T-cell Activation: The peptide may not be efficiently presented by antigen-presenting cells (APCs) to stimulate a robust T-cell response.

  • T-cell Anergy or Exhaustion: Even if T-cells are initially activated, they may become anergic (unresponsive) or exhausted, particularly with prolonged antigen exposure.[5] A study on an hTERT peptide vaccine noted the expansion of an exhausted PD-1+ cytotoxic T-cell population.[6][7][8]

  • Immunosuppressive Tumor Microenvironment: The cancer cells themselves, or other cells in the microenvironment, may release factors that suppress T-cell function. These can include inhibitory cytokines, recruitment of regulatory T-cells (Tregs), or myeloid-derived suppressor cells (MDSCs).[9][10]

Q3: How can I enhance the efficacy of this compound in my experiments?

A3: Several strategies can be employed to overcome the immunological resistance and enhance the efficacy of Tertomotide:

  • Combination with Checkpoint Inhibitors: Immune checkpoint inhibitors, such as anti-PD-1 (e.g., nivolumab, pembrolizumab) or anti-CTLA-4 (e.g., ipilimumab), can reinvigorate exhausted T-cells and counteract the immunosuppressive tumor microenvironment.[2][11][12]

  • Use of Adjuvants: Incorporating adjuvants in your experimental setup can enhance the activation of APCs and promote a stronger T-cell response.

  • Modulation of the Tumor Microenvironment: Consider co-culturing with agents that target immunosuppressive cells like Tregs or MDSCs. Low-dose cyclophosphamide (B585) has been used to modulate Tregs in combination with an hTERT peptide vaccine.[6][7]

  • Exploring Alternative Mechanisms: Tertomotide (GV1001) has shown direct anti-cancer effects independent of its vaccine function. Investigating these pathways may reveal alternative strategies.

Q4: What are the known alternative or direct anti-cancer mechanisms of Tertomotide (GV1001)?

A4: Beyond its role as a vaccine, GV1001 has demonstrated several direct biological activities:

  • Inhibition of Angiogenesis: GV1001 can inhibit vascular endothelial growth factor (VEGF)-stimulated endothelial cell permeability, proliferation, migration, and tube formation.[1][13][14] It appears to achieve this by regulating the VEGF/VEGFR-2 signaling pathway.[13][14]

  • Cell-Penetrating Peptide (CPP) Properties: GV1001 can penetrate cell membranes by interacting with extracellular heat shock proteins (eHSP90 and eHSP70). This property may enhance its delivery and contribute to its direct effects.

  • Gonadotropin-Releasing Hormone Receptor (GnRHR) Agonism: GV1001 can act as a ligand for GnRHR, which may contribute to its anti-cancer effects in hormone-related cancers like prostate cancer.[1]

  • Inhibition of AKT/NF-κB/VEGF Pathway: In castration-resistant prostate cancer cells, GV1001 has been shown to inhibit cell viability and induce apoptosis by downregulating this pathway.

Troubleshooting Guides

Issue 1: Low or No T-cell Response to Tertomotide in ELISpot or Intracellular Cytokine Staining (ICS) Assays
Possible Cause Troubleshooting Steps
Poor Cell Viability Assess cell viability before and after the assay. Ensure proper handling and cryopreservation techniques.[2]
Suboptimal Antigen Presentation Co-culture with professional APCs (e.g., dendritic cells) pulsed with Tertomotide. Optimize the concentration of Tertomotide used for pulsing.
Insufficient T-cell Stimulation Increase the duration of co-culture with Tertomotide-pulsed APCs. Include positive controls (e.g., PHA or anti-CD3/CD28 beads) to ensure T-cells are responsive.
T-cell Anergy/Exhaustion Include checkpoint inhibitors (e.g., anti-PD-1) in the co-culture to block inhibitory signals.
Incorrect Assay Execution Review the detailed experimental protocols for ELISpot and ICS provided below. Ensure all reagents are fresh and correctly prepared.
Issue 2: Cancer Cell Line Continues to Proliferate Despite Evidence of a T-cell Response
Possible Cause Troubleshooting Steps
Immunosuppressive Tumor Microenvironment Analyze the supernatant of your co-culture for immunosuppressive cytokines (e.g., IL-10, TGF-β). Use neutralizing antibodies against these cytokines.
Presence of Regulatory T-cells (Tregs) If using a mixed immune cell population, characterize the presence of Tregs (e.g., by flow cytometry for CD4+CD25+FoxP3+). Consider depleting Tregs from the co-culture.
Downregulation of MHC on Cancer Cells Analyze the surface expression of MHC class I on the cancer cell line by flow cytometry. IFN-γ treatment can sometimes upregulate MHC expression.
Cancer Cell Intrinsic Resistance to T-cell Killing Investigate the expression of apoptosis-related proteins in the cancer cells. Some cancer cells can upregulate anti-apoptotic proteins to resist granzyme/perforin-mediated killing.

Data Presentation

Table 1: Immune Response to hTERT Peptide Vaccine (UV1) With and Without Checkpoint Inhibition

Data from a long-term follow-up of three Phase I clinical trials of the UV1 vaccine, a telomerase-targeting peptide vaccine.[2]

Treatment Group Number of Patients Immune Response Rate Notes
UV1 + Ipilimumab (Melanoma)1291% (10/11 evaluable)Immune responses occurred more rapidly and frequently.
UV1 Monotherapy (NSCLC)1867% (12/18)
UV1 + Androgen Blockade (Prostate Cancer)2282% (18/22)
Overall 52 78.4%
Table 2: Direct Anti-Angiogenic Effects of GV1001

Data from in vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs).[1][13]

Parameter GV1001 Concentration Inhibition (%)
VEGF-A-stimulated Cell Permeability5 µM~50%
VEGF-A-stimulated Cell Proliferation5 µM~40%
VEGF-A-stimulated Cell Migration5 µM~60%
Table 3: In Vivo Anti-Tumor Efficacy of GV1001 in a Xenograft Model

Data from a study on castration-resistant prostate cancer (CRPC) cell lines (DU145 and PC3) in a xenograft mouse model.

Cell Line Treatment Tumor Volume Reduction (vs. Control) Tumor Weight Reduction (vs. Control)
DU145GV1001Significant (p < 0.05)Significant (p < 0.05)
PC3GV1001Significant (p < 0.05)Significant (p < 0.05)

Experimental Protocols

ELISpot Assay for Detecting Tertomotide-Specific T-cell Response

Objective: To quantify the number of Tertomotide-specific T-cells that secrete IFN-γ upon antigen recognition.

Methodology:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from your experimental source.

  • Antigen Stimulation: Add PBMCs to the coated plate along with:

    • This compound peptide.

    • Negative control (medium alone).

    • Positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-human IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP).

    • Add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP) and incubate until spots develop.

  • Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. A positive response is a statistically significant increase in spot-forming units in the Tertomotide-stimulated wells compared to the negative control.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify the phenotype of Tertomotide-specific T-cells (e.g., CD4+ or CD8+) that produce IFN-γ.

Methodology:

  • Cell Stimulation: Stimulate PBMCs with this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include positive and negative controls.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize them with a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Within each subset, quantify the percentage of cells that are positive for IFN-γ.

Visualizations

G cluster_0 Overcoming Resistance to Tertomotide cluster_1 Troubleshooting Strategies Tertomotide_Resistance Resistance to Tertomotide (Lack of T-cell Response) Insufficient_Activation Insufficient T-cell Activation Tertomotide_Resistance->Insufficient_Activation Caused by T_cell_Exhaustion T-cell Exhaustion/Anergy Tertomotide_Resistance->T_cell_Exhaustion Caused by Immunosuppressive_TME Immunosuppressive Tumor Microenvironment (TME) Tertomotide_Resistance->Immunosuppressive_TME Caused by Direct_Effects Leverage Direct Anti-Cancer Effects Tertomotide_Resistance->Direct_Effects Bypassed by Adjuvants Adjuvants Insufficient_Activation->Adjuvants Addressed by Checkpoint_Inhibitors Checkpoint Inhibitors (e.g., anti-PD-1) T_cell_Exhaustion->Checkpoint_Inhibitors Addressed by TME_Modulation TME Modulators (e.g., anti-Treg agents) Immunosuppressive_TME->TME_Modulation Addressed by Combination_Therapy Combination Therapy Combination_Therapy->Checkpoint_Inhibitors Combination_Therapy->Adjuvants Combination_Therapy->TME_Modulation G cluster_0 Vaccine Mechanism Tertomotide Tertomotide (hTERT peptide) APC Antigen Presenting Cell (APC) Tertomotide->APC Uptake & Presentation CD4_T_cell CD4+ T-cell APC->CD4_T_cell Activation CD8_T_cell CD8+ T-cell APC->CD8_T_cell Activation CD4_T_cell->CD8_T_cell Help Cancer_Cell Cancer Cell (hTERT+) CD8_T_cell->Cancer_Cell Recognition & Killing Apoptosis Cancer Cell Apoptosis Cancer_Cell->Apoptosis G GV1001 GV1001 VEGFR2 VEGFR-2 GV1001->VEGFR2 Inhibits AKT AKT VEGFR2->AKT Activates NFkB NF-κB AKT->NFkB Activates VEGF VEGF Expression NFkB->VEGF Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes G Start Start: Low/No T-cell Response Check_Viability Check Cell Viability Start->Check_Viability Optimize_Stimulation Optimize Antigen Stimulation Check_Viability->Optimize_Stimulation If Viability is Good Positive_Control Run Positive Control (e.g., PHA) Optimize_Stimulation->Positive_Control Add_Checkpoint_Inhibitor Add Checkpoint Inhibitor (e.g., anti-PD-1) Positive_Control->Add_Checkpoint_Inhibitor If Positive Control Works Review_Protocol Review Assay Protocol Positive_Control->Review_Protocol If Positive Control Fails End End: Improved T-cell Response Add_Checkpoint_Inhibitor->End Review_Protocol->End

References

Adjusting experimental conditions for Tertomotide hydrochloride stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental conditions to ensure the stability of Tertomotide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a 16-amino acid synthetic peptide vaccine. For optimal stability, the lyophilized powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1]

Q2: What are the common degradation pathways for peptide drugs like this compound?

Peptides like this compound are susceptible to both physical and chemical degradation. Common chemical degradation pathways include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Methionine, cysteine, tryptophan, histidine, and tyrosine residues are susceptible to oxidation.

  • Deamidation: Loss of an amide group from asparagine or glutamine residues, forming a carboxylic acid. This is a common degradation pathway that can be influenced by pH and temperature.

  • Aggregation: Formation of non-covalent dimers or larger aggregates, which can be triggered by changes in pH, temperature, and ionic strength.

Physical instability can manifest as precipitation or adsorption to surfaces.

Q3: How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2] This method can separate the intact peptide from its degradation products, allowing for accurate quantification of the remaining active substance.

Q4: What are the key factors that influence the stability of this compound in solution?

The stability of this compound in an aqueous solution is primarily affected by:

  • pH: The rate of hydrolysis and deamidation is highly pH-dependent. A pH range of 3 to 5 is often optimal for the stability of similar peptides.[3]

  • Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions.[4][5]

  • Buffer Species: The type of buffer used can influence the degradation rate. For instance, phosphate (B84403) buffers can sometimes catalyze degradation reactions.[6]

  • Presence of Oxidizing Agents: Exposure to oxygen or other oxidizing agents can lead to the degradation of susceptible amino acid residues.

  • Light Exposure: Photodegradation can occur, so it is advisable to protect solutions from light.[4]

  • Excipients: The presence of stabilizing excipients can enhance stability, while incompatible excipients can accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Rapid Loss of Purity in Reconstituted Solutions

Possible Cause: Inappropriate pH of the reconstitution solvent or storage buffer.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your reconstituted solution.

  • Optimize pH: Conduct a pH stability study by preparing the this compound solution in a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7).

  • Analyze Samples: Use a stability-indicating HPLC method to analyze the purity of the samples at initial and subsequent time points (e.g., 24, 48, 72 hours) at a controlled temperature.

  • Select Optimal pH: Choose the pH at which the degradation of this compound is minimal.

Issue 2: Formation of Precipitates or Aggregates

Possible Cause: Suboptimal formulation, temperature stress, or issues with lyophilization and reconstitution.

Troubleshooting Steps:

  • Excipient Screening: Evaluate the effect of different stabilizing excipients. Common choices for peptides include sugars (e.g., sucrose, trehalose) as lyoprotectants and non-ionic surfactants (e.g., polysorbate 80) to prevent aggregation.[7]

  • Control Temperature: Avoid repeated freeze-thaw cycles. If lyophilized, ensure the reconstitution process is gentle and follows a validated protocol.

  • Optimize Lyophilization: If you are preparing lyophilized powder, the cycle parameters (freezing rate, primary and secondary drying) are critical to ensure a stable final product that reconstitutes properly.[1][8][9][10][11]

Issue 3: Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound leading to reduced biological activity.

Troubleshooting Steps:

  • Confirm Purity: Always verify the purity of the this compound solution using a stability-indicating HPLC method before use in biological assays.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly reconstituted and diluted solutions for your experiments.

  • Strict Storage Conditions: Ensure that stock solutions are stored under the recommended conditions (-80°C or -20°C) and for no longer than the specified duration.

Data Presentation

Table 1: Illustrative pH and Temperature Stability of this compound in Solution

(Note: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.)

pHTemperature (°C)Purity after 48 hours (%)
3.0498.5
3.02595.2
5.0499.1
5.02597.8
7.0496.3
7.02590.1
9.0492.5
9.02581.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection or a mild buffer at optimal pH).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Representative Stability-Indicating RP-HPLC Method for this compound

(Note: This is a representative method and may require optimization.)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Tertomotide HCl Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Degradation Profile & Pathway ID HPLC->Result

Caption: Forced degradation experimental workflow.

Signaling_Pathway_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Corrective Actions cluster_outcome Desired Outcome Issue Inconsistent Biological Assay Results Degradation Peptide Degradation Issue->Degradation Purity Low Purity Issue->Purity Concentration Inaccurate Concentration Issue->Concentration OptimizeStorage Optimize Storage (pH, Temp, Excipients) Degradation->OptimizeStorage CheckPurity Verify Purity with Stability-Indicating HPLC Purity->CheckPurity Concentration->CheckPurity Outcome Consistent and Reliable Assay Results CheckPurity->Outcome OptimizeStorage->Outcome FreshPrep Use Freshly Prepared Solutions FreshPrep->Outcome

Caption: Troubleshooting logic for inconsistent assay results.

References

Troubleshooting Inconsistent Results in Tertomotide Hydrochloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Tertomotide hydrochloride (also known as GV1001).

Introduction to this compound

This compound is a synthetic peptide vaccine composed of 16 amino acids from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] It is designed to stimulate the immune system to recognize and eliminate cancer cells that overexpress telomerase.[1][2][3] The mechanism of action involves activating both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes to mount an attack against telomerase-expressing tumor cells.[2] Recent research has also explored its potential neuroprotective effects in conditions like Alzheimer's disease.

This guide will focus on troubleshooting common in vitro assays used to assess the immunogenicity of Tertomotide, such as the Enzyme-Linked Immunospot (ELISpot) assay, and provide general best practices for handling this peptide therapeutic.

Troubleshooting Guide: ELISpot Assay for this compound

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells, such as interferon-gamma (IFN-γ) producing T cells, in response to stimulation with Tertomotide. Inconsistent results are a common challenge. This section provides a question-and-answer guide to troubleshoot potential issues.

High Background

Question: Why am I observing a high number of spots in my negative control wells, leading to a high background signal?

Answer: High background can obscure the detection of a true antigen-specific response. The potential causes and solutions are outlined below:

Possible Cause Recommended Solution
Inadequate Washing Ensure thorough washing of the plate at all washing steps. Wash both sides of the membrane with distilled water before and after color development to remove any residual reagents.[4]
Contaminated Reagents or Cells Use sterile reagents and maintain aseptic technique during cell culture. Filter antibody and conjugate solutions before use.[4][5]
Over-Development Reduce the incubation time with the substrate. Monitor spot development under a microscope to stop the reaction at the optimal time.[6]
Non-Specific Antibody Binding Ensure the membrane is properly blocked. Use a high-quality blocking buffer (e.g., PBS with 1% BSA or 10% serum).
High Cell Density Optimize the number of cells per well. Too many cells can lead to non-specific cytokine secretion.
Presence of Dead Cells Ensure high cell viability by using freshly isolated cells or allowing cryopreserved cells to rest after thawing. Dead cells can non-specifically bind antibodies and contribute to background.[7]
No Spots or Very Few Spots

Question: I am not seeing any spots, or very few spots, in my wells stimulated with this compound, even in my positive controls. What could be the reason?

Answer: A lack of spots can indicate an issue with the cells, the reagents, or the assay procedure itself.

Possible Cause Recommended Solution
Inactive Cells Use healthy, viable cells. If using cryopreserved cells, allow them to rest overnight after thawing before setting up the assay.[6] Ensure proper stimulation of positive controls with a known mitogen (e.g., PHA).[7]
Insufficient Cell Number Optimize the number of cells seeded per well. The frequency of antigen-specific T cells may be low, requiring a higher cell concentration.[8]
Peptide Instability/Degradation Ensure proper storage and handling of this compound. (See FAQ section below). Avoid repeated freeze-thaw cycles.
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration of Tertomotide for T cell stimulation.
Incorrect Antibody Concentrations Titrate the capture and detection antibodies to determine their optimal concentrations.
Problem with Substrate Ensure the substrate has been stored correctly and has not expired. Prepare the substrate solution immediately before use.
Confluent or Poorly Defined Spots

Question: The spots in my ELISpot wells are merging, making them difficult to count, or they appear fuzzy and poorly defined. What is causing this?

Answer: Confluent or fuzzy spots can result from over-stimulation or issues with the assay setup.

Possible Cause Recommended Solution
Too Many Secreting Cells Reduce the number of cells per well.[6]
Over-Stimulation Decrease the concentration of Tertomotide or the incubation time.[6]
Plate Movement During Incubation Do not disturb the plates during the cell incubation period to prevent "snail trail" spots.[5]
Improper Plate Washing A gentle but thorough washing technique is required. Automated plate washers may need optimization to avoid dislodging the membrane.
Membrane Not Properly Pre-wetted Ensure the PVDF membrane is fully activated with ethanol (B145695) before coating with the capture antibody.[5]

Quantitative Data from Tertomotide (GV1001) Clinical Trials

Recent clinical trials have investigated the efficacy of Tertomotide (GV1001) in neurodegenerative diseases. The following tables summarize some of the key quantitative outcomes.

Table 1: Phase 2a Clinical Trial of GV1001 in Progressive Supranuclear Palsy (PSP) [8][9]

Treatment GroupMean Change from Baseline in PSP-Rating Scale (24 weeks)Reduction in Disease Progression vs. Placebo
GV1001 (0.56 mg)2.14 point deterioration48%
Placebo4.10 point deteriorationN/A

Note: While showing a positive trend, the primary endpoint did not achieve statistical significance in the overall population.

Table 2: Subgroup Analysis of PSP-Richardson's Syndrome (PSP-RS) Patients [7][9]

Treatment GroupMean Change from Baseline in PSP-Rating Scale (24 weeks)Reduction in Disease Progression vs. Placebo
GV1001 (0.56 mg)0.25 point deterioration95%
Placebo5.19 point deteriorationN/A

Table 3: Phase 2 Clinical Trial of GV1001 in Moderate to Severe Alzheimer's Disease [4]

Treatment GroupMean Change in Severe Impairment Battery (SIB) Score (24 weeks)
GV1001 (1.12 mg)-0.1 to -0.3 point change (stable)
Placebo-6.9 to -7.3 point change (worsening)

Experimental Protocols

Detailed Protocol: IFN-γ ELISpot Assay for this compound

This protocol provides a representative method for measuring IFN-γ responses to this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (lyophilized powder)

  • Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)

  • 96-well PVDF membrane plates

  • Sterile DMSO

  • Sterile, tissue-culture grade water

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

  • Phytohemagglutinin (PHA) as a positive control

  • Human PBMCs (freshly isolated or cryopreserved)

  • 35% Ethanol in sterile water

  • Sterile PBS

  • Wash buffer (PBS with 0.05% Tween-20)

Procedure:

Day 1: Plate Coating

  • Prepare the this compound stock solution. Briefly centrifuge the vial to collect the lyophilized powder at the bottom. Add sterile DMSO to create a concentrated stock, then dilute with sterile water to a final stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Pre-wet the PVDF membrane of the 96-well plate with 15 µL of 35% ethanol for 1 minute.

  • Wash the wells three times with 150 µL of sterile PBS.

  • Dilute the IFN-γ capture antibody in sterile PBS to the concentration recommended by the kit manufacturer.

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Aspirate the capture antibody solution from the plate.

  • Wash the wells once with 150 µL of sterile PBS.

  • Block the membrane by adding 150 µL of complete RPMI-1640 medium to each well. Incubate for at least 2 hours at 37°C.

  • Prepare the cell suspension. If using cryopreserved PBMCs, thaw them and let them rest for at least one hour in complete medium. Wash the cells and resuspend them to a concentration of 2-4 x 10^6 cells/mL in complete medium.

  • Prepare the Tertomotide working solution by diluting the stock solution in complete medium to twice the final desired concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL).

  • Prepare the positive control (PHA) and negative control (medium with the same final concentration of DMSO as the Tertomotide wells).

  • Aspirate the blocking solution from the plate.

  • Add 50 µL of the Tertomotide working solution, positive control, or negative control to the appropriate wells.

  • Add 50 µL of the cell suspension (containing 1-2 x 10^5 cells) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation.

Day 3: Detection and Development

  • Aspirate the cells from the wells.

  • Wash the wells six times with 200 µL of wash buffer.

  • Dilute the biotinylated detection antibody in a suitable buffer (as recommended by the manufacturer).

  • Add 100 µL of the diluted detection antibody to each well.

  • Seal the plate and incubate for 2 hours at room temperature.

  • Wash the wells six times with wash buffer.

  • Dilute the streptavidin-enzyme conjugate as recommended.

  • Add 100 µL of the diluted conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer, followed by three washes with PBS.

  • Prepare the substrate solution according to the manufacturer's instructions.

  • Add 100 µL of the substrate solution to each well.

  • Monitor the development of spots (typically 5-20 minutes). Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Tertomotide ELISpot Assay

ELISpot_Workflow p1 Pre-wet PVDF Plate p2 Coat with Capture Ab p1->p2 p3 Block Plate p5 Add Tertomotide & Cells p3->p5 p4 Prepare PBMCs p4->p5 p6 Add Detection Ab p7 Add Enzyme Conjugate p6->p7 p8 Add Substrate p7->p8 p9 Read Plate p8->p9

Caption: Workflow for the IFN-γ ELISpot assay with Tertomotide.

Immune Signaling Pathway of this compound

Tertomotide_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell (CD4+) cluster_CTL Cytotoxic T Cell (CD8+) cluster_Cancer Cancer Cell apc APC mhc MHC Class II apc->mhc Presents Processed Tertomotide th CD4+ T Cell tcr T Cell Receptor (TCR) th->tcr Recognizes Peptide-MHC ctl CD8+ T Cell th->ctl Activation Help (Cytokines) tcr->th Activation & Proliferation cancer hTERT-expressing Cancer Cell ctl->cancer Induces Apoptosis Tertomotide Tertomotide (hTERT peptide) Tertomotide->apc Uptake

Caption: T-cell activation pathway by this compound.

Role of Heat Shock Protein 90 (HSP90) Chaperone System

Tertomotide has been shown to interact with heat shock proteins like HSP70 and HSP90. HSP90 is a chaperone protein that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.

HSP90_Pathway cluster_clients HSP90 Client Proteins HSP90 HSP90 Chaperone AKT AKT HSP90->AKT Maintains Stability & Function RAF RAF HSP90->RAF Maintains Stability & Function hTERT hTERT HSP90->hTERT Maintains Stability & Function Other Other Oncoproteins HSP90->Other Maintains Stability & Function Degradation Proteasomal Degradation AKT->Degradation Leads to RAF->Degradation Leads to hTERT->Degradation Leads to Other->Degradation Leads to Inhibitor HSP90 Inhibitor (or interaction like Tertomotide) Inhibitor->HSP90 Inhibits Function

Caption: HSP90 chaperone system and its client proteins.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle lyophilized this compound? A1: Lyophilized peptides should be stored at -20°C or colder in a desiccator, protected from light.[9][10] Before opening the vial, allow it to warm to room temperature to prevent condensation.[10] Weigh out the desired amount quickly and reseal the vial tightly. For long-term storage, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles.[9]

Q2: What is the best way to reconstitute this compound? A2: The solubility of a peptide depends on its amino acid sequence. For Tertomotide, a common starting point is to dissolve it in a small amount of sterile DMSO and then dilute it to the desired concentration with a sterile aqueous buffer or cell culture medium.[11] The final DMSO concentration in your experiment should typically be below 1% to avoid toxicity to cells.[11] If solubility is an issue, gentle warming or sonication can be attempted.

Q3: Can I store this compound in solution? A3: Storing peptides in solution for long periods is not recommended as they are much less stable than in their lyophilized form.[9][12] If you must store it in solution, use a sterile buffer at a pH of 5-6, aliquot the solution into single-use vials, and store them at -20°C or colder.[10] Avoid using frost-free freezers due to their temperature fluctuations.[10]

Q4: My results are inconsistent from one experiment to the next. What are the likely sources of variability? A4: In addition to the ELISpot-specific issues mentioned above, general sources of variability in peptide experiments include:

  • Peptide integrity: Improper storage and handling can lead to degradation.

  • Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Cell variability: The state of your cells (viability, passage number, donor variability for primary cells) can significantly impact results.

  • Reagent quality: Use high-quality reagents and check expiration dates.

  • Incubation times and temperatures: Strictly adhere to the optimized incubation times and temperatures in your protocol.

By systematically addressing these potential issues, you can improve the consistency and reliability of your this compound experiments.

References

Best practices for handling and storing Tertomotide hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Tertomotide hydrochloride (also known as GV1001) in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound upon receipt?

A1: Upon receipt, lyophilized this compound should be stored in a freezer at -20°C for long-term storage, which can maintain its stability for up to three years.[1] For shorter periods, it can be stored at 4°C for up to two years.[1] It is crucial to protect the lyophilized powder from moisture and light.

Q2: What is the recommended procedure for reconstituting this compound?

A2: Before opening the vial, it is essential to allow the lyophilized powder to equilibrate to room temperature to avoid condensation. Reconstitution should be performed using a sterile, appropriate solvent such as sterile water or a buffer like normal saline, which has been used in clinical trials.[2][3] Gently agitate or swirl the vial to dissolve the peptide; avoid vigorous shaking to prevent aggregation.

Q3: How should I store this compound after reconstitution?

A3: Once reconstituted, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes.

Q4: Is this compound sensitive to light?

A4: Yes, as with many peptides, this compound can be light-sensitive. It is advisable to store it in a light-protected vial or container.

Q5: What are the potential safety hazards associated with handling this compound?

A5: While specific hazard information for this compound is not extensively detailed in the provided results, general safety precautions for handling peptides should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of contact, follow standard first aid procedures.

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty dissolving the peptide The peptide may have poor solubility in the chosen solvent.Try a different solvent or a small amount of a solubilizing agent like DMSO, if compatible with your experiment. Ensure the peptide has fully equilibrated to room temperature before adding the solvent.
Reduced peptide activity in experiments Improper storage or handling may have led to degradation.Review your storage and handling procedures. Ensure the peptide was stored at the correct temperature, protected from light and moisture, and that freeze-thaw cycles were minimized. Use freshly prepared solutions for optimal activity.
Precipitation observed in the reconstituted solution The peptide concentration may be too high for the solvent, or the solution may have been stored improperly.Try diluting the solution further. If precipitation occurs after storage, it may be a sign of degradation. It is best to use a freshly prepared solution.

Quantitative Data

Table 1: Storage Recommendations for this compound [1]

Form Storage Temperature Duration
Lyophilized Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Experimental Protocols

General Protocol for Reconstitution of this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing on the cold powder.

  • Solvent Addition: Using a sterile syringe, add the desired volume of a suitable solvent (e.g., sterile water, normal saline) to the vial. The volume will depend on the desired final concentration.

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate.

  • Aliquotting and Storage: Once fully dissolved, it is recommended to aliquot the solution into single-use tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

Experimental Workflow for Handling this compound

G cluster_0 Receiving and Storage cluster_1 Preparation for Experiment cluster_2 Experimental Use and Storage of Solution A Receive Lyophilized This compound B Store at -20°C (Long-term) or 4°C (Short-term) A->B C Equilibrate to Room Temperature D Reconstitute with Sterile Solvent C->D E Aliquot into Single-Use Vials D->E F Use in Experiment E->F G Store Aliquots at -20°C or -80°C E->G

Caption: Workflow for receiving, storing, and preparing this compound.

Signaling Pathways Modulated by this compound

This compound (GV1001) has been shown to interact with Heat Shock Proteins (HSPs) and influence key cellular signaling pathways.[1]

G cluster_0 Tertomotide (GV1001) Interaction cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes A Tertomotide (GV1001) B HSP90 / HSP70 A->B interacts with C PI3K/Akt/mTOR Pathway B->C modulates D TGF-β Signaling B->D modulates E Cell Survival & Proliferation C->E F Inflammation & Fibrosis D->F

Caption: Tertomotide's interaction with HSPs and modulation of signaling pathways.

References

Technical Support Center: Tertomotide Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure the specific on-target activity of Tertomotide hydrochloride in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vitro?

This compound is a synthetic peptide vaccine corresponding to a 16-amino acid sequence (611-626) of the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] Its primary in vitro function is to act as an antigen to stimulate a T-cell mediated immune response. Tertomotide is designed to be taken up, processed, and presented by antigen-presenting cells (APCs), such as dendritic cells, on Major Histocompatibility Complex (MHC) class I and class II molecules. This presentation activates both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells, respectively, leading to a targeted immune response against hTERT-expressing cells.

Q2: What are the potential "off-target" effects of this compound in an in vitro setting?

For a peptide vaccine like Tertomotide, "off-target" effects in vitro are less about binding to unrelated proteins and more about the nature of the induced T-cell response. Potential issues include:

  • Non-specific T-cell activation: T-cells may be activated by contaminants in the peptide preparation (e.g., endotoxins) rather than the Tertomotide peptide itself, leading to false-positive results.

  • Activation of a non-functional T-cell response: T-cells may be activated and produce cytokines in response to the Tertomotide peptide but may fail to recognize and kill target cells that endogenously process and present the hTERT antigen.

  • Induction of a suboptimal T-cell phenotype: The activated T-cells may have a phenotype that is not conducive to a potent anti-tumor response (e.g., an exhausted phenotype).

  • Cross-reactivity: While less common for peptides, there is a theoretical possibility of T-cell receptors cross-reacting with other similar peptide-MHC complexes.

Q3: How can I be sure that the T-cell activation I'm observing is specific to Tertomotide?

To confirm the specificity of the T-cell response, it is crucial to include proper controls in your experiments. These should include:

  • Negative Controls:

    • Unstimulated cells (media only) to establish a baseline.

    • Cells treated with the vehicle used to dissolve the peptide (e.g., DMSO) at the same final concentration.

    • Cells stimulated with an irrelevant peptide of a similar length and charge.

  • Positive Controls:

    • A mitogen like phytohemagglutinin (PHA) or a combination of PMA and ionomycin (B1663694) to confirm the cells' overall ability to respond.

    • A well-characterized control peptide pool (e.g., CEF peptide pool for memory T-cell responses) to ensure the assay is working as expected.

Q4: My in vitro assay results with Tertomotide are inconsistent. What could be the cause?

Inconsistency in in vitro peptide assays can stem from several factors:

  • Peptide Quality and Handling:

    • Contamination: The presence of endotoxins or trifluoroacetic acid (TFA) from the synthesis process can affect cell viability and activation.[2]

    • Solubility: Peptides can be difficult to dissolve. Ensure you are using the recommended solvent and procedure. Poor solubility can lead to inaccurate concentrations.[2]

    • Storage: Improper storage can lead to peptide degradation. Lyophilized peptides should be stored at -20°C or lower, and repeated freeze-thaw cycles should be avoided.[2]

  • Cell Viability and Donors:

    • The health and viability of the peripheral blood mononuclear cells (PBMCs) are critical. Using freshly isolated PBMCs is often best. If using cryopreserved cells, allow them to rest after thawing.

    • There can be significant donor-to-donor variability in T-cell responses.[3]

  • Assay Conditions:

    • Ensure consistent cell density, peptide concentration, and incubation times.

Troubleshooting Guides

Problem 1: High background in ELISpot or Intracellular Cytokine Staining (ICS) assays.
Potential Cause Recommended Solution
Contaminated Peptide Use a high-purity grade of Tertomotide with endotoxin (B1171834) levels specified. Consider an endotoxin removal step if contamination is suspected.[2]
Suboptimal Cell Culture Conditions Ensure all reagents and media are sterile and endotoxin-free. Check the incubator for contamination.
Cell Viability Issues Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[4]
Over-stimulation Titrate the concentration of Tertomotide to find the optimal balance between specific activation and background noise.
Problem 2: Low or no T-cell response to Tertomotide stimulation.
Potential Cause Recommended Solution
Peptide Degradation Aliquot the peptide upon receipt and store it properly. Avoid multiple freeze-thaw cycles.[2]
Incorrect Peptide Concentration Confirm the concentration of your stock solution and perform a dose-response experiment to find the optimal concentration.
Low Frequency of Precursor T-cells The number of T-cells specific to a single peptide can be very low. Consider using a cultured ELISpot or expanding the T-cells in vitro before the assay.
Inappropriate Antigen Presentation Ensure you are using a sufficient number of functional antigen-presenting cells (APCs) in your culture.
HLA Mismatch Tertomotide is designed to bind to multiple HLA molecules, but responses can still be HLA-restricted. Ensure your cell donors have appropriate HLA types if possible.
Problem 3: T-cells respond to Tertomotide but do not kill target cells.
Potential Cause Recommended Solution
Low Affinity T-cell Receptors The activated T-cells may have low-affinity TCRs that can recognize the high concentration of peptide in the stimulation assay but not the lower density of processed antigen on target cells.
Target Cell Issues Confirm that your target cells express hTERT and the appropriate HLA molecules. Also, ensure that the antigen processing and presentation machinery of the target cells is intact.
Suboptimal Effector to Target Ratio Titrate the ratio of effector cells (T-cells) to target cells in your cytotoxicity assay to find the optimal ratio for killing.
T-cell Phenotype Analyze the phenotype of the activated T-cells. They may be producing cytokines but may not have a fully cytotoxic phenotype (e.g., low granzyme B or perforin (B1180081) expression).

Data Presentation: Expected Outcomes of In Vitro Assays

The following table summarizes expected quantitative outcomes for key in vitro assays designed to assess the on-target activity of this compound.

Assay Metric Negative Control (Unstimulated) Tertomotide Stimulation (Expected On-Target Response) Positive Control (e.g., PHA)
ELISpot Spot Forming Cells (SFC) per 10^6 PBMCs< 10> 25 (significant increase over negative control)> 500
Intracellular Cytokine Staining (ICS) by Flow Cytometry % of Cytokine+ (e.g., IFN-γ, TNF-α) CD8+ or CD4+ T-cells< 0.1%0.1% - 2% (or a significant increase over baseline)> 10%
Cytotoxicity Assay % Specific Lysis of hTERT+ Target Cells< 5%Significant dose-dependent increase in lysisN/A

Experimental Protocols

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of Tertomotide-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-enzyme conjugate (e.g., ALP or HRP)

  • Substrate (e.g., BCIP/NBT or AEC)

  • This compound, control peptides, and mitogen (PHA)

  • PBMCs

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.[5]

  • Cell Preparation: Thaw or freshly isolate PBMCs and adjust the concentration to 2-3 x 10^6 cells/mL in complete RPMI medium.

  • Stimulation: Add 2-3 x 10^5 PBMCs per well. Add Tertomotide (e.g., final concentration of 1-10 µg/mL), control peptides, or PHA to the appropriate wells.[6]

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2. Do not disturb the plates during incubation.[6]

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate.

  • Development: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate and monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This assay identifies the phenotype (CD4+ or CD8+) of T-cells producing cytokines in response to Tertomotide.

Materials:

  • This compound and controls

  • PBMCs

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[7]

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Stimulation: Add 1-2 x 10^6 PBMCs per tube. Add Tertomotide or controls and incubate at 37°C, 5% CO2 for 1-2 hours.[8]

  • Cytokine Secretion Block: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[8]

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD4, CD8) and a viability dye.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit or established protocol.[3]

  • Intracellular Staining: Stain with antibodies against intracellular cytokines (IFN-γ, TNF-α).

  • Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Gate on viable, single cells, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ populations to determine the percentage of cells expressing the cytokines of interest.

In Vitro Cytotoxicity Assay

This assay measures the ability of Tertomotide-stimulated T-cells to kill hTERT-expressing target cells.

Materials:

  • Effector cells: PBMCs stimulated with Tertomotide for several days to generate cytotoxic T-lymphocytes (CTLs).

  • Target cells: An hTERT-positive, HLA-matched tumor cell line.

  • A method to distinguish live from dead target cells (e.g., Calcein-AM release assay, or flow cytometry-based assay using CFSE and a viability dye like 7-AAD).[9]

Procedure (Flow Cytometry-based):

  • Target Cell Labeling: Label the target cells with a fluorescent dye like CFSE.

  • Co-culture: Mix the CFSE-labeled target cells with the Tertomotide-stimulated effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate.[10]

  • Incubation: Incubate the co-culture for 4-18 hours at 37°C, 5% CO2.

  • Viability Staining: Add a viability dye such as 7-AAD or Propidium Iodide (PI) to the wells.

  • Acquisition and Analysis: Analyze the samples on a flow cytometer. The percentage of specific lysis is calculated by gating on the CFSE-positive target cells and quantifying the percentage of those cells that are also positive for the viability dye (7-AAD+ or PI+).

Visualizations

Tertomotide_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Tertomotide Tertomotide Uptake Uptake Tertomotide->Uptake Processing Processing Uptake->Processing MHC_II MHC class II Processing->MHC_II MHC_I MHC class I Processing->MHC_I TCR_CD4 TCR MHC_II->TCR_CD4 Presentation TCR_CD8 TCR MHC_I->TCR_CD8 Presentation CD4_TCell CD4+ T-Cell Activation_CD4 Activation & Proliferation CD4_TCell->Activation_CD4 CD8_TCell CD8+ T-Cell Activation_CD8 Activation & Proliferation CD8_TCell->Activation_CD8 Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation_CD4->Cytokine_Release Cytotoxicity Cytotoxicity (Granzyme, Perforin) Activation_CD8->Cytotoxicity Experimental_Workflow_ICS PBMCs PBMCs Stimulation Stimulate with Tertomotide (4-6 hours) PBMCs->Stimulation BFA Add Brefeldin A Stimulation->BFA Surface_Stain Stain surface markers (CD3, CD4, CD8) BFA->Surface_Stain Fix_Perm Fix and Permeabilize Surface_Stain->Fix_Perm Intra_Stain Stain intracellular cytokines (IFN-γ, TNF-α) Fix_Perm->Intra_Stain Flow_Cytometry Analyze by Flow Cytometry Intra_Stain->Flow_Cytometry Troubleshooting_Logic Start In Vitro Assay (ELISpot/ICS) Response Is T-cell response specific and robust? Start->Response High_BG High Background? Response->High_BG No Success Proceed to Functional Assays Response->Success Yes Check_Contaminants Check for peptide/reagent contamination (endotoxin, TFA). High_BG->Check_Contaminants Yes Low_Response Low/No Response? High_BG->Low_Response No Titrate_Peptide Titrate peptide concentration. Check_Contaminants->Titrate_Peptide Fail Re-evaluate Assay Conditions Titrate_Peptide->Fail Check_Peptide Verify peptide integrity, solubility, and concentration. Low_Response->Check_Peptide Yes Low_Response->Fail No Check_Cells Assess cell viability and donor variability. Check_Peptide->Check_Cells Check_Cells->Fail

References

Technical Support Center: Optimizing Adjuvant Selection for In vivo Studies with GV1001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing adjuvant selection for in vivo studies using the GV1001 peptide. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GV1001 and what is its primary mechanism of action as an immunogen?

GV1001 is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT), an enzyme highly expressed in most cancer cells.[1][2][3][4] Initially developed as a cancer vaccine, GV1001 is designed to elicit a T-cell-mediated immune response against telomerase-expressing tumor cells.[1][3]

GV1001 also exhibits properties of a cell-penetrating peptide (CPP), a characteristic that may enhance its immunogenicity.[1][2] This CPP function is mediated by its interaction with extracellular heat shock proteins (eHSP70 and eHSP90), which facilitates its entry into cells.[2] This intracellular delivery can lead to the processing and presentation of GV1001-derived epitopes on both MHC class I and class II molecules, thus activating both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[1]

Q2: Why is adjuvant selection critical for in vivo studies with GV1001?

Peptide antigens like GV1001 are often poorly immunogenic on their own and require the addition of an adjuvant to elicit a robust and effective immune response.[5][6] Adjuvants act as immunostimulants, enhancing the magnitude and directing the type of immune response generated against the antigen.[7][8][9]

For a cancer vaccine like GV1001, the goal is typically to induce a strong Th1-biased cellular immune response, characterized by the production of cytokines like interferon-gamma (IFN-γ) and the activation of CTLs.[7] The choice of adjuvant is therefore critical in polarizing the immune response towards this desired Th1 phenotype.

Q3: Which adjuvants are commonly used with peptide vaccines to promote a Th1-biased immune response?

Several classes of adjuvants are known to promote a Th1-type immune response and are suitable for use with peptide antigens like GV1001 in preclinical in vivo studies. These include:

  • Toll-like Receptor (TLR) Agonists: These molecules mimic pathogen-associated molecular patterns and directly activate innate immune cells.

    • TLR9 Agonists (e.g., CpG oligodeoxynucleotides): Known to be potent inducers of IL-12 and IFN-γ, leading to strong Th1 and CTL responses.[10]

    • TLR3 Agonists (e.g., Poly(I:C)): Stimulate the production of type I interferons and promote cross-presentation of antigens to CD8+ T cells.[11]

    • TLR4 Agonists (e.g., Monophosphoryl Lipid A - MPLA): A detoxified derivative of lipopolysaccharide that skews the immune response towards a Th1 phenotype.[8]

    • TLR7/8 Agonists (e.g., Resiquimod - R848): Potent inducers of IFN-α and IL-12, driving a Th1 response.[7]

  • Water-in-Oil Emulsions (e.g., Montanide ISA 51): These adjuvants create a depot at the injection site, allowing for the slow release of the antigen and recruitment of immune cells.[9][12][13][14] They are known to induce both humoral and cellular immunity.[12][14]

  • Cytokines (e.g., Granulocyte-Macrophage Colony-Stimulating Factor - GM-CSF): GM-CSF can enhance the recruitment and maturation of dendritic cells (DCs), the primary antigen-presenting cells.[15][16] However, its effect on the magnitude of the T cell response can be dose and context-dependent.[15][17]

Troubleshooting Guide

Q1: My in vivo study with GV1001 is showing poor immunogenicity. What are the potential causes and solutions related to the adjuvant?

Poor immunogenicity is a common challenge in peptide vaccine studies. Here are some troubleshooting steps related to adjuvant selection and formulation:

Potential Cause Troubleshooting Steps
Suboptimal Adjuvant Choice Ensure the selected adjuvant is known to induce a Th1-biased immune response. Consider switching to a different class of adjuvant (e.g., from an emulsion to a TLR agonist) or using a combination of adjuvants.
Incorrect Adjuvant-Antigen Ratio Optimize the concentration of both the GV1001 peptide and the adjuvant. Titrate the adjuvant concentration to find the optimal balance between immunogenicity and potential reactogenicity.
Improper Emulsion/Formulation For emulsion-based adjuvants like Montanide ISA 51, ensure proper and stable emulsification. An unstable emulsion can lead to poor antigen release and reduced efficacy.[13][18] Follow the manufacturer's protocol for emulsification precisely.
Inappropriate Route of Administration The route of administration can significantly impact immunogenicity. Subcutaneous (s.c.) and intramuscular (i.m.) injections are common. For some adjuvant formulations, the intradermal (i.d.) route may be more effective.
Insufficient Adjuvant Dose The dose of the adjuvant may be too low to provide a sufficient "danger signal" to the immune system. Consult literature for recommended dose ranges for the specific adjuvant in your animal model.

Q2: I am observing significant injection site reactions in my study. How can I mitigate this?

Injection site reactions, such as inflammation, swelling, and granuloma formation, can be a concern with some adjuvants, particularly water-in-oil emulsions like Montanide ISA 51.[12][13][14][18][19][20]

Potential Cause Mitigation Strategies
High Adjuvant Concentration Reduce the concentration of the adjuvant in your formulation. A lower dose may still be immunogenic while reducing local reactogenicity.
Unstable Emulsion An unstable emulsion can lead to the formation of large oil droplets, which can cause severe local reactions.[13] Ensure the emulsion is stable and has the correct droplet size.
Injection Volume Reduce the volume of the injection. Large volumes can cause tissue distension and inflammation. Consider splitting the dose into multiple smaller injections at different sites.
Injection Technique Ensure proper subcutaneous or intramuscular injection technique to minimize tissue damage.
Choice of Adjuvant If injection site reactions persist and are severe, consider switching to a different class of adjuvant that is known to be less reactogenic, such as some TLR agonists.

Q3: The immune response in my study is variable between animals. What could be the cause?

Variability in immune responses is a common issue in in vivo studies. While animal-to-animal variation is expected, significant variability can be addressed by considering the following:

Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure that the GV1001-adjuvant formulation is prepared consistently for all animals. For emulsions, this means ensuring uniform droplet size and stability for each preparation.
Variable Injection Technique Standardize the injection procedure, including the site, depth, and speed of injection, across all animals.
Animal Health and Stress Ensure all animals are healthy and housed under low-stress conditions, as stress can impact the immune response.
Genetic Variability in Outbred Strains If using an outbred animal strain, consider that genetic differences can lead to variations in immune responses. Using inbred strains can help to reduce this variability.

Data on Adjuvant Performance with Peptide Antigens

The following tables summarize quantitative data from studies comparing the efficacy of different adjuvants with peptide antigens.

Table 1: Comparison of CD8+ T Cell Responses with Different Adjuvants

Adjuvant(s)Peptide AntigenAnimal ModelReadoutResultReference
Montanide ISA 51Multi-peptide melanoma vaccineHuman% of patients with CD8+ T cell response (direct ELISpot)73%[21]
Montanide ISA 51 + GM-CSFMulti-peptide melanoma vaccineHuman% of patients with CD8+ T cell response (direct ELISpot)34%[21]
Montanide ISA 51 + CpG ODN10-peptide mixMouse% of IFN-γ secreting CD8+ T cellsSignificantly higher than media control[22]
Complete Freund's Adjuvant (CFA)10-peptide mixMouse% of IFN-γ secreting CD8+ T cellsSignificantly higher than media control[22]
Montanide ISA 51 + Poly-ICLCNY-ESO-1 long peptidesHuman% of patients with ex vivo response72%[11]
Poly-ICLC aloneNY-ESO-1 long peptidesHuman% of patients with ex vivo response18%[11]

Table 2: Comparison of Th1 vs. Th2 Polarization with Different Adjuvants

AdjuvantPeptide AntigenAnimal ModelReadoutResultReference
QS21Aβ42MouseIFN-γ and IL-4 ELISpotInduced both IFN-γ and IL-4 producing cells (mixed Th1/Th2)[23]
CFAAβ42MouseIFN-γ and IL-4 ELISpotInduced both IFN-γ and IL-4 producing cells (mixed Th1/Th2)[23]
AlumAβ42MouseIL-4 ELISpotPrimarily induced IL-4 producing cells (Th2-biased)[23]
CpG + MontanideNY-ESO-1 analogue peptideHumanCD8+ T cell phenotypeExpansion of effector-memory CD8+ T cells[10]
CpG + MPLInfluenza split vaccineMouseIgG2a/IgG1 ratioPotent inducer of Th1-type IgG antibodies[24]
QS-21 + MPLInfluenza split vaccineMouseIgG2a/IgG1 ratioMost effective in inducing Th1-type IgG antibodies[24]

Experimental Protocols & Methodologies

General Protocol for In Vivo Immunization with GV1001 and Adjuvant

This protocol provides a general framework for immunizing mice with GV1001 and a selected adjuvant. Specific details may need to be optimized for your particular study.

  • Preparation of GV1001-Adjuvant Formulation:

    • Reconstitute lyophilized GV1001 peptide in a sterile, endotoxin-free solvent (e.g., sterile water or PBS) to a desired stock concentration.

    • Prepare the adjuvant according to the manufacturer's instructions.

    • For Emulsion Adjuvants (e.g., Montanide ISA 51): Mix the aqueous GV1001 solution with the oil-based adjuvant in a 1:1 ratio. Emulsify by vortexing or using a syringe-to-syringe method until a stable, white emulsion is formed. A stable emulsion will not separate upon standing for 30 minutes.

    • For TLR Agonists (e.g., CpG ODN): Mix the GV1001 solution with the TLR agonist solution at the desired concentrations.

  • Immunization Procedure:

    • Use 6-8 week old female C57BL/6 or BALB/c mice.

    • Administer the GV1001-adjuvant formulation via the desired route (e.g., subcutaneous injection at the base of the tail or in the flank). A typical injection volume is 50-100 µL.

    • The immunization schedule can vary, but a common prime-boost strategy involves an initial immunization on day 0, followed by one or two booster immunizations at 2-3 week intervals.

  • Assessment of Immune Response:

    • Collect blood samples or spleens at a specified time point after the final immunization (e.g., 7-14 days).

    • ELISpot Assay: To quantify the number of antigen-specific IFN-γ producing cells, isolate splenocytes and stimulate them ex vivo with the GV1001 peptide.

    • Intracellular Cytokine Staining (ICS): To determine the percentage of GV1001-specific CD8+ and CD4+ T cells producing cytokines like IFN-γ and TNF-α, perform ICS followed by flow cytometry analysis.

    • ELISA: To measure the levels of GV1001-specific antibodies in the serum.

Signaling Pathways and Experimental Workflows

Adjuvant-Induced Signaling Pathways

The choice of adjuvant determines which innate immune signaling pathways are activated, ultimately shaping the adaptive immune response.

Adjuvant_Signaling cluster_TLR TLR Agonists cluster_STING STING Agonists cluster_APC Antigen Presenting Cell (APC) TLR_Agonist TLR Agonist (e.g., CpG, Poly(I:C)) TLR Toll-like Receptor (TLR9, TLR3) TLR_Agonist->TLR MyD88_TRIF MyD88 / TRIF Adaptor Proteins TLR->MyD88_TRIF NFkB_IRF NF-κB / IRFs Transcription Factors MyD88_TRIF->NFkB_IRF Cytokines_IFN Pro-inflammatory Cytokines (IL-12) Type I Interferons NFkB_IRF->Cytokines_IFN Th1_Polarization Th1 Polarization Cytokines_IFN->Th1_Polarization STING_Agonist STING Agonist (e.g., cGAMP) cGAS_STING cGAS-STING Pathway STING_Agonist->cGAS_STING TBK1_IRF3 TBK1 / IRF3 cGAS_STING->TBK1_IRF3 Type_I_IFN Type I Interferons TBK1_IRF3->Type_I_IFN CTL_Activation CTL Activation Type_I_IFN->CTL_Activation Experimental_Workflow cluster_Preparation Preparation cluster_Immunization Immunization cluster_Analysis Analysis Formulation Prepare GV1001 with different adjuvants (e.g., Montanide, CpG) Immunize Immunize mice (e.g., s.c., prime-boost) Formulation->Immunize Harvest Harvest splenocytes and serum Immunize->Harvest ELISpot IFN-γ ELISpot Harvest->ELISpot ICS Intracellular Cytokine Staining (ICS) Harvest->ICS ELISA Antibody ELISA Harvest->ELISA

References

Validation & Comparative

Validating the Specificity of Tertomotide-Induced T Cell Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tertomotide (also known as GV1001), a peptide-based cancer vaccine targeting human telomerase reverse transcriptase (hTERT), with other hTERT-targeting immunotherapies. The focus is on the validation of the specificity of the T cell response induced by these vaccines, supported by experimental data and detailed methodologies.

Introduction to Tertomotide and hTERT as an Immunotherapeutic Target

Tertomotide is a synthetic peptide vaccine composed of a 16-amino-acid sequence from the active site of hTERT (hTERT: 611-626)[1][2][3]. Telomerase is an enzyme crucial for cellular immortality and is overexpressed in the vast majority of cancer cells, while its expression in normal tissues is limited, making it an attractive target for cancer immunotherapy[4][5]. The mechanism of action of Tertomotide involves stimulating the patient's immune system to recognize and eliminate cancer cells that express telomerase[4]. Specifically, it is designed to elicit a T cell response, involving both CD4+ helper and CD8+ cytotoxic T lymphocytes, against hTERT-expressing tumor cells[1][2][4].

Comparative Analysis of T Cell Response Specificity

Validating the specificity of the T cell response is crucial for evaluating the efficacy and safety of any cancer vaccine. The ideal response is a robust and targeted attack on cancer cells with minimal off-target effects. The following tables summarize the quantitative data on the T cell response from clinical trials of Tertomotide and other hTERT-targeting vaccines.

Table 1: Tertomotide (GV1001) - T Cell Response Data

Clinical Trial PhaseCancer TypeNumber of PatientsKey T Cell Response DataReference
Phase I/IIPancreatic & Non-Small Cell Lung CancerNot Specified>50% of patients showed GV1001-specific T-cell responses.[4]
Phase I/IINon-Small Cell Lung Cancer2613 of 24 evaluable patients (54%) developed GV1001-specific T-cell responses. Cloned CD4+ T cells displayed a Th1 cytokine profile.[1]
Phase IIMetastatic Colorectal Cancer25 (for T-cell proliferation)28% of patients showed GV1001-specific T-cell proliferation.[6]
Not SpecifiedVarious CancersNot SpecifiedUp to 80% of vaccinated patients stimulated robust CD4+ T cell responses.[2][3]

Table 2: Alternative hTERT-Targeting Vaccines - T Cell Response Data

Vaccine NameClinical Trial PhaseCancer Type(s)Number of PatientsKey T Cell Response DataReference
UV1 Phase I/IIaMalignant Melanoma, NSCLC, Prostate Cancer5278.4% of treated patients mounted a measurable vaccine-induced T cell response. The response was characterized by polyfunctional CD4+ T cells producing IFN-γ and TNF-α.[7]
Vx-001 Phase IIAdvanced NSCLCNot SpecifiedA specific immune response to the hTERT vaccine was observed in 66% of patients.[8]
hTERT:540-548 peptide Not SpecifiedMetastatic Cancers147 of 13 evaluable patients (54%) showed peptide-reactive T lymphocytes after immunization.[9]

Experimental Protocols for Validating T Cell Specificity

The specificity of the T cell response to hTERT peptide vaccines is primarily assessed using in vitro assays that measure the activation and function of T cells upon encountering the specific hTERT peptide. The most common methods are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of hTERT vaccine trials, it is typically used to measure the number of T cells that secrete interferon-gamma (IFN-γ) in response to stimulation with the hTERT peptide.

Methodology Overview:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from the vaccinated patient are added to the wells.

  • Stimulation: The cells are stimulated with the hTERT peptide (e.g., GV1001). Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).

  • Incubation: The plate is incubated to allow for cytokine secretion. The secreted cytokine is captured by the antibody on the plate surface.

  • Detection: A second, biotinylated antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that is converted by the enzyme into a colored spot. Each spot represents a single cytokine-secreting cell.

  • Analysis: The spots are counted, and the results are expressed as the number of spot-forming units (SFU) per million PBMCs. A positive response is defined as a significant increase in SFU in the peptide-stimulated wells compared to the negative control.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection & Analysis plate_coating Coat 96-well plate with anti-IFN-γ capture antibody blocking Block non-specific binding sites plate_coating->blocking plate_cells Plate PBMCs into wells isolate_pbmcs Isolate PBMCs from patient blood isolate_pbmcs->plate_cells stimulate Stimulate with hTERT peptide (e.g., GV1001) plate_cells->stimulate incubate Incubate to allow cytokine secretion and capture add_detection_ab Add biotinylated anti-IFN-γ detection antibody incubate->add_detection_ab add_enzyme Add streptavidin-enzyme conjugate add_detection_ab->add_enzyme add_substrate Add substrate to visualize spots add_enzyme->add_substrate count_spots Count spots (SFU) add_substrate->count_spots

Figure 1: Workflow of the ELISpot assay for detecting hTERT-specific T cells.
Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the multiparametric analysis of individual cells. It can identify the phenotype of the responding T cells (e.g., CD4+ or CD8+) and simultaneously measure the production of multiple cytokines (e.g., IFN-γ, TNF-α).

Methodology Overview:

  • Cell Stimulation: PBMCs are stimulated in vitro with the hTERT peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify different T cell subsets.

  • Fixation and Permeabilization: The cells are treated with reagents to fix them and permeabilize their membranes.

  • Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) are added.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument detects the fluorescence signals from each cell, allowing for the quantification of the percentage of T cells that are producing specific cytokines in response to the hTERT peptide.

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis isolate_pbmcs Isolate PBMCs stimulate Stimulate with hTERT peptide + Brefeldin A isolate_pbmcs->stimulate surface_stain Stain for surface markers (e.g., CD4, CD8) fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) fix_perm->intracellular_stain flow_cytometry Acquire data on a flow cytometer gating Gate on T cell subsets flow_cytometry->gating quantify Quantify percentage of cytokine-producing cells gating->quantify

Figure 2: Workflow of the Intracellular Cytokine Staining (ICS) assay.

Signaling Pathway for T Cell Activation by Tertomotide

Tertomotide, as a peptide vaccine, induces a T cell response through the classical antigen presentation pathway.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell cluster_effector Effector Functions tertomotide Tertomotide (hTERT peptide) uptake Uptake and processing tertomotide->uptake mhc_presentation Presentation on MHC class II uptake->mhc_presentation tcr T Cell Receptor (TCR) mhc_presentation->tcr TCR recognizes hTERT peptide-MHC complex activation Activation & Proliferation tcr->activation costimulation Co-stimulation (CD28/B7) costimulation->activation cytokine_release Cytokine Release (e.g., IFN-γ, TNF-α) activation->cytokine_release cd8_activation Activation of CD8+ Cytotoxic T Cells cytokine_release->cd8_activation Help tumor_killing Killing of hTERT-expressing tumor cells cd8_activation->tumor_killing

Figure 3: Signaling pathway of Tertomotide-induced T cell activation.

Conclusion

Tertomotide has demonstrated the ability to induce hTERT-specific T cell responses in a significant portion of vaccinated cancer patients. The quantitative data from early to mid-phase clinical trials suggest a response rate generally above 50%, with the induced T cells exhibiting a Th1-dominant, polyfunctional profile. When compared to other hTERT-targeting vaccines like UV1, the overall immune response rates appear to be in a similar range, although direct comparative studies are lacking. The specificity of these T cell responses is rigorously validated through established immunological assays such as ELISpot and ICS, providing confidence in the targeted nature of the induced anti-tumor immunity. Further large-scale, comparative clinical trials will be instrumental in definitively establishing the relative efficacy of Tertomotide in the landscape of cancer immunotherapies.

References

Decoding T-Cell Responses: A Comparative Guide to the Cross-Reactivity of GV1001-Specific T Cells with Other hTERT Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OSLO, Norway – December 7, 2025 – A comprehensive analysis of the cancer vaccine GV1001 reveals that its induced T-cell response extends beyond the vaccine's specific epitope, demonstrating significant cross-reactivity with other epitopes of the human telomerase reverse transcriptase (hTERT) protein. This phenomenon, known as intramolecular epitope spreading, is a key indicator of a robust and potentially more effective anti-tumor immune response. This guide provides a detailed comparison of the cross-reactive T-cell responses, supported by experimental data, for researchers, scientists, and drug development professionals in the field of cancer immunotherapy.

GV1001 is a 16-amino acid peptide derived from the hTERT protein (hTERT 611-626: EARPALLTSRLRFIPK), a tumor-associated antigen overexpressed in the majority of human cancers.[1][2] The vaccine is designed to stimulate both CD4+ and CD8+ T-cell responses, crucial for orchestrating and executing an anti-tumor attack.[3][4] Seminal research has shown that in patients exhibiting clinical responses to GV1001 vaccination, the induced T cells recognize and react to other hTERT epitopes not present in the vaccine itself.[4][5] This broadened immune response is believed to be critical for overcoming tumor immune escape mechanisms and achieving long-term tumor control.[5]

Comparative Analysis of T-Cell Cross-Reactivity

The following table summarizes the quantitative data on the cross-reactivity of T cells from a clinically responding lung cancer patient vaccinated with GV1001. The data, derived from T-cell proliferation and IFN-γ ELISpot assays, compares the response to GV1001 with the response to other hTERT-derived peptides.

hTERT Epitope (Amino Acid Position)Peptide SequenceT-Cell Proliferation (Counts Per Minute - cpm)[5]IFN-γ Secretion (Spots per 10^5 T cells)[5]
GV1001 (611-626) EARPALLTSRLRFIPK ~18,000 ~140
hTERT (613-621)RPALLTSRL~2,000~20
hTERT (660-689)LLRVYLREVQAGYTRVLQLLPQW~25,000 ~270

Table 1: Quantitative comparison of T-cell responses to GV1001 and other hTERT epitopes. Data is sourced from a study by Inderberg-Suso et al. (2012) and represents the response of T cells from a lung cancer patient with complete remission following GV1001 vaccination.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to stimulation with a specific antigen.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples by Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: 2 x 10^5 PBMCs were plated in 96-well round-bottom plates. hTERT peptides (GV1001, hTERT 613-621, or hTERT 660-689) were added at a final concentration of 10 µg/mL.

  • Incubation: The plates were incubated for 5 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: On day 5, 1 µCi of [3H]-thymidine was added to each well. The plates were incubated for an additional 18 hours. The incorporation of [3H]-thymidine, which is proportional to cell proliferation, was measured using a liquid scintillation counter. The results are expressed in counts per minute (cpm).[5]

IFN-γ ELISpot Assay

This assay quantifies the number of T cells secreting IFN-γ, a key cytokine in the anti-tumor immune response, upon antigen stimulation.

  • Plate Coating: 96-well ELISpot plates were coated with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation: The plates were washed and blocked. 1 x 10^5 T cells were added to each well along with autologous PBMCs as antigen-presenting cells. hTERT peptides were added at a final concentration of 10 µg/mL.

  • Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Detection: The plates were washed, and a biotinylated anti-human IFN-γ detection antibody was added, followed by streptavidin-alkaline phosphatase.

  • Spot Development: A substrate was added to develop colored spots, where each spot represents a single IFN-γ-secreting T cell.

  • Analysis: The spots were counted using an automated ELISpot reader. The results are expressed as the number of spots per 10^5 T cells.[5]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the immunological concept of intramolecular epitope spreading.

experimental_workflow cluster_patient Patient cluster_sample Sample Processing cluster_assays Immunoassays cluster_analysis Data Analysis patient GV1001 Vaccinated Cancer Patient blood Blood Sample Collection patient->blood pbmc PBMC Isolation (Ficoll-Paque) blood->pbmc stimulate T-Cell Stimulation (hTERT Peptides) pbmc->stimulate prolif T-Cell Proliferation Assay ([3H]-Thymidine Incorporation) stimulate->prolif elispot IFN-γ ELISpot Assay stimulate->elispot data Quantification of T-Cell Response (cpm and spot count) prolif->data elispot->data compare Comparative Analysis of Cross-Reactivity data->compare epitope_spreading cluster_vaccination Vaccination & Initial Response cluster_tumor Tumor Microenvironment cluster_spreading Epitope Spreading gv1001 GV1001 Vaccine (hTERT 611-626) apc1 Antigen Presenting Cell (APC) gv1001->apc1 uptake & presentation tcell1 GV1001-Specific T-Cell apc1->tcell1 activation tumor Tumor Cell (expressing hTERT) tcell1->tumor tumor attack tcell1->tumor apc2 APC tumor->apc2 htert_protein hTERT Protein tumor->htert_protein release upon cell death epitopes Multiple hTERT Epitopes apc2->epitopes presentation of new epitopes tcell2 Cross-Reactive T-Cells (recognizing other hTERT epitopes) apc2->tcell2 htert_protein->apc2 uptake & processing epitopes->tcell2 activation

References

A Comparative Guide to hTERT Peptide Vaccines: Tertomotide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the enzyme telomerase. While typically silenced in most normal adult cells, hTERT is reactivated in approximately 85-90% of cancer cells, playing a crucial role in enabling their replicative immortality. This tumor-associated expression profile makes hTERT a near-universal and attractive target for cancer immunotherapy. Peptide vaccines derived from hTERT aim to stimulate a patient's immune system to recognize and eliminate cancer cells expressing this protein.

This guide provides an objective comparison of Tertomotide hydrochloride (GV1001), a well-studied hTERT peptide vaccine, with other notable hTERT peptide-based vaccines that have undergone clinical evaluation. The comparison focuses on vaccine composition, immunogenicity, clinical efficacy, and the experimental protocols used to generate these data.

Mechanism of Action: Eliciting an Anti-Tumor Immune Response

hTERT peptide vaccines work by introducing specific fragments of the hTERT protein to the immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present these peptides on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules. This presentation activates CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. The activated T cells can then identify and destroy tumor cells that display the same hTERT fragments on their surface.

G cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation & Proliferation cluster_3 Tumor Cell Elimination VACCINE hTERT Peptide Vaccine (e.g., Tertomotide) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) VACCINE->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents Peptide MHC_I MHC Class I APC->MHC_I Presents Peptide CD4 CD4+ T Helper Cell MHC_II->CD4 Activates CD8 CD8+ Cytotoxic T Cell (CTL) MHC_I->CD8 Activates CD4->CD8 Provides Help TUMOR hTERT-expressing Tumor Cell CD8->TUMOR Recognizes & Kills

Caption: General signaling pathway for hTERT peptide vaccine-induced anti-tumor immunity.

Comparison of Vaccine Composition

hTERT peptide vaccines vary significantly in their composition, from single peptides to multi-peptide cocktails, and the inclusion of different adjuvants to boost the immune response.

Vaccine Peptide Composition Adjuvant(s) Notes
Tertomotide (GV1001) A single 16-amino acid long peptide (hTERT 611-626: EARPALLTSRLRFIPK).[1][2]Granulocyte-macrophage colony-stimulating factor (GM-CSF) is often used.Designed to bind promiscuously to multiple HLA class II molecules and contains nested HLA class I epitopes.[2]
GX301 A multi-peptide formula with four hTERT peptides: 540-548, 611-626, 672-686, and 766-780.[3][4]Montanide ISA-51 and Imiquimod (a TLR-7 agonist).[3][4][5]The multi-peptide approach aims to increase immunogenicity across a wider patient population with diverse HLA types.[6][7]
UV1 A multi-peptide formula with three synthetic long peptides from the hTERT active site.[3][8]GM-CSF.[3]The long peptides are designed to be processed by APCs to elicit both CD4+ and CD8+ T-cell responses.[9]
Vx-001 A single, optimized cryptic peptide (TERT572Y) for initial injections, followed by the native TERT572 peptide.[1]Montanide ISA-51.Targets an HLA-A*0201 restricted epitope.[1]
UCPVax Two "universal cancer peptides" derived from hTERT (UCP2 and UCP4) designed to stimulate CD4+ helper T cells.Montanide ISA 51 VG.Focuses on generating a strong CD4+ T-helper 1 (TH1) response.
V934/V935 Not a peptide vaccine, but a related prime-boost strategy. V934 is a DNA plasmid and V935 is an adenoviral vector, both expressing a modified hTERT protein.[10]Electroporation is used to deliver the V934 DNA plasmid.Aims to generate a broad and robust T-cell response against the full-length protein.[10]

Comparative Immunogenicity

The ability of a vaccine to induce a measurable and specific immune response is a critical performance indicator.

Vaccine Trial Phase (Cancer Type) Immune Response Rate Nature of Immune Response
Tertomotide (GV1001) Phase I/II (NSCLC)54% - 80% of patients showed a GV1001-specific T-cell response.[2]Induces both CD4+ and CD8+ T-cell responses.[11]
Phase II (Colorectal)28% showed antigen-specific T-cell proliferation. No positive DTH tests observed.[11][12]Lower immunogenicity observed when combined with chemotherapy in this study.[11][12]
GX301 Phase I/II (Prostate, Renal)100% of patients showed evidence of vaccine-specific immunological responses.[5][13]Demonstrated activation of both CD4+ and CD8+ T cells.[7]
Phase II (Prostate)54% overall immune responder rate; 95% showed at least one vaccine-specific response.[14]Response rate was proportional to the number of immunizations.[14]
UV1 Phase I (Pooled: Melanoma, NSCLC, Prostate)78.4% of patients mounted a measurable vaccine-induced T-cell response.[9][15]Predominantly polyfunctional CD4+ T cells producing IFN-γ and TNF-α. Responses were durable, lasting up to 7.5 years.[9][15]
Phase I (NSCLC)67% of patients developed UV1-specific T-cell responses.[3][8]Dose-dependent response, with the highest dose (700 µg) inducing stronger and earlier responses.[3][8]
Vx-001 Phase II (Advanced Solid Tumors)70% of patients showed a TERT-specific T-cell immune response after six vaccinations.[1]Primarily CD8+ T-cell response.[4]
Phase II (NSCLC)32.7% of patients in the vaccine arm developed a detectable immune response.[16][17]CD8+ cytotoxic T-cell response.[4]
UCPVax Phase IIa (Glioblastoma)83% (without TMZ) and 69% (with TMZ) of patients had detectable TERT-specific CD4+ T cells.[18]Selectively activates CD4+ T cells with a broad HLA-DR restriction.[18][19] 52.7% of patients developed epitope spreading.[18]
V934/V935 Phase I (Solid Tumors)A significant increase in ELISPOT responses against one of three hTERT peptide pools was observed.[2]Cell-mediated immune response.[20]

Comparative Clinical Efficacy

While immunogenicity is essential, the ultimate goal is clinical benefit, such as tumor regression or prolonged survival.

Vaccine Trial Phase (Cancer Type) Key Efficacy Results Correlation with Immune Response
Tertomotide (GV1001) Phase I/II (NSCLC)Objective tumor responses were observed.Correlation suggested between immune response and prolonged survival.[21]
Phase II (Colorectal)DCR: 90.9%; Median PFS: 7.1 months; Median OS: 12.8 months.[12]A trend towards longer PFS was seen in immune responders, but it was not statistically significant.[11]
GX301 Phase I/II (Prostate, Renal)Disease stabilization occurred in 4 patients.Prolonged PFS and OS were observed in patients with a full pattern of immunological responses.[5][13]
UV1 Phase I (NSCLC)Median PFS: 10.7 months; Median OS: 28.2 months. 15 of 17 evaluable patients had stable disease.[8]Immune response was associated with improved OS.[3]
Phase I (Melanoma, with Ipilimumab)Median OS was not reached.[9]Association observed between vaccine-induced immune responses and prolonged survival.[9]
Vx-001 Phase II (Advanced Solid Tumors)DCR: 36% (including one complete and one partial response).[1]Immunologically responding patients had significantly better DCR, PFS (5.2 vs 2.2 mo), and OS (20 vs 10 mo) than non-responders.[1]
Phase IIb (NSCLC)Did not meet primary endpoint of improving OS (14.3 mo vs 11.3 mo for placebo, p=0.86).[4]Patients with a lasting immune response had significantly longer OS compared to non-responders (21.3 vs 13.4 mo).[4]
UCPVax Phase IIa (Glioblastoma)Median OS: 17.9 months.Median OS was significantly improved in patients who developed an epitope spreading response (19.3 vs 12.8 months).[18][22]

Experimental Protocols

The assessment of vaccine performance relies on standardized laboratory procedures to measure immune responses.

Immunomonitoring via ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used in many of these trials to quantify the frequency of cytokine-secreting T cells (e.g., IFN-γ) specific to the vaccine peptides.

General Protocol:

  • Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples via density gradient centrifugation.

  • Plating: A 96-well plate, pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ), is seeded with a known number of PBMCs.

  • Stimulation: Cells are stimulated in vitro with the specific hTERT vaccine peptides. A negative control (no peptide) and a positive control (a general mitogen like PHA or a CMV peptide) are included.

  • Incubation: The plate is incubated for a set period (e.g., 18-24 hours) to allow activated T cells to secrete the cytokine.

  • Detection: Cells are washed away, and a second, biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that precipitates upon enzymatic reaction, forming a visible spot for each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated reader. A positive immune response is defined by a spot count in the peptide-stimulated wells that is significantly higher than in the negative control wells.

G start Isolate PBMCs from Patient Blood plate Seed PBMCs onto Anti-IFNγ Coated Plate start->plate stim Stimulate with: - hTERT Peptide - Negative Control - Positive Control plate->stim incubate Incubate (18-24h) Cytokine Secretion stim->incubate detect Add Detection Ab & Enzyme Conjugate incubate->detect viz Add Substrate (Spot Formation) detect->viz end Count Spots & Analyze Results viz->end

Caption: A simplified workflow of the IFN-γ ELISpot assay for immune monitoring.

Flow Cytometry for T-Cell Characterization

Multiparameter flow cytometry is used to phenotype and assess the function of T cells at a single-cell level.[23][24]

General Protocol:

  • Cell Staining: PBMCs are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, memory markers like CD45RO, CCR7).

  • Intracellular Staining (Optional): For functional analysis, cells are first stimulated with the hTERT peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A). This causes cytokines to accumulate inside the cell. The cells are then fixed, permeabilized, and stained with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Data Acquisition: The stained cells are run through a flow cytometer, where lasers excite the fluorochromes and detectors capture the emitted light.

  • Data Analysis: Software is used to "gate" on specific cell populations (e.g., CD3+CD8+ T cells) and quantify the percentage of cells expressing certain markers or producing specific cytokines in response to the peptide stimulation.

Logical Comparison of Vaccine Strategies

The choice between a single-peptide and a multi-peptide vaccine represents a key strategic difference in hTERT vaccine design.

G cluster_0 Single Peptide Vaccine (e.g., Tertomotide) cluster_1 Multi-Peptide Vaccine (e.g., GX301, UV1) SP_Vax Single hTERT Peptide SP_Focus Focused Immune Response (Potentially High Potency) SP_Vax->SP_Focus SP_Risk Risk of Immune Escape (Tumor downregulates epitope) SP_Vax->SP_Risk SP_HLA Potential HLA Restriction SP_Vax->SP_HLA MP_Vax Multiple hTERT Peptides MP_Broad Broad Immune Response (Multiple Epitopes) MP_Vax->MP_Broad MP_Reduce Reduced Risk of Immune Escape MP_Vax->MP_Reduce MP_Cover Wider HLA Coverage MP_Vax->MP_Cover

Caption: Comparison of single-peptide vs. multi-peptide hTERT vaccine strategies.

Conclusion

The landscape of hTERT peptide vaccines is diverse, with various strategies being employed to generate effective anti-tumor immunity.

  • Tertomotide (GV1001) , as a single long-peptide vaccine, has demonstrated immunogenicity and hints of clinical efficacy, with the benefit of a focused immune response. However, its performance can be inconsistent across different cancer types and in combination with chemotherapy.[11]

  • Multi-peptide vaccines like GX301 and UV1 appear to induce higher and more consistent immune response rates across broader patient populations, likely due to the inclusion of multiple epitopes that can bind to various HLA molecules.[5][7][9] This approach may also reduce the risk of tumor immune escape.

  • Vaccines like Vx-001 and UCPVax are exploring more targeted strategies, focusing on specific HLA-restricted epitopes or aiming to elicit a particular type of T-cell help (CD4+), respectively. Clinical data for Vx-001 suggests that while it can be effective, patient selection may be critical, as its benefit was seen primarily in patients with "cold" or non-immunogenic tumors.[16][17][25]

  • The V934/V935 platform, while not a peptide vaccine, represents an alternative approach using DNA and viral vectors to express the hTERT antigen, which has shown good safety and initial immunogenicity.[2]

Ultimately, the optimal strategy for targeting hTERT may involve multi-peptide or whole-protein approaches to ensure broad epitope coverage and high immunogenicity rates. Furthermore, as seen in trials with UV1, the combination of these vaccines with other immunotherapies, such as checkpoint inhibitors, holds significant promise for enhancing the speed, magnitude, and clinical effectiveness of the anti-tumor immune response.[9][10]

References

In Vitro Efficacy of Tertomotide vs. Small Molecule Telomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Tertomotide (GV1001), a peptide-based telomerase vaccine, and small molecule telomerase inhibitors. The supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows are presented to aid in the understanding and evaluation of these distinct therapeutic approaches targeting telomerase.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of cancer cells, making it a compelling target for anticancer therapies.[1] Strategies to counteract telomerase activity primarily fall into two categories: immunotherapy, such as peptide vaccines, and direct enzymatic inhibition by small molecules. Tertomotide (GV1001) represents the former, designed to elicit an immune response against telomerase-expressing cells.[1][2] In contrast, small molecule inhibitors like BIBR1532 and Imetelstat are designed to directly bind to and inhibit the catalytic activity of the telomerase enzyme.[3][4] This guide will compare the in vitro performance of these approaches based on available experimental data.

Comparison of In Vitro Efficacy

The in vitro efficacy of Tertomotide and small molecule telomerase inhibitors is assessed through different lenses due to their distinct mechanisms of action. Tertomotide's primary in vitro effects are related to its influence on cellular signaling and induction of an immune response, while small molecule inhibitors are evaluated for their direct impact on telomerase activity and consequent effects on cell fate.

Quantitative Data Summary

The following tables summarize the quantitative data for Tertomotide and representative small molecule telomerase inhibitors, BIBR1532 and Imetelstat.

Table 1: In Vitro Efficacy of Tertomotide (GV1001)

ParameterCell LineConcentrationEffectReference
Cell ProliferationA549 (NSCLC)Dose-dependentInhibition of mitogen-stimulated proliferation[5]
Cell InvasionA549 (NSCLC)Dose-dependentInhibition of invasion[5]
VEGF SecretionA549 (NSCLC)Dose-dependentSuppression of mitogen-induced VEGF secretion[5]
Endothelial Cell ProliferationHUVECDose-dependentInhibition of VEGF-A-stimulated proliferation[5]
Endothelial Cell MigrationHUVECDose-dependentInhibition of VEGF-A-stimulated migration[5]

Table 2: In Vitro Efficacy of Small Molecule Telomerase Inhibitors

InhibitorParameterCell LineIC50EffectReference
BIBR1532 Telomerase ActivityHeLa93 nMInhibition of telomerase[6]
Cell ViabilityMCF-7 (Breast Cancer)34.59 µM (48h)Induction of apoptosis, G2/M phase accumulation[7]
Cell ViabilityBreast Cancer Stem Cells29.91 µM (48h)Induction of apoptosis, G2/M phase accumulation[7]
Cell ViabilityFOSCC25, 50, 100 µMDecreased cell viability[3]
Imetelstat Telomerase ActivityCell-free assays0.5–10.0 nMCompetitive inhibition of telomerase[8]
hTERT ExpressionHEL (MPN)Dose- and time-dependentReduction of hTERT RNA expression[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method for detecting and quantifying telomerase activity.[9][10]

Principle: The assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic DNA primer (TS primer). Second, the extended products are amplified by PCR.[9][10]

Detailed Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 or CHAPS lysis buffer).[11]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Telomerase Extension Reaction:

    • Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell lysate.

    • To test an inhibitor, add the compound at various concentrations to the reaction mix.

    • Include a no-inhibitor control and a heat-inactivated lysate control.

    • Incubate the reaction at 30°C for 10-30 minutes to allow for telomerase-mediated extension of the TS primer.[12]

  • PCR Amplification:

    • Add a reverse primer (e.g., ACX primer) and Taq polymerase to the reaction mix.[12]

    • Perform PCR with cycles of denaturation, annealing, and extension. For example: 94°C for 30s, 60°C for 30s, and 27 cycles.[12]

  • Detection and Analysis:

    • Analyze the PCR products on a polyacrylamide or high-resolution agarose (B213101) gel.

    • Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide).

    • Telomerase activity is indicated by a characteristic ladder of bands with 6 base-pair increments.

    • Quantify the band intensities to determine the relative telomerase activity and calculate the IC50 value for the inhibitor.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Detailed Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., Tertomotide or a small molecule inhibitor) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[14]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay identifies senescent cells in culture based on the expression of a specific β-galactosidase enzyme active at pH 6.0.[16][17][18]

Principle: Senescent cells express a β-galactosidase that can be detected by its ability to cleave the substrate X-gal, producing a blue-colored product.[16]

Detailed Methodology:

  • Cell Fixation:

  • Staining:

    • Wash the cells again with PBS.

    • Add the SA-β-gal staining solution, which contains X-gal, potassium ferrocyanide, potassium ferricyanide, and other salts at pH 6.0.[17][19]

    • Incubate the cells at 37°C (without CO2) for several hours to overnight, protected from light.[16][19]

  • Visualization:

    • Observe the cells under a light microscope and count the number of blue-stained (senescent) cells.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for Tertomotide and small molecule telomerase inhibitors.

Tertomotide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tertomotide Tertomotide (GV1001) VEGFR2 VEGFR-2 Tertomotide->VEGFR2 Inhibits VEGF/VEGFR-2 Signaling FAK FAK VEGFR2->FAK AKT AKT VEGFR2->AKT Src Src FAK->Src MEK MEK Src->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) ERK->Angiogenesis AKT->Angiogenesis Small_Molecule_Inhibitor_Pathway cluster_downstream Downstream Effects BIBR1532 BIBR1532 hTERT hTERT (Catalytic Subunit) BIBR1532->hTERT Direct Inhibition Imetelstat Imetelstat hTR hTR (RNA Component) Imetelstat->hTR Binds to RNA template TelomereShortening Telomere Shortening p21 p21 up-regulation TelomereShortening->p21 Apoptosis Apoptosis TelomereShortening->Apoptosis Senescence Senescence TelomereShortening->Senescence CellCycleArrest Cell Cycle Arrest TelomereShortening->CellCycleArrest Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with Tertomotide or Small Molecule Inhibitor start->treatment TRAP TRAP Assay (Telomerase Activity) treatment->TRAP MTT MTT Assay (Cell Viability) treatment->MTT Senescence β-gal Staining (Senescence) treatment->Senescence analysis Data Analysis (IC50, % Inhibition, etc.) TRAP->analysis MTT->analysis Senescence->analysis

References

Synergistic Potential of Tertomotide Hydrochloride and PD-1 Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of therapeutic cancer vaccines with immune checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the in vitro effects of Tertomotide hydrochloride (GV1001), a telomerase-based peptide vaccine, and Programmed Death-1 (PD-1) inhibitors, highlighting their potential for synergistic activity. While direct in vitro studies on their combined use are limited, this document compiles available data on their individual effects on key immunological parameters and outlines the mechanistic rationale for their synergy.

Mechanisms of Action: A Two-Pronged Assault on Cancer

This compound and PD-1 inhibitors employ distinct yet complementary mechanisms to bolster the immune response against cancer cells.

This compound (GV1001) is a peptide vaccine derived from the human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of cancer cells.[1][2] By presenting this hTERT peptide to the immune system, Tertomotide stimulates a targeted response against telomerase-expressing tumor cells.[1][2] This process primarily involves the activation and proliferation of tumor-specific CD4+ and CD8+ T-cells, which are crucial for recognizing and eliminating cancer cells.[2][3]

PD-1 inhibitors , on the other hand, work by disrupting a key mechanism of immune evasion utilized by cancer cells. PD-1 is a checkpoint receptor expressed on activated T-cells that, upon binding to its ligand PD-L1 on tumor cells, delivers an inhibitory signal that dampens the T-cell response.[4] PD-1 inhibitors are monoclonal antibodies that block this interaction, thereby "releasing the brakes" on the immune system and allowing T-cells to effectively attack tumor cells.[4]

In Vitro Evidence of Immunomodulation

While direct in vitro studies combining Tertomotide and PD-1 inhibitors are not yet widely published, individual studies on each agent provide a strong basis for predicting their synergistic potential. The following tables summarize the expected in vitro effects of each agent on T-cell activation, cytokine release, and cytotoxicity.

T-Cell Activation and Proliferation

A critical step in generating an effective anti-tumor immune response is the activation and expansion of tumor-specific T-cells.

In Vitro AssayThis compound (GV1001)PD-1 InhibitorsRationale for Synergy
T-Cell Proliferation Induces proliferation of T-cells, as evidenced by increased cell division in CFSE-based assays.[1]Enhances the proliferation of antigen-specific T-cells by blocking inhibitory signals.Tertomotide initiates the expansion of tumor-specific T-cells, and PD-1 inhibitors can sustain and amplify this proliferation by preventing their exhaustion.
Upregulation of Activation Markers (e.g., CD69, CD25) Expected to increase the expression of early and late T-cell activation markers.Increases the expression of activation markers on T-cells following antigen encounter.The combination could lead to a larger and more sustained population of activated T-cells.

Quantitative data for Tertomotide's effect on T-cell activation markers from publicly available literature is limited. The provided information is based on its known mechanism of action.

Cytokine Release

The profile of cytokines released by activated T-cells is indicative of the nature and quality of the immune response. A Th1-polarized response, characterized by the secretion of IFN-γ and TNF-α, is generally associated with effective anti-tumor immunity.

In Vitro AssayThis compound (GV1001)PD-1 InhibitorsRationale for Synergy
Interferon-gamma (IFN-γ) Secretion Induces a Th1-biased immune response with high IFN-γ to IL-10 ratios.[5]Potentiates IFN-γ secretion from T-cells by overcoming PD-1 mediated suppression.The combination is expected to significantly increase the levels of IFN-γ in the tumor microenvironment, enhancing anti-tumor effects.
Tumor Necrosis Factor-alpha (TNF-α) Secretion Expected to increase TNF-α production as part of the Th1 response.Enhances TNF-α production by activated T-cells.Synergistic production of TNF-α can contribute to direct tumor cell killing and inflammation within the tumor.
Interleukin-2 (IL-2) Secretion Likely increases IL-2 production to support T-cell proliferation.Promotes IL-2 secretion, a key cytokine for T-cell survival and expansion.Enhanced IL-2 levels would further support the proliferation and effector function of the T-cell population expanded by Tertomotide.

Specific concentrations of cytokines released in response to Tertomotide in vitro are not consistently reported in the available literature.

Cytotoxic T-Lymphocyte (CTL) Activity

The ultimate goal of cancer immunotherapy is the effective killing of tumor cells by cytotoxic T-lymphocytes.

In Vitro AssayThis compound (GV1001)PD-1 InhibitorsRationale for Synergy
Tumor Cell Lysis Generates hTERT-specific CTLs capable of lysing tumor cells expressing telomerase.[2]Restores and enhances the cytotoxic function of exhausted tumor-infiltrating lymphocytes.Tertomotide can generate a pool of tumor-specific CTLs, while PD-1 inhibitors can ensure these CTLs remain active and effective at killing tumor cells within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

The interplay between this compound and PD-1 inhibitors can be visualized through their impact on key signaling pathways and the experimental workflows used to assess their efficacy.

G Synergistic Mechanism of Action cluster_0 This compound (Vaccine) cluster_1 PD-1 Inhibitor (Checkpoint Blockade) Tertomotide Tertomotide APC Antigen Presenting Cell (APC) Tertomotide->APC Uptake & Presentation CD4_T_Cell CD4+ Helper T-Cell APC->CD4_T_Cell Activation CD8_T_Cell CD8+ Cytotoxic T-Cell CD4_T_Cell->CD8_T_Cell Help & Activation Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Tumor Cell Killing PD1 PD-1 PD1_Inhibitor PD1_Inhibitor PD1_Inhibitor->PD1 Blockade PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Caption: Synergistic anti-tumor immunity.

The above diagram illustrates the proposed synergistic mechanism. Tertomotide initiates the activation of tumor-specific T-cells, while PD-1 inhibitors block the immunosuppressive signals from tumor cells, leading to enhanced tumor cell destruction.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate assessment of immunomodulatory agents.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the proliferation of T-cells in response to stimulation.

G CFSE T-Cell Proliferation Assay Workflow Isolate_PBMCs Isolate PBMCs from blood Label_CFSE Label PBMCs with CFSE dye Isolate_PBMCs->Label_CFSE Stimulate Stimulate with Tertomotide +/- PD-1 inhibitor Label_CFSE->Stimulate Culture Culture for 4-6 days Stimulate->Culture Analyze Analyze CFSE dilution by flow cytometry Culture->Analyze

Caption: T-cell proliferation analysis workflow.

Methodology:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using density gradient centrifugation.

  • CFSE Labeling: Isolated PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.

  • Stimulation: CFSE-labeled PBMCs are cultured in the presence of this compound at various concentrations. For combination studies, a PD-1 inhibitor is added to the culture. Control groups include unstimulated cells and cells stimulated with a positive control (e.g., phytohemagglutinin).

  • Incubation: The cells are incubated for 4 to 6 days to allow for T-cell proliferation.

  • Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cell population is analyzed by flow cytometry. A decrease in CFSE intensity indicates cell division, and the percentage of proliferating cells and the proliferation index can be calculated.

Cytokine Release Assay (ELISA or Multiplex Assay)

This assay measures the levels of cytokines secreted by T-cells upon stimulation.

G Cytokine Release Assay Workflow Isolate_PBMCs Isolate PBMCs Stimulate Stimulate with Tertomotide +/- PD-1 inhibitor Isolate_PBMCs->Stimulate Culture Culture for 24-72 hours Stimulate->Culture Collect_Supernatant Collect culture supernatant Culture->Collect_Supernatant Measure_Cytokines Measure cytokine levels (e.g., ELISA) Collect_Supernatant->Measure_Cytokines

Caption: Workflow for cytokine secretion analysis.

Methodology:

  • Isolate PBMCs: As described in the proliferation assay.

  • Stimulation: PBMCs are cultured with this compound with or without a PD-1 inhibitor for 24 to 72 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

Cytotoxic T-Lymphocyte (CTL) Killing Assay

This assay assesses the ability of stimulated T-cells to kill tumor target cells.

G CTL Killing Assay Workflow Generate_CTLs Generate Tertomotide-specific CTLs in vitro Co-culture Co-culture CTLs and target cells at various E:T ratios Generate_CTLs->Co-culture Label_Targets Label target tumor cells (e.g., with Calcein-AM) Label_Targets->Co-culture Measure_Lysis Measure target cell lysis (e.g., fluorescence release) Co-culture->Measure_Lysis

Caption: Workflow for assessing CTL cytotoxicity.

Methodology:

  • Generation of Effector CTLs: PBMCs are stimulated with this compound for several days to generate hTERT-specific CTLs.

  • Target Cell Preparation: A tumor cell line that expresses hTERT is used as the target. The target cells are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: The effector CTLs are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for a defined period (typically 4-6 hours).

  • Measurement of Cell Lysis: The release of the fluorescent dye or radioactive isotope from the lysed target cells into the supernatant is measured. The percentage of specific lysis is calculated to quantify the cytotoxic activity of the CTLs.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound can induce a tumor-specific T-cell response characterized by T-cell proliferation and a Th1 cytokine profile. PD-1 inhibitors, by blocking a key negative regulatory pathway, are known to enhance these very same anti-tumor T-cell functions. Therefore, the combination of this compound and a PD-1 inhibitor holds significant promise for a synergistic anti-cancer effect. Tertomotide can increase the number of tumor-reactive T-cells, while the PD-1 inhibitor can ensure these T-cells are functionally competent to eliminate tumor cells.

Future in vitro studies should focus on directly evaluating this combination in co-culture systems to quantify the synergistic effects on T-cell proliferation, cytokine production, and tumor cell killing. Such studies will be instrumental in optimizing dosing and scheduling for future clinical trials and ultimately improving patient outcomes.

References

A Comparative Analysis of GV1001 and Other Cancer Immunotherapy Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment has been revolutionized by the advent of immunotherapy, which harnesses the body's own immune system to fight malignancies. Among the diverse strategies, the telomerase-derived peptide vaccine GV1001 presents a multifaceted approach. This guide provides a comparative analysis of GV1001 against other leading cancer immunotherapy modalities, namely immune checkpoint inhibitors, chimeric antigen receptor (CAR)-T cell therapy, and other cancer vaccines. The comparison is based on available experimental data to offer an objective overview for research and drug development professionals.

Overview of GV1001

GV1001 is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT), a protein highly expressed in the vast majority of cancer cells but minimally in most normal adult tissues. Initially developed as a cancer vaccine, GV1001 is designed to elicit both CD4+ T helper and CD8+ cytotoxic T lymphocyte (CTL) responses against telomerase-expressing tumor cells.[1] Beyond its role as a vaccine, preclinical and clinical studies have revealed that GV1001 possesses other biological functions, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] Furthermore, it has been shown to act as a cell-penetrating peptide (CPP) by interacting with extracellular heat shock proteins 90 (eHSP90) and 70 (eHSP70), facilitating the delivery of molecular cargo into cells.[4] More recently, GV1001 has been identified as a ligand for the gonadotropin-releasing hormone receptor (GnRHR), suggesting a direct anti-cancer effect through this pathway in certain cancers like prostate cancer.[5][6][7][8]

Comparative Data on Clinical Efficacy

The following tables summarize key quantitative data from clinical trials of GV1001 and other prominent cancer immunotherapies. It is important to note that direct head-to-head comparisons are limited, and trial populations and designs may vary significantly.

Table 1: GV1001 Clinical Trial Data

Cancer TypeTreatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Advanced Pancreatic Cancer (eotaxin-high)GV1001 + Gemcitabine/Capecitabine11.3 months7.3 monthsNot Reported[9]
Advanced Pancreatic CancerGemcitabine/Capecitabine alone7.5 months4.5 monthsNot Reported[9]
Advanced Pancreatic CancerGV1001 (sequential) + Gemcitabine/Capecitabine6.9 months4.54 months8.6%[10]
Advanced Pancreatic CancerGV1001 (concurrent) + Gemcitabine/Capecitabine8.4 monthsNot ReportedNot Reported[10]
Advanced Pancreatic CancerGemcitabine/Capecitabine alone7.9 months6.35 months17.6%[10]
Stage III NSCLC (immune responders)GV1001 post-chemoradiotherapyNot Reported371 daysNot Reported[11]
Stage III NSCLC (non-responders)GV1001 post-chemoradiotherapyNot Reported182 daysNot Reported[11]

Table 2: Immune Checkpoint Inhibitor Clinical Trial Data

Cancer TypeTreatmentMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Advanced MelanomaPembrolizumab32.7 months9.4 months42%[12][13]
Advanced MelanomaIpilimumab15.9 months3.8 months17%[12][13]
Unresectable Hepatocellular CarcinomaAtezolizumab + Bevacizumab19.2 months6.9 months30%[14][15]
Unresectable Hepatocellular CarcinomaSorafenib13.4 months4.3 months11%[14]

Table 3: CAR-T Cell Therapy Clinical Trial Data

Cancer TypeTreatmentMedian Overall Survival (OS)Event-Free Survival (EFS) / Relapse-Free Survival (RFS)Overall Remission RateReference
Relapsed/Refractory Pediatric ALLTisagenlecleucelNot Reached (at 38.8 months)44% (at 3 years)82%[16][17]
Relapsed/Refractory Large B-Cell LymphomaAxicabtagene CiloleucelNot Reached (at 47.2 months)41.8% (at 4 years)Not Reported[3][8][18]
Relapsed/Refractory Large B-Cell LymphomaStandard of Care31.1 months24.4% (at 4 years)Not Reported[3][8][18]

Table 4: Other Cancer Vaccine Clinical Trial Data

Cancer TypeTreatmentMedian Overall Survival (OS)3-Year Survival RateObjective Response Rate (ORR)Reference
Metastatic Castration-Resistant Prostate CancerSipuleucel-T25.8 months31.7%Not Reported[19]
Metastatic Castration-Resistant Prostate CancerPlacebo21.7 months23.0%Not Reported[19]

Mechanisms of Action: A Visual Comparison

To illustrate the distinct and overlapping pathways of these immunotherapies, the following diagrams are provided in DOT language for use with Graphviz.

GV1001's Multifaceted Signaling Pathways

GV1001_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular GV1001 GV1001 eHSP eHSP90/70 GV1001->eHSP binds GnRHR GnRHR GV1001->GnRHR binds APC Antigen Presenting Cell (e.g., Dendritic Cell) GV1001->APC uptake Anti_Inflammatory Anti-inflammatory Effects (↓p38 MAPK, ↓NF-κB) eHSP->Anti_Inflammatory facilitates entry & signaling Anti_Apoptotic Anti-apoptotic Effects eHSP->Anti_Apoptotic Antioxidant Antioxidant Effects (↓ROS) eHSP->Antioxidant Direct_Anticancer Direct Anticancer Effects (↓Proliferation, ↓Migration) GnRHR->Direct_Anticancer T_Cell_Activation T-Cell Priming & Activation APC->T_Cell_Activation CD4_T_Cell CD4+ T-Cell T_Cell_Activation->CD4_T_Cell CD8_T_Cell CD8+ T-Cell (CTL) T_Cell_Activation->CD8_T_Cell

Caption: Multifaceted mechanisms of GV1001.

Immune Checkpoint Inhibitor (Anti-PD-1) Mechanism

ICI_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_outcome Outcome Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell T-Cell PD1 PD-1 PDL1->PD1 binds T_Cell_Inactivation T-Cell Inactivation (Tumor Evasion) PD1->T_Cell_Inactivation T_Cell_Activation T-Cell Activation (Tumor Cell Killing) PD1->T_Cell_Activation Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 blocks binding CART_Workflow cluster_process CAR-T Cell Production cluster_treatment Patient Treatment Leukapheresis 1. T-Cell Collection (Leukapheresis) Transduction 2. Genetic Modification (Viral Vector) Leukapheresis->Transduction Expansion 3. Ex Vivo Expansion Transduction->Expansion Infusion 5. CAR-T Cell Infusion Expansion->Infusion Lymphodepletion 4. Lymphodepleting Chemotherapy Lymphodepletion->Infusion Tumor_Attack 6. Tumor Recognition & Destruction Infusion->Tumor_Attack

References

Tertomotide: A Comparative Guide to its Neuroprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Tertomotide (also known as GV1001), a novel peptide-based therapeutic, against established alternatives in validated preclinical models of neurodegenerative diseases. The data presented is compiled from peer-reviewed studies to facilitate an informed evaluation of Tertomotide's potential.

Executive Summary

Tertomotide, a 16-amino acid peptide fragment of the human telomerase reverse transcriptase (hTERT), has demonstrated significant neuroprotective properties in various preclinical models. Originally developed as an anti-cancer vaccine candidate, its therapeutic potential has expanded to neurodegenerative disorders, most notably Alzheimer's disease and ischemic stroke. This guide will delve into the experimental data supporting these claims, comparing its efficacy with standard-of-care treatments like Donepezil (B133215) and Memantine for Alzheimer's disease models, and the free-radical scavenger Edaravone (B1671096) in a stroke model.

Alzheimer's Disease Models: Tertomotide vs. Donepezil and Memantine

The triple-transgenic (3xTg-AD) mouse model, which develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau (p-tau), is a cornerstone for evaluating Alzheimer's disease therapeutics.

Quantitative Data Summary
Biomarker/OutcomeTertomotide (GV1001)DonepezilMemantine
Aβ Levels Decreased Aβ42 levels in the hippocampus[1][2][3].Significantly reduced brain tissue soluble Aβ(1-40) and Aβ(1-42)[4].Significantly reduced levels of insoluble Aβ, Aβ dodecamers, prefibrillar soluble oligomers, and fibrillar oligomers[5]. Significantly lower levels of soluble Aβ1–40 and Aβ1–42[5].
p-tau Levels Decreased p-tau levels (ptauS202, T205) in the hippocampus[1].No significant effect on p-tau levels in one study[6].Significantly lower levels of tau phosphorylated at residues 212/214, 199/202, and 231[5].
Cognitive Function Significantly improved memory and cognition in the Morris water maze, Y-maze, and passive avoidance test[1].Enhanced the ability to sustain attention[7].Restored cognition and significantly improved performance in the Morris water maze[5].
Hippocampal Volume Restored hippocampal volume[1].Information not available in the reviewed studies.Information not available in the reviewed studies.
Survival Significantly increased survival[1].Information not available in the reviewed studies.Information not available in the reviewed studies.
Experimental Protocols

Tertomotide (GV1001) in 3xTg-AD Mice: [1][2][3]

  • Animal Model: Old 3xTg-AD mice.

  • Dosing and Administration: 1 mg/kg administered subcutaneously (s.c.) three times a week.

  • Treatment Duration: Long-term, until the endpoint for sacrifice.

  • Key Analyses:

    • Behavioral: Morris water maze, Y-maze, and passive avoidance test to assess memory and cognition.

    • Biochemical: Analysis of β-secretase (BACE), Aβ1-42, and phosphorylated tau (p-tau) levels in the brain.

    • Histological: Assessment of hippocampal volume and markers of senescence.

    • Survival Analysis: Monitoring and recording of lifespan.

Donepezil in Alzheimer's Mouse Models: [4][7][8]

  • Animal Models: 3xTg-AD mice and Tg2576 mice.

  • Dosing and Administration: 1 mg/kg intraperitoneally (i.p.) for 10 days in an Aβ1-42 oligomer injection model, and 4 mg/kg in drinking water for 6 months in Tg2576 mice.

  • Key Analyses:

    • Behavioral: 5-choice serial reaction time test for attention.

    • Biochemical: Measurement of soluble Aβ(1-40) and Aβ(1-42) levels.

    • Histological: Quantification of Aβ plaque number and burden, and synapse density.

Memantine in 3xTg-AD Mice: [5][9]

  • Animal Model: 3xTg-AD mice of varying ages (6, 9, and 15 months).

  • Dosing and Administration: 30 mg/kg/day in 2% sucrose (B13894) in water, or 5 mg/kg twice daily by intragastric administration.

  • Treatment Duration: 3 to 4 months.

  • Key Analyses:

    • Behavioral: Morris water maze, step-down passive avoidance, and novel object recognition tests.

    • Biochemical: ELISA for soluble and insoluble Aβ1-40 and Aβ1-42, and Western blot for total and phosphorylated tau.

Ischemic Stroke Model: Tertomotide vs. Edaravone

The transient middle cerebral artery occlusion (MCAO) model in rats is a widely used and clinically relevant model for studying the pathophysiology of ischemic stroke and evaluating neuroprotective agents.

Quantitative Data Summary
Outcome MeasureTertomotide (GV1001)Edaravone
Infarct Volume Significantly smaller ratio of infarct volume on FLAIR compared to lesion volume on DWI[10].Suppressed edema in both the core and penumbra regions[11]. Reduced infarct volume[12].
Neurological Function Exhibited better behavioral functions than the saline-treated rats[10].Ameliorated neurological symptoms[11].
Systemic Inflammation Information not available in the reviewed studies.Reduced plasma levels of pro-inflammatory cytokines/chemokines (e.g., IL-1β, IL-6, TNF-α) and MMP-9[12].
Oxidative Stress Significantly restored free radical levels in OGD/R-injured neural stem cells[10].Potent free radical scavenger; inhibits lipid peroxidation[11][13].
Experimental Protocols

Tertomotide (GV1001) in a Rat Stroke Model: [10]

  • Animal Model: Rats subjected to transient middle cerebral artery occlusion (MCAO).

  • Dosing and Administration: 60 μM/kg administered at the time of reperfusion.

  • Key Analyses:

    • Imaging: Diffusion-weighted imaging (DWI) at 2 hours post-occlusion and fluid-attenuated inversion recovery (FLAIR) MRI at 48 hours to assess infarct volume.

    • Behavioral: Neurobehavioral function analyses.

    • In Vitro Correlates: Oxygen-glucose deprivation/reoxygenation (OGD/R) injury in neural stem cells and cortical neurons to assess cell viability, proliferation, migration, and oxidative stress.

Edaravone in a Rat Stroke Model: [12][14]

  • Animal Model: Adult male Sprague-Dawley rats subjected to 90-minute MCAO followed by reperfusion.

  • Dosing and Administration: Administered twice via tail vein; once after MCAO and once after reperfusion. Another study used a dose of 0.45 mg/kg before reperfusion.

  • Key Analyses:

    • Histological: Measurement of infarct volume and brain swelling at 24 hours.

    • Biochemical: Measurement of plasma levels of pro-inflammatory cytokines (e.g., IL-1β) and matrix metalloproteinase-9 (MMP-9).

    • Molecular: Cytokine array analysis of plasma samples.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental processes discussed, the following diagrams are provided.

Tertomotide_Neuroprotection_Pathway Tertomotide Tertomotide (GV1001) hTERT Mimics hTERT Extra-telomeric Functions Tertomotide->hTERT Mitochondria Mitochondrial Stabilization hTERT->Mitochondria Apoptosis Anti-Apoptotic Effects (Reduced Caspases) hTERT->Apoptosis OxidativeStress Antioxidant Effects (Reduced ROS) hTERT->OxidativeStress Inflammation Anti-Inflammatory Effects (Reduced Pro-inflammatory Cytokines) hTERT->Inflammation Neuroprotection Neuroprotection Mitochondria->Neuroprotection Apoptosis->Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of Tertomotide (GV1001).

Alzheimer_Model_Workflow Model 3xTg-AD Mouse Model Treatment Treatment Administration (Tertomotide, Donepezil, or Memantine) Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Sacrifice and Brain Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA, Western Blot for Aβ and p-tau) Sacrifice->Biochemical Histological Histological Analysis (Plaque Burden, Neuronal Counts) Sacrifice->Histological Data Data Analysis and Comparison Biochemical->Data Histological->Data

Caption: Experimental workflow for Alzheimer's disease mouse model studies.

Stroke_Model_Workflow Model Rat MCAO Stroke Model Occlusion Middle Cerebral Artery Occlusion Model->Occlusion Reperfusion Reperfusion and Treatment (Tertomotide or Edaravone) Occlusion->Reperfusion Imaging Infarct Volume Assessment (MRI) Reperfusion->Imaging Behavioral Neurological Function Tests Reperfusion->Behavioral Biochemical Biochemical Analysis (e.g., Cytokine Levels) Reperfusion->Biochemical Data Data Analysis and Comparison Imaging->Data Behavioral->Data Biochemical->Data

Caption: Experimental workflow for the rat ischemic stroke model studies.

Conclusion

The preclinical data presented in this guide suggests that Tertomotide (GV1001) holds considerable promise as a neuroprotective agent. In the 3xTg-AD mouse model, Tertomotide demonstrated a broad spectrum of effects, not only reducing the hallmark pathologies of Aβ and p-tau but also improving cognitive function, restoring hippocampal volume, and increasing survival. These multifaceted effects appear to compare favorably with the more targeted actions of Donepezil and Memantine. In the rat model of ischemic stroke, Tertomotide significantly reduced infarct volume and improved neurological outcomes, positioning it as a potential therapeutic for acute ischemic events, with a comparable neuroprotective profile to Edaravone.

Further research, including head-to-head comparative studies and elucidation of its downstream signaling pathways, is warranted to fully understand the therapeutic potential of Tertomotide. The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.

References

A Researcher's Guide to the Cross-Species Reactivity of Tertomotide Hydrochloride for Preclinical Cancer Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical decision in the preclinical evaluation of novel immunotherapies. This guide provides an objective comparison of the cross-species reactivity of Tertomotide hydrochloride (GV1001), a peptide vaccine targeting human telomerase reverse transcriptase (hTERT), with other prominent peptide vaccine candidates. Supported by experimental data and detailed protocols, this document aims to facilitate informed preclinical study design.

Introduction to Tertomotide and the Challenge of Cross-Species Reactivity

This compound is a synthetic 16-amino-acid peptide derived from the catalytic subunit of human telomerase (hTERT).[1] This enzyme is overexpressed in the vast majority of human cancers, making it an attractive target for immunotherapy.[1] The vaccine is designed to be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating a targeted cytotoxic T-lymphocyte (CTL) response against hTERT-expressing tumor cells.

A primary hurdle in the preclinical development of such human-derived peptide vaccines is ensuring the animal model can mount a relevant immune response. This cross-species reactivity depends on two main factors: the sequence homology of the target protein (e.g., hTERT vs. murine TERT) and the ability of the peptide to bind to the animal's Major Histocompatibility Complex (MHC) molecules, which are analogous to Human Leukocyte Antigens (HLA).

Comparative Analysis of Peptide Vaccine Cross-Species Reactivity

The choice of animal model significantly impacts the translatability of preclinical findings. The following table summarizes the cross-species reactivity profiles of Tertomotide and other common peptide antigens.

Peptide AntigenTarget ProteinMurine Model ReactivityNon-Human Primate ReactivityKey Considerations for Preclinical Models
Tertomotide Human Telomerase (hTERT)Limited: Human and mouse TERT proteins have distinct transcriptional regulatory mechanisms and differ in sequence. This limits the natural processing and presentation of homologous peptides in standard mouse models.[2]Moderate to High: Higher sequence homology between human and primate TERT makes non-human primates (NHPs) a more predictive model for immunogenicity studies.Transgenic mice expressing human HLA molecules (e.g., HLA-A2) are often required to properly evaluate hTERT peptide immunogenicity and CTL response.[3]
p53 Peptides p53 Tumor SuppressorVariable: Reactivity is epitope-dependent. Some wild-type p53 sequences are conserved, but studies often require HLA transgenic mice to assess human-specific epitopes.[4][5] Mutant p53 peptides can be highly immunogenic.[6]High: p53 is highly conserved between humans and NHPs, making them suitable models for evaluating vaccines targeting this protein.The specific p53 mutation in the chosen tumor model must be considered. Wild-type peptide vaccines aim for broader applicability.[7]
MUC1 Peptides Mucin 1High: The core tandem repeat structure of MUC1 is well-conserved across species. MUC1-transgenic mice are often used as a self-antigen model, which mimics the human scenario more closely.[8][9]High: MUC1 is well-conserved, and studies in chimpanzees have demonstrated the induction of both helper and cytotoxic T-cell responses.[8]Glycosylation patterns can differ between species and on tumor cells versus normal tissue, potentially impacting immune recognition.[10]
Survivin Peptides SurvivinModerate: Murine models, such as the 4T1 breast cancer model in BALB/c mice, have been successfully used to evaluate survivin peptide vaccines, demonstrating protective T-cell responses.High: Survivin is highly conserved between humans and NHPs, making primates a relevant model for safety and immunogenicity testing.Survivin is an intracellular protein, requiring effective antigen cross-presentation by APCs to elicit a CD8+ T-cell response.

Key Experimental Protocols

Validating the immunogenicity and efficacy of a peptide vaccine across species requires robust and standardized assays. Below are detailed methodologies for essential experiments.

ELISpot (Enzyme-Linked Immunosorbent Spot) Assay

Objective: To quantify the frequency of antigen-specific T-cells that secrete a particular cytokine (typically IFN-γ) upon stimulation.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-human or anti-mouse IFN-γ) and incubate overnight at 4°C.

  • Cell Preparation: Isolate splenocytes (from mice) or Peripheral Blood Mononuclear Cells (PBMCs) (from NHPs or humans).

  • Stimulation: Add 2x10^5 to 5x10^5 cells per well. Stimulate the cells with the target peptide (e.g., Tertomotide) at a final concentration of 5-10 µg/mL. Include a positive control (e.g., Phytohaemagglutinin, PHA) and a negative control (medium or irrelevant peptide).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash again and add a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.

  • Development: Wash and add a substrate solution (e.g., BCIP/NBT). Spots will form where cells have secreted the cytokine.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.

In Vitro Cytotoxicity (CTL) Assay

Objective: To measure the ability of vaccine-induced Cytotoxic T-Lymphocytes (effector cells) to kill target cells expressing the specific antigen.

Methodology:

  • Effector Cell Generation: Co-culture splenocytes or PBMCs from vaccinated animals with peptide-pulsed, irradiated "stimulator" cells (e.g., syngeneic splenocytes) for 5-7 days to expand the population of antigen-specific CTLs.

  • Target Cell Preparation:

    • Use a tumor cell line that endogenously expresses the target antigen (e.g., hTERT) and the correct MHC/HLA haplotype.

    • Alternatively, use a standard target cell line (e.g., T2 cells for HLA-A2) and pulse them with the target peptide (10 µg/mL for 1-2 hours).

  • Labeling: Label the target cells with a release agent, such as Calcein-AM (fluorescent) or 51Chromium (radioactive).

  • Co-incubation: Plate the labeled target cells (e.g., 1x10^4 cells/well) in a 96-well U-bottom plate. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Measurement: Centrifuge the plate again and transfer the supernatant to a new plate. Measure the fluorescence or radioactivity in the supernatant.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualizing Pathways and Workflows

The following diagrams illustrate the immunological pathway activated by Tertomotide and a standard preclinical workflow for assessing cross-species reactivity.

Tertomotide_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Activation cluster_Tumor Tumor Cell Destruction tert Tertomotide (hTERT peptide) mhc_ii MHC Class II tert->mhc_ii Phagocytosis & Processing mhc_i MHC Class I (Cross-Presentation) cd4 CD4+ Helper T-Cell mhc_ii->cd4 TCR Binding cd8 CD8+ Naive T-Cell mhc_i->cd8 TCR Binding activated_cd8 Activated CD8+ Cytotoxic T-Lymphocyte (CTL) cd4->activated_cd8 Help & Licensing cd8->activated_cd8 Activation & Proliferation tumor_mhc MHC Class I with hTERT-derived peptide activated_cd8->tumor_mhc Recognition & Killing tumor Tumor Cell (Expressing hTERT) tumor->tumor_mhc Endogenous Processing apoptosis Apoptosis tumor_mhc->apoptosis

Caption: Immune activation pathway of this compound.

Preclinical_Workflow cluster_Setup Phase 1: Model & Vaccine Setup cluster_Immunization Phase 2: Immunization & Monitoring cluster_Assays Phase 3: Immunogenicity Assessment cluster_Efficacy Phase 4: In Vivo Efficacy cluster_Analysis Phase 5: Analysis model Select Animal Model (e.g., WT Mouse, HLA-Transgenic Mouse, NHP) immunize Immunize Animals (Prime-Boost Schedule) model->immunize vaccine Formulate Peptide Vaccine (Tertomotide + Adjuvant) vaccine->immunize bleed Collect Blood Samples (for PBMC isolation) immunize->bleed challenge Tumor Cell Challenge immunize->challenge elispot ELISpot Assay (IFN-γ production) bleed->elispot ctl_assay In Vitro Cytotoxicity Assay (Tumor Cell Lysis) bleed->ctl_assay data Analyze Data & Correlate Immune Response with Tumor Protection elispot->data ctl_assay->data measure Monitor Tumor Growth & Survival challenge->measure measure->data

Caption: Workflow for preclinical cross-species reactivity studies.

References

A Comparative Analysis of Tertomotide and Checkpoint Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct immunotherapeutic strategies aimed at harnessing the body's immune system to combat cancer.

Researchers and drug development professionals are increasingly focused on the potential of immunotherapy to revolutionize cancer treatment. Two prominent approaches in this field are therapeutic cancer vaccines, such as Tertomotide, and checkpoint inhibitors. While both aim to stimulate an anti-tumor immune response, their fundamental mechanisms of action differ significantly. This guide provides an objective comparison of Tertomotide and checkpoint inhibitors, supported by available data and experimental methodologies.

Mechanism of Action: A Tale of Two Strategies

Tertomotide: Activating a Targeted Immune Response

Tertomotide (also known as GV1001) is a peptide vaccine that targets telomerase, an enzyme overexpressed in the vast majority of cancer cells but typically inactive in most normal somatic cells.[1][2][3] Telomerase is crucial for cancer cell immortality and proliferation.[1][2] The vaccine consists of a synthetic peptide derived from the active site of the human telomerase reverse transcriptase (hTERT) component of telomerase.[1][2]

When administered, this peptide acts as an antigen, prompting the immune system to mount a targeted attack against telomerase-expressing cancer cells.[1][2] The proposed mechanism involves the activation of both CD4+ (helper) and CD8+ (cytotoxic) T cells.[1][4] Antigen-presenting cells (APCs) process the hTERT peptide and present it to T cells, leading to the proliferation of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells displaying the same telomerase peptide on their surface.[2][4]

Checkpoint Inhibitors: Releasing the Brakes on the Immune System

Immune checkpoint inhibitors are monoclonal antibodies that block inhibitory pathways in the immune system, thereby enhancing the T-cell-mediated anti-tumor response.[5][6][7] T cells have checkpoint proteins on their surface that, when activated, prevent an overly aggressive immune response that could damage healthy tissues.[8] Some cancer cells exploit these checkpoints to evade immune destruction.[8]

The most well-known checkpoint pathways are PD-1/PD-L1 and CTLA-4.

  • PD-1/PD-L1 Inhibition: The PD-1 receptor is expressed on activated T cells, while its ligand, PD-L1, can be expressed on tumor cells.[5][9] The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, deactivating it.[5] Checkpoint inhibitors that block either PD-1 (e.g., nivolumab, pembrolizumab) or PD-L1 (e.g., atezolizumab, durvalumab) prevent this interaction, allowing the T cell to remain active and attack the cancer cell.[5][10]

  • CTLA-4 Inhibition: CTLA-4 is another inhibitory receptor on T cells that regulates the initial phase of T-cell activation.[9] By blocking CTLA-4 (e.g., ipilimumab, tremelimumab), these inhibitors promote a more robust and sustained anti-tumor T-cell response.[7][10]

Visualizing the Mechanisms of Action

To illustrate these distinct pathways, the following diagrams are provided:

Tertomotide_Mechanism cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Cancer Cell Killing Tertomotide Tertomotide (hTERT peptide) APC Antigen Presenting Cell (APC) Tertomotide->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents peptide CD4_T_Cell CD4+ T-Cell (Helper) MHC_II->CD4_T_Cell Activates CD8_T_Cell CD8+ T-Cell (Cytotoxic) CD4_T_Cell->CD8_T_Cell Helps activate Cancer_Cell Cancer Cell (hTERT+) CD8_T_Cell->Cancer_Cell Recognizes & Kills

Figure 1. Mechanism of action of Tertomotide.

Checkpoint_Inhibitor_Mechanism cluster_0 Normal T-Cell Inhibition by Cancer Cell cluster_1 Checkpoint Inhibitor Action T_Cell_1 T-Cell PD1_1 PD-1 T_Cell_1->PD1_1 Cancer_Cell_1 Cancer Cell PDL1_1 PD-L1 Cancer_Cell_1->PDL1_1 PDL1_1->PD1_1 Binds & Inhibits T-Cell T_Cell_2 T-Cell Cancer_Cell_2 Cancer Cell T_Cell_2->Cancer_Cell_2 Remains Active & Kills PD1_2 PD-1 T_Cell_2->PD1_2 PDL1_2 PD-L1 Cancer_Cell_2->PDL1_2 Checkpoint_Inhibitor Checkpoint Inhibitor (Anti-PD-1/PD-L1) Checkpoint_Inhibitor->PD1_2 Blocks Binding

Figure 2. Mechanism of action of checkpoint inhibitors.

Clinical Development and Efficacy

Tertomotide

Tertomotide has been investigated in several cancer types, including pancreatic cancer, non-small cell lung cancer (NSCLC), and melanoma.[1] While some early clinical trials showed promising results, the overall clinical development has yielded mixed outcomes.[1][11] For instance, in a Phase I/II study in NSCLC patients, immune responses against the GV1001 peptide were detected in over half of the evaluable patients.[12] Tertomotide has been approved in some regions for the treatment of locally advanced or metastatic pancreatic cancer in a specific patient subpopulation.[13] More recently, research has also explored its potential in other indications such as Alzheimer's disease and benign prostatic hyperplasia.[11][13][14]

Checkpoint Inhibitors

Checkpoint inhibitors have demonstrated significant clinical success and have become a standard of care for a growing number of cancers, including melanoma, NSCLC, renal cell carcinoma, and bladder cancer.[7][9][15] Clinical trials have consistently shown improvements in overall survival, progression-free survival, and objective response rates compared to traditional chemotherapy in various settings.[16][17][18] For example, in the KEYNOTE-024 trial for NSCLC, pembrolizumab (B1139204) monotherapy led to a median progression-free survival of 10.3 months compared to 6.0 months with chemotherapy in patients with high PD-L1 expression.[17]

Comparative Efficacy Data in Non-Small Cell Lung Cancer (NSCLC)

Parameter Tertomotide (GV1001) Pembrolizumab (KEYNOTE-024)
Patient Population NSCLC patients (Phase I/II)Previously untreated advanced NSCLC with PD-L1 TPS ≥50%
Treatment GV1001 peptide vaccine with GM-CSFPembrolizumab monotherapy
Objective Response Rate (ORR) Data on ORR not a primary endpoint and varies across small studies.44.8%
Progression-Free Survival (PFS) Not consistently reported as a primary endpoint in early trials.Median: 10.3 months
Overall Survival (OS) Not consistently reported as a primary endpoint in early trials.6-month OS rate: 80.2%
Key Biomarker Immune response to hTERT peptidePD-L1 expression

Note: This table provides a high-level comparison and should be interpreted with caution due to the different trial designs, patient populations, and stages of development.

Experimental Protocols

Monitoring Immune Response to Tertomotide

The immune response to Tertomotide is a key indicator of its potential efficacy. A common method used in clinical trials is the Delayed-Type Hypersensitivity (DTH) skin reaction and in vitro T-cell proliferation assays.[12]

  • Delayed-Type Hypersensitivity (DTH) Test:

    • A small amount of the Tertomotide peptide is injected intradermally.

    • The injection site is observed and measured for induration (hardening) and erythema (redness) at 48-72 hours.

    • A positive reaction indicates a cell-mediated immune response to the peptide.

  • T-Cell Proliferation Assay (e.g., [3H]-thymidine incorporation):

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood.

    • PBMCs are cultured in the presence of the Tertomotide peptide.

    • A radioactive tracer ([3H]-thymidine) is added to the culture.

    • Proliferating T cells will incorporate the [3H]-thymidine into their DNA.

    • The amount of incorporated radioactivity is measured, which is proportional to the degree of T-cell proliferation in response to the vaccine.

Tertomotide_Immune_Monitoring Patient Patient receives Tertomotide Blood_Draw Blood Sample Collection Patient->Blood_Draw PBMC_Isolation PBMC Isolation Blood_Draw->PBMC_Isolation T_Cell_Culture T-Cell Culture with Tertomotide Peptide PBMC_Isolation->T_Cell_Culture Thymidine_Addition Add [3H]-thymidine T_Cell_Culture->Thymidine_Addition Measurement Measure Radioactivity (Proliferation) Thymidine_Addition->Measurement

Figure 3. Workflow for T-cell proliferation assay.

Monitoring for Checkpoint Inhibitor Efficacy and Toxicity

The management of patients on checkpoint inhibitors involves monitoring for both therapeutic response and a unique spectrum of immune-related adverse events (irAEs).[19][20][21]

  • Tumor Response Evaluation:

    • Standard imaging techniques such as CT or MRI scans are performed at baseline and at regular intervals during treatment.

    • Tumor response is assessed using standardized criteria like RECIST 1.1 (Response Evaluation Criteria in Solid Tumors).

  • Monitoring for Immune-Related Adverse Events (irAEs):

    • Regular clinical evaluation and patient reporting of symptoms are crucial for the early detection of irAEs, which can affect various organ systems (e.g., skin, colon, lungs, endocrine glands).[19][20]

    • Laboratory tests are performed to monitor organ function (e.g., liver function tests, thyroid function tests, creatinine).[20]

    • Management of irAEs is based on their severity (grade) and may involve holding the checkpoint inhibitor and administering corticosteroids or other immunosuppressive agents.[20][21]

Conclusion

Tertomotide and checkpoint inhibitors represent two distinct and important approaches in cancer immunotherapy. Tertomotide, a therapeutic vaccine, is designed to generate a de novo, targeted T-cell response against a specific tumor antigen, hTERT. In contrast, checkpoint inhibitors work by "releasing the brakes" on a pre-existing but suppressed anti-tumor immune response.

While checkpoint inhibitors have achieved widespread clinical success and have been integrated into the standard of care for many cancers, the clinical development of Tertomotide has been more challenging, with mixed results. The future of cancer immunotherapy will likely involve a deeper understanding of the tumor microenvironment and the strategic combination of different immunotherapeutic modalities, potentially including both cancer vaccines and checkpoint inhibitors, to achieve more durable and widespread clinical benefits. Further research is needed to identify biomarkers that can predict which patients are most likely to respond to each type of therapy and to optimize combination strategies.

References

A Comparative Review of Clinical Trial Outcomes: GV1001 Versus Other Telomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme telomerase, crucial for the maintenance of telomere length and cellular immortality, is a prime target in oncology. Its high expression in the vast majority of human cancers, contrasted with its low to absent activity in most normal somatic cells, presents a promising therapeutic window. This guide provides a detailed comparison of the clinical trial outcomes for two distinct telomerase-targeting agents: GV1001, a peptide vaccine, and other prominent telomerase inhibitors, with a focus on the direct competitive inhibitor, imetelstat (B1513024). We present a comprehensive analysis of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Divergent Approach to Telomerase Inhibition

GV1001 and direct telomerase inhibitors like imetelstat employ fundamentally different strategies to target cancer cells expressing telomerase.

GV1001: An Immunotherapeutic Approach

GV1001 is a 16-amino-acid peptide derived from the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase. It functions as a cancer vaccine, designed to elicit a specific T-cell mediated immune response against tumor cells that overexpress hTERT.[1] The proposed mechanism involves the uptake of GV1001 by antigen-presenting cells (APCs), which then present the peptide to T-cells, leading to the activation of both CD4+ and CD8+ T-lymphocytes.[2] These activated T-cells can then recognize and eliminate cancer cells expressing the hTERT antigen.[2] Beyond its immunotherapeutic action, preclinical studies suggest that GV1001 may also have direct anti-cancer effects by inhibiting the AKT/NF-κB/VEGF signaling pathway, which is involved in cell viability, apoptosis, and angiogenesis.[3]

Imetelstat: Direct Enzymatic Inhibition

Imetelstat is a first-in-class, 13-mer oligonucleotide that acts as a direct competitive inhibitor of the telomerase enzyme.[4] It binds with high affinity to the template region of the RNA component of human telomerase (hTR), preventing the enzyme from adding telomeric repeats to the ends of chromosomes.[4][5] This leads to progressive telomere shortening in cancer cells, ultimately resulting in cell cycle arrest and apoptosis.[4] Imetelstat's mechanism of action has also been shown to impact the JAK-STAT signaling pathway, particularly in malignant hematopoietic cells.[6]

Signaling Pathway Diagrams

GV1001_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_apc Inside APC cluster_tcell T-Cell Activation cluster_cancer_cell Cancer Cell GV1001 GV1001 Peptide APC Antigen-Presenting Cell (APC) GV1001->APC Uptake MHC_II MHC Class II APC->MHC_II Processing & Presentation CD4_TCell CD4+ T-Cell MHC_II->CD4_TCell Activation CD8_TCell CD8+ T-Cell CD4_TCell->CD8_TCell Help hTERT_Antigen hTERT Antigen Presentation CD8_TCell->hTERT_Antigen Recognition & Attack Apoptosis Apoptosis hTERT_Antigen->Apoptosis

Diagram 1: GV1001's immunotherapeutic mechanism of action.

Imetelstat_Mechanism_of_Action cluster_nucleus Cancer Cell Nucleus Telomerase Telomerase Enzyme (hTERT + hTR) Telomere Telomere Telomerase->Telomere Elongation Blocked Imetelstat Imetelstat Imetelstat->Telomerase Competitive Binding to hTR Shortened_Telomere Shortened Telomere Telomere->Shortened_Telomere Progressive Shortening Cell_Cycle_Arrest Cell Cycle Arrest Shortened_Telomere->Cell_Cycle_Arrest Apoptosis Apoptosis Shortened_Telomere->Apoptosis

Diagram 2: Imetelstat's direct inhibition of telomerase.

Clinical Trial Outcomes: A Comparative Analysis

Direct head-to-head clinical trials comparing GV1001 and other telomerase inhibitors are not available. Therefore, this comparison is based on the outcomes of their respective clinical trials in various cancer indications.

GV1001 Clinical Trial Data

GV1001 has been investigated in several solid tumors, often in combination with chemotherapy.

Trial & Indication Phase Treatment Regimen Key Outcomes Reference
CTN-2006 (NSCLC) IIGV1001 following chemoradiotherapyImmune responders had a median PFS of 371 days vs. 182 days for non-responders (p=0.20).[7]
Phase I/II (NSCLC) I/IIGV1001 + HR2822Immune responders showed increased survival compared to non-responders (median 19 months vs. 3.5 months; p<0.001).[7][8]
Phase II (Metastatic Colorectal Cancer) IIGV1001 + chemotherapyDisease control rate: 90.9%; Objective response rate: 34.1%; Median PFS: 7.1 months; Median OS: 12.8 months.[9][10][11][12]
TeloVac (Pancreatic Cancer) IIIGemcitabine and capecitabine (B1668275) +/- GV1001No improvement in overall survival with the addition of GV1001 to chemotherapy.[13]
Imetelstat Clinical Trial Data

Imetelstat has shown significant clinical activity in hematologic malignancies, particularly myelodysplastic syndromes (MDS) and myelofibrosis (MF).

Trial & Indication Phase Treatment Regimen Key Outcomes Reference
IMerge (Lower-Risk MDS) IIIImetelstat vs. Placebo8-week transfusion independence: 39.8% with imetelstat vs. 15.0% with placebo (p<0.001).[14][15][16][17][18]
IMbark (Myelofibrosis) IIImetelstat (9.4 mg/kg vs. 4.7 mg/kg)Median OS: 28.1 months (9.4 mg/kg) vs. 19.9 months (4.7 mg/kg).[19][20]
IMpactMF (Myelofibrosis) III (Ongoing)Imetelstat vs. Best Available TherapyPrimary endpoint: Overall Survival.[14][19][20][21][22]

Experimental Protocols: A Glimpse into Clinical Trial Design

The methodologies of key clinical trials for GV1001 and imetelstat highlight the differences in their clinical development and target patient populations.

GV1001 Phase II Trial in Metastatic Colorectal Cancer
  • Study Design: A multicenter, non-randomized, single-arm phase II study.[9][10]

  • Patient Population: Patients with recurrent or metastatic colorectal cancer who had failed first-line chemotherapy.[9][10]

  • Intervention: GV1001 administered concomitantly with investigator's choice of cytotoxic chemotherapy and targeted agents (e.g., bevacizumab, cetuximab).[9][10]

  • Primary Endpoint: Disease control rate.[9][10]

  • Secondary Endpoints: Objective response rate, progression-free survival, overall survival, and safety.[9][10]

  • Immune Response Assessment: Delayed-type hypersensitivity test and T-cell proliferation test.[10]

Imetelstat IMerge Phase III Trial in Lower-Risk MDS
  • Study Design: A multinational, randomized, double-blind, placebo-controlled phase III trial.[16][18]

  • Patient Population: Patients with lower-risk MDS with transfusion-dependent anemia who were relapsed, refractory, or ineligible for erythropoiesis-stimulating agents.[15][17][18]

  • Intervention: Imetelstat (7.5 mg/kg) administered intravenously every 4 weeks versus placebo.[16]

  • Primary Endpoint: Rate of red blood cell transfusion independence for at least 8 weeks.[16][18]

  • Key Secondary Endpoints: 24-week transfusion independence rate, hematologic improvement, overall survival, and safety.

Experimental Workflow Diagram

Clinical_Trial_Workflow Start Patient Screening Eligibility Inclusion/Exclusion Criteria Met? Start->Eligibility Randomization Randomization (for controlled trials) Eligibility->Randomization Yes Screen_Fail Screen Failure Eligibility->Screen_Fail No Treatment_Arm_A Treatment Arm A (e.g., GV1001 + Chemo) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo or BAT) Randomization->Treatment_Arm_B Follow_Up Treatment & Follow-Up Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Trial Conclusion Analysis->End

Diagram 3: A generalized experimental workflow for a randomized clinical trial.

Summary and Future Directions

GV1001 and direct telomerase inhibitors like imetelstat represent two distinct and promising avenues for targeting telomerase in cancer therapy. GV1001, as an immunotherapeutic agent, has shown the potential to induce anti-tumor immune responses, with some encouraging signals in solid tumors, although a large phase III trial in pancreatic cancer did not meet its primary endpoint.[13] Its future may lie in identifying patient populations with specific immune profiles that are more likely to respond to this type of therapy.

Imetelstat, on the other hand, has demonstrated robust clinical efficacy as a direct telomerase inhibitor in hematologic malignancies, leading to its approval for lower-risk MDS.[5][17] Ongoing phase III trials in myelofibrosis will further define its role in this setting.[22]

For researchers and drug development professionals, the key takeaways are:

  • Diverse Mechanisms, Diverse Applications: The different mechanisms of action of GV1001 and imetelstat suggest they may be suited for different cancer types and patient populations.

  • Biomarker-Driven Strategies: The future of telomerase-targeted therapies will likely involve the use of biomarkers to select patients who are most likely to benefit. For GV1001, this could involve immune profiling, while for direct inhibitors, it may relate to the level of telomerase activity or telomere length in tumor cells.

  • Combination Therapies: Combining telomerase inhibitors with other treatment modalities, such as chemotherapy, targeted therapies, or other immunotherapies, holds promise for enhancing anti-tumor activity and overcoming resistance.

This comparative guide highlights the significant progress made in the field of telomerase-targeted cancer therapies. Continued research and well-designed clinical trials are essential to fully realize the potential of these innovative treatments and improve outcomes for patients with cancer.

References

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal of Tertomotide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application in research. The proper disposal of research materials like Tertomotide hydrochloride, a peptide-based vaccine candidate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Spill Management

Before beginning any procedure involving this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). In the event of a spill or accidental release, immediate and decisive action is required to mitigate any potential hazards.

Accidental Release Measures:

  • Personal Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of significant spills, ensure adequate ventilation and evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleaning: For spills, collect the material and place it in a suitable, closed container for disposal. All materials used for cleanup should be treated as hazardous waste.

Step-by-Step Disposal Procedures

The disposal of this compound, as with other peptide-based compounds, must be conducted in accordance with federal, state, and local environmental control regulations. The following procedures provide a framework for its safe disposal.

Liquid Waste Containing this compound

For liquid waste, such as solutions used in experiments, chemical inactivation is the preferred method to denature the peptide before final disposal.

Experimental Protocol for Chemical Inactivation:

  • Prepare Inactivation Solution: In a designated chemical fume hood, prepare a suitable inactivation solution. While specific studies on this compound are not available, general protocols for peptides suggest using strong acids or bases.

  • Inactivate Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common recommendation is a 1:10 ratio of waste to inactivation solution.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.

  • Final Disposal: After inactivation and neutralization, consult with your institution's Environmental Health & Safety (EHS) department to determine if drain disposal with copious amounts of water is permissible under local wastewater regulations. If not, the inactivated solution should be collected as hazardous chemical waste.

Solid Waste Contaminated with this compound

Solid waste includes items such as used vials, pipette tips, gloves, and other contaminated lab materials.

  • Segregation: All solid waste contaminated with this compound must be segregated from general lab waste.

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container. These containers should be designated for "HAZARDOUS DRUG WASTE ONLY".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Coordinate with your institution's EHS department for the pickup and disposal by a licensed hazardous waste contractor.

Final Disposal by Incineration

For many pharmaceutical wastes, including peptide-based compounds, high-temperature incineration is the most effective and often required method of final disposal. This process ensures the complete destruction of the active pharmaceutical ingredient.

ParameterRecommended Value
Primary Chamber Temperature 800 - 1000°C
Secondary Chamber Temperature 900 - 1200°C[1]
Gas Retention Time in Secondary Chamber Minimum of 2 seconds[1]

This data represents general guidelines for medical and hazardous waste incineration and may vary based on the specific facility and regulations.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated assess Assess Waste Type (Liquid or Solid) start->assess liquid Liquid Waste assess->liquid Liquid solid Solid Waste assess->solid Solid inactivate Chemical Inactivation (e.g., strong acid/base) liquid->inactivate segregate Segregate Contaminated Items solid->segregate neutralize Neutralize Solution (pH 5.5 - 9.0) inactivate->neutralize check_local Consult EHS for Local Regulations neutralize->check_local drain_disposal Permissible for Drain Disposal? check_local->drain_disposal collect_liquid Collect as Hazardous Chemical Waste drain_disposal->collect_liquid No final_disposal Final Disposal by Licensed Contractor (High-Temperature Incineration) drain_disposal->final_disposal Yes, with copious water collect_liquid->final_disposal collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container segregate->collect_solid storage Store in Designated Area collect_solid->storage storage->final_disposal

Disposal decision workflow for this compound.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and your local regulatory agencies for the most current and detailed information.

References

Essential Safety and Operational Guide for Handling Tertomotide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tertomotide hydrochloride (also known as GV1001). Adherence to these procedures is essential to ensure personal safety and maintain the integrity of the compound. This compound is a 16-amino acid peptide derived from human telomerase reverse transcriptase (hTERT)[1][2]. While specific hazard data is limited, it should be handled with care, following standard protocols for peptide hydrochlorides.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is necessary[3].

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards[3].
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution[3][4].
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves must be changed immediately upon contamination[3].
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes[3][4].
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized powder to avoid inhalation of dust particles[3][4]. The type of respirator should be selected based on a risk assessment[4].
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present[3].

Operational Plan: Handling, Storage, and Disposal

Proper handling and storage are vital for maintaining the stability and integrity of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light[3].

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption[3][4].

Handling and Reconstitution:

  • Handle the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation and contamination[3].

  • Weigh the powder quickly to reduce exposure to air and moisture[3].

  • When reconstituting, add the appropriate solvent to the vial. Sonication in a water bath can assist in dissolving the peptide, but avoid excessive heat[3].

  • It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles[3].

Waste Disposal:

  • All materials that have come into contact with this compound, including pipette tips, gloves, and vials, should be considered chemical waste[4].

  • Collect all contaminated materials in a designated, clearly labeled hazardous waste container[4].

  • Dispose of all waste in accordance with federal, state, and local environmental regulations[5].

Experimental Workflow: Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Reconstitution cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at <= -20°C Inspect->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Weigh Weigh Lyophilized Powder (in Fume Hood) Equilibrate->Weigh Reconstitute Reconstitute with Solvent Weigh->Reconstitute Collect_Waste Collect Contaminated Materials Weigh->Collect_Waste Aliquot Aliquot for Single Use Reconstitute->Aliquot Reconstitute->Collect_Waste Store_Sol Store Solution at -20°C or -80°C Aliquot->Store_Sol Store_Sol->Collect_Waste Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Dispose Dispose according to Regulations Label_Waste->Dispose

Caption: Workflow for safe handling and disposal of this compound.

First Aid Measures

In the event of exposure to this compound, follow these first aid measures and seek immediate medical attention[6]:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[6].

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician[6].

  • Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove any contact lenses and promptly see a physician[6].

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person[6].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.